3-Methyl-4-heptanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylheptan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-6-8(9)7(3)5-2/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRDKKYZLXDPLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20875772 | |
| Record name | 4-Heptanol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20875772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1838-73-9 | |
| Record name | 3-Methyl-4-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1838-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylheptan-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Heptanol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20875772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylheptan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Methyl-4-heptanol CAS number and molecular formula
An In-depth Technical Guide to 3-Methyl-4-heptanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a secondary alcohol with significant interest in the field of chemical ecology. This document details its chemical properties, synthesis protocols, and biological significance, making it a valuable resource for researchers, chemists, and professionals involved in pheromone research and the development of semiochemical-based pest management strategies.
Chemical Identity
CAS Number: 1838-73-9[1][2][3][4][5][6][7]
Molecular Formula: C8H18O[1][2][3][5][7][8][9]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 130.23 g/mol | [5][8] |
| Boiling Point | 173-175°C | [1] |
| Density | 0.833 g/cm³ | [1] |
| Refractive Index | 1.4270 | [1] |
| Enthalpy of Vaporization | 48.0 kJ/mol at 355 K | [10] |
| Kovats Retention Index | 997 (semi-standard non-polar) | [5][8] |
Biological Significance and Applications
This compound is a known insect pheromone, with its different stereoisomers exhibiting distinct biological activities. This makes it a compound of high interest for applications in integrated pest management and for studying insect behavior.
-
(3S,4S)-4-methyl-3-heptanol: This stereoisomer has been identified as the primary component of the aggregation pheromone of the almond bark beetle (Scolytus amygdali).[2][11] In field studies, this isomer, in combination with the synergist (3S,4S)-4-methyl-3-hexanol, was effective in attracting these beetles.[2][11]
-
(3R,4S)- and (3R,4R)-4-methyl-3-heptanol: In contrast to the (3S,4S) isomer, these stereoisomers have been shown to be inhibitory to the almond bark beetle.[2][11]
-
(3R,4S)-isomer: This isomer is also known to be the trail pheromone of the ant Leptogenis diminuta.[9][11]
-
4-Methyl-3-heptanone: The corresponding ketone, 4-methyl-3-heptanone, which can be synthesized from this compound, functions as an alarm pheromone for various ant species, including the harvester ant (Pogonomyrmex barbatus) and the Texas leaf-cutting ant (Atta texana).[1]
The stereospecificity of its biological activity underscores the importance of precise stereoselective synthesis methods for research and practical applications.
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for obtaining specific stereoisomers for research and development. Below are protocols for both a classical Grignard synthesis and a modern multi-enzymatic approach.
Grignard Synthesis of this compound
This protocol describes a two-step reaction sequence involving the Grignard synthesis of 4-methyl-3-heptanol followed by its oxidation to 4-methyl-3-heptanone.[1][4]
Materials:
-
Dry magnesium shavings
-
Anhydrous ethyl ether
-
2-bromopentane
-
Propanal (distilled before use)
-
Methyl iodide and iodine crystal (as initiators, if needed)
-
5% aqueous NaOH
-
Anhydrous MgSO4
Equipment:
-
200-ml round-bottom flask with a 24/40 joint
-
Reflux condenser
-
Calcium chloride drying tube
-
Teflon-coated magnetic stirring bar
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of the Grignard Reagent:
-
Fit a dry 200-ml round-bottom flask with a reflux condenser and a calcium chloride drying tube.
-
To the flask, add 7.3 g (0.30 mole) of dry magnesium shavings and 100 ml of dry ethyl ether.
-
Add 2.4 g (0.016 mole) of 2-bromopentane through the top of the condenser.
-
If the reaction does not start within 5 minutes, add a few drops of methyl iodide and a crystal of iodine to initiate the formation of the Grignard reagent.
-
Once the reaction has started, add 27.9 g (0.184 mole) of 2-bromopentane in small portions over 30 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 15 minutes.
-
-
Reaction with Propanal:
-
Cool the Grignard reagent in an ice bath.
-
Slowly add a solution of 11.6 g (0.20 mole) of propanal in 25 ml of dry ether to the stirred Grignard reagent over 30 minutes.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 15 minutes.
-
Pour the reaction mixture over 100 g of crushed ice.
-
Add 50 ml of 10% H2SO4 and transfer the mixture to a separatory funnel.
-
-
Workup and Purification:
-
Separate the organic layer, wash it with 50 ml of 5% aqueous NaOH, and dry it over MgSO4.
-
Remove the ether by evaporation and distill the oily residue at atmospheric pressure.
-
Collect the fraction boiling between 150-165°C to obtain 4-methyl-3-heptanol.
-
One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methyl-3-heptanol
This method provides an effective enzymatic approach for the enantioselective synthesis of all four stereoisomers of 4-methyl-3-heptanol, starting from 4-methylhept-4-en-3-one.[9] This one-pot, two-step procedure utilizes an ene-reductase (ER) for the reduction of the C=C double bond, followed by an alcohol dehydrogenase (ADH) for the stereoselective reduction of the keto group.[9]
General Procedure Outline:
-
Enzymatic Reduction of the C=C Bond: The starting material, 4-methylhept-4-en-3-one, is first subjected to an ene-reductase (e.g., OYE1-W116V or OYE2.6) to stereoselectively reduce the carbon-carbon double bond, forming a chiral ketone.
-
Enzymatic Reduction of the Carbonyl Group: In the same pot, an alcohol dehydrogenase (e.g., ADH440 or ADH270) is used to reduce the ketone to the corresponding alcohol, creating the second stereocenter with high stereoselectivity.
-
Workup and Purification: The reaction mixture is extracted with an organic solvent (e.g., EtOAc), and the resulting product is purified by column chromatography to isolate the desired stereoisomer of 4-methyl-3-heptanol.
The specific combination of ene-reductase and alcohol dehydrogenase determines which of the four stereoisomers is produced, allowing for the targeted synthesis of (3S,4R), (3R,4R), (3S,4S), and (3R,4S)-4-methyl-3-heptanol with excellent enantiomeric and diastereomeric excess.[9]
Experimental Workflows and Diagrams
The synthesis of this compound can be visualized as a structured workflow. Below is a diagram representing the Grignard synthesis protocol.
Caption: Grignard synthesis workflow for this compound.
The stereoselective synthesis of the different isomers of this compound is critical for its application in pheromone-based technologies. The following diagram illustrates the logical relationship in the biological activity of these isomers in the context of the almond bark beetle.
Caption: Biological activity of this compound stereoisomers.
References
- 1. dasher.wustl.edu [dasher.wustl.edu]
- 2. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Methylheptan-4-ol | C8H18O | CID 102700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound | 1838-73-9 [chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Heptanol, 3-methyl- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Natural Occurrence of 3-Methyl-4-heptanol in Insects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence, function, and analysis of 3-Methyl-4-heptanol in insects. The information is intended for researchers, scientists, and professionals in drug development who are interested in the chemical ecology of insects and the potential applications of semiochemicals.
Introduction
This compound is a volatile organic compound that functions as a pheromone in various insect species. It plays a crucial role in mediating social behaviors such as aggregation and trail-following. This guide will delve into the known occurrences of this compound, the quantitative data available, experimental protocols for its detection and analysis, and the current understanding of its biosynthetic and signaling pathways.
Natural Occurrence and Function
This compound has been identified as a key semiochemical in several insect species, primarily in the orders Coleoptera (beetles) and Hymenoptera (ants). The biological function of this compound is highly dependent on its stereochemistry, with different stereoisomers often eliciting distinct behavioral responses.
Table 1: Documented Occurrences of this compound in Insect Species
| Order | Family | Species | Common Name | Function | Stereoisomer(s) | Reference(s) |
| Coleoptera | Scolytidae | Scolytus amygdali | Almond bark beetle | Aggregation pheromone | (3S,4S) | [1][2] |
| Coleoptera | Scolytidae | Scolytus scolytus | Larger European elm bark beetle | Aggregation pheromone | (-)-threo and (-)-erythro | [3] |
| Hymenoptera | Formicidae | Leptogenys diminuta | Trail pheromone ant | Trail pheromone | (3R,4S) | [1] |
| Hymenoptera | Formicidae | Atta laevigata | Leaf-cutter ant | Not specified | Mentioned as present | [1] |
Quantitative Data
Quantitative data on the precise amounts of this compound in insects is scarce in the available literature. However, one study on the ant Leptogenys diminuta provides the relative abundance of 4-methyl-3-heptanol in the venom glands of workers and queens.
Table 2: Relative Percentage of 4-Methyl-3-heptanol in the Venom Gland of Leptogenys diminuta
| Caste | Compound | Relative Percentage (%) |
| Worker | 4-Methyl-3-heptanol | 21.0 ± 18.7 |
| Queen | 4-Methyl-3-heptanol | 13.4 ± 5.7 |
Data from Maile et al. (2000)
It is important to note that this data represents the relative percentage of the compound within the venom gland extract and not the absolute amount per insect. Further research is needed to quantify the release rates and absolute amounts of this compound in various insect species.
Experimental Protocols
The detection and analysis of this compound in insects typically involve a combination of chromatographic and electrophysiological techniques.
Volatiles from insects can be collected using solid-phase microextraction (SPME) or by solvent extraction of whole bodies or specific glands. For SPME, a fiber coated with a suitable stationary phase is exposed to the headspace of the insect or its frass. For solvent extraction, dissected glands or whole insects are immersed in a non-polar solvent like hexane.
GC-MS is the primary analytical method for the identification and quantification of this compound. Due to the presence of stereoisomers, a chiral GC column is often necessary for their separation.
General GC-MS Parameters:
-
Column: A chiral column, such as Lipodex-G γ-cyclodextrin, is recommended for separating the stereoisomers.[1][4]
-
Injector Temperature: Typically around 250 °C.
-
Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points. For the acetates of 4-methyl-3-heptanols, a program of 55°C for 10 minutes, followed by an increase of 2°C/min to 100°C has been used.[1]
-
Carrier Gas: Helium is commonly used.
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.
To improve the chromatographic separation and identification of the different stereoisomers, the alcohol can be derivatized to its acetate form prior to GC-MS analysis.[1][4]
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a powerful tool for identifying biologically active pheromone components.
General EAG Protocol:
-
Antenna Preparation: An antenna is carefully excised from a live insect. The tip and the base of the antenna are inserted into two glass capillary electrodes filled with a saline solution.
-
Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. Puffs of air containing the test compound (this compound) at known concentrations are introduced into the airstream.
-
Signal Recording: The change in the electrical potential across the antenna (the EAG response) is amplified and recorded. The amplitude of the response is indicative of the sensitivity of the antennal olfactory receptor neurons to the specific compound.
Signaling and Biosynthetic Pathways
The perception of this compound in insects begins with the binding of the molecule to specific olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs) within the insect's antennae. Studies on Scolytus scolytus have shown the presence of separate receptors for the (-)-threo- and (-)-erythro- stereoisomers of 4-methyl-3-heptanol, indicating a high degree of specificity at the receptor level.[3]
The binding of the pheromone to its receptor is thought to trigger a conformational change in the receptor, leading to the opening of an ion channel. This influx of ions depolarizes the neuron, generating an action potential that is transmitted to the antennal lobe of the insect's brain for processing. While the precise downstream signaling cascade for this compound is not fully elucidated, the general model for insect olfaction provides a framework for understanding this process.
The complete biosynthetic pathway for this compound in insects has not been fully elucidated. However, the biosynthesis of the structurally related ketone, (S)-4-methyl-3-heptanone, has been shown to follow a polyketide/fatty acid-type metabolic route.[5] Polyketide synthases (PKSs) are large, multi-domain enzymes that catalyze the condensation of small carboxylic acid units to produce a wide variety of natural products.[5][6][7]
It is hypothesized that this compound is also synthesized via a polyketide pathway, likely involving the condensation of propionyl-CoA and methylmalonyl-CoA units, followed by reduction of the resulting ketone. Further research, including isotopic labeling studies and identification of the responsible PKS genes, is required to confirm this proposed pathway.
Conclusion and Future Directions
This compound is a significant pheromone in the chemical communication of several insect species. While its role in aggregation and trail-following is established, there are notable gaps in our understanding of its natural occurrence and the underlying molecular mechanisms. Future research should focus on:
-
Quantitative Analysis: Determining the absolute quantities and release rates of this compound from different insect species to better understand its biological relevance.
-
Receptor Identification and Characterization: Identifying and characterizing the specific olfactory receptors that bind to the different stereoisomers of this compound to elucidate the basis of its stereo-specific activity.
-
Elucidation of the Biosynthetic Pathway: Identifying the genes and enzymes involved in the biosynthesis of this compound to provide a complete picture of its production in insects.
A deeper understanding of these aspects will not only advance our knowledge of insect chemical ecology but also open up new avenues for the development of novel and species-specific pest management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Responses of the olfactory receptors ofScolytus scolytus (F.) (Coleoptera: Scolytidae) to the stereoisomers of 4-methyl-3-heptanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyketide - Wikipedia [en.wikipedia.org]
- 6. surface.syr.edu [surface.syr.edu]
- 7. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
The Scent of Aggregation: A Technical Guide to the Discovery and History of 3-Methyl-4-heptanol as a Pheromone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-4-heptanol is a fascinating chiral molecule that plays a crucial role in the chemical communication of various insect species. Initially identified as a key component of the aggregation pheromone in several species of bark beetles, its various stereoisomers have since been shown to elicit a range of behaviors, from attraction and aggregation to inhibition and alarm. This technical guide provides an in-depth exploration of the discovery, history, and biological significance of this compound as a pheromone. It details the experimental protocols used in its identification and synthesis, presents quantitative data on its activity, and illustrates the current understanding of the signaling pathways involved in its perception by insects. This document serves as a comprehensive resource for researchers in chemical ecology, pest management, and drug development, offering insights into the structure-activity relationships and the intricate world of insect chemical communication.
Discovery and Historical Context
The story of this compound as a recognized pheromone began with studies on the European elm bark beetle, Scolytus multistriatus, a primary vector of Dutch elm disease. Early research in the 1970s aimed to identify the chemical cues that mediated the mass aggregation of these beetles on host trees. Through a combination of gas chromatography (GC) and mass spectrometry (MS) of volatile compounds released by female beetles boring into elm logs, researchers isolated and identified this compound as a key active component.
Subsequent research revealed that the biological activity of this compound is highly dependent on its stereochemistry. The molecule has two chiral centers, at carbons 3 and 4, and thus exists as four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). It was discovered that for S. multistriatus, the (3S,4S)-(-)-threo isomer was the most attractive, while other isomers were less active or even inhibitory.
Further studies expanded the known role of this compound to other insect species. For instance, it was identified as a major component of the aggregation pheromone of the almond bark beetle, Scolytus amygdali[1][2]. In this species, the (3S,4S) isomer was also found to be the primary attractant, often acting synergistically with other compounds like (3S,4S)-4-methyl-3-hexanol[1][2]. Interestingly, in the ant species Pogonomyrmex barbatus and Atta texana, the oxidized form, 4-methyl-3-heptanone, functions as an alarm pheromone. The alcohol itself, this compound, has also been implicated in the alarm response of certain ants. This dual role in both aggregation (beetles) and alarm (ants) highlights the diverse evolutionary pathways of chemical signaling.
Quantitative Data on Pheromonal Activity
The biological activity of this compound stereoisomers has been quantified in numerous field and laboratory bioassays. The following tables summarize key findings for different Scolytus species.
Table 1: Field Trapping Results for Scolytus amygdali
| Lure Composition | Mean No. of Beetles Captured (± SE) | Activity | Reference |
| Unbaited Control | 1.5 ± 0.5 | - | [1] |
| (3S,4S)-4-methyl-3-heptanol | 15.2 ± 3.1 | Attractive | [1] |
| (3S,4S)-4-methyl-3-heptanol + (3S,4S)-4-methyl-3-hexanol | 35.8 ± 5.2 | Synergistic Attraction | [1][2] |
| (3R,4S)-4-methyl-3-heptanol | 2.1 ± 0.8 | Inactive | [1][2] |
| (3R,4R)-4-methyl-3-heptanol | 1.8 ± 0.6 | Inactive | [1][2] |
| (3S,4R)-4-methyl-3-heptanol | Not specified | Not specified | [1] |
| Mixture of all four stereoisomers | 18.5 ± 3.9 | Attractive | [3] |
Table 2: Field Trapping Results for Scolytus laevis
| Lure Composition | Mean No. of Beetles Captured (± SE) | Activity | Reference |
| Unbaited Control | 5 ± 2 | - | [4][5] |
| (3R,4S)-4-methyl-3-heptanol | 25 ± 8 | Attractive | [4][5] |
| (3S,4S)-4-methyl-3-heptanol | 3 ± 1 | Inhibitory | [4][5] |
| (3R,4S)-4-methyl-3-heptanol + (3S,4S)-4-methyl-3-heptanol | 8 ± 3 | Inhibition of Attraction | [4][5] |
| Racemic mixture (all four stereoisomers) | Weakly attractive | Weak Attraction | [4][5] |
Experimental Protocols
Identification and Analysis
The initial identification of this compound from insect volatiles typically involves the following workflow:
-
Volatile Collection: Volatiles from boring beetles or their frass are collected by pulling air over the source and through a porous polymer trap (e.g., Porapak Q). Alternatively, insect hindguts can be dissected and extracted with a non-polar solvent like hexane.
-
Gas Chromatography-Electroantennographic Detection (GC-EAD): The collected volatiles are separated by gas chromatography. The GC effluent is split, with one part going to a standard detector (like a flame ionization detector) and the other passing over a live insect antenna. The electrical response of the antenna to active compounds is recorded, pinpointing the biologically relevant peaks in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The active peaks identified by GC-EAD are then analyzed by GC-MS to determine their mass spectra and, consequently, their chemical structures.
-
Stereoisomer Determination: The exact stereoisomeric composition is determined using chiral gas chromatography columns or by comparing the retention times and mass spectra with those of synthesized, stereochemically pure standards.
Chemical Synthesis
The synthesis of this compound, particularly its individual stereoisomers, is crucial for confirming its identity and for use in field trials. A common laboratory-scale synthesis involves a Grignard reaction.
-
Grignard Reagent Formation: 2-Bromopentane is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the Grignard reagent, pentylmagnesium bromide.
-
Nucleophilic Addition: The Grignard reagent is then added to propanal. The nucleophilic pentyl group attacks the electrophilic carbonyl carbon of the propanal.
-
Hydrolysis: The resulting alkoxide is hydrolyzed in an acidic workup (e.g., with aqueous ammonium chloride or dilute sulfuric acid) to yield this compound.
To obtain specific stereoisomers, more advanced stereoselective synthetic methods are employed, such as the use of chiral auxiliaries (e.g., SAMP/RAMP reagents), enzymatic resolutions, or asymmetric reductions[1][2].
Signaling Pathways in Pheromone Perception
The perception of this compound, like other odorants in insects, is a complex process that occurs in specialized sensory hairs called sensilla on the antennae. The current understanding of insect olfactory signal transduction involves several key protein families.
-
Binding to Odorant Binding Proteins (OBPs): Hydrophobic pheromone molecules like this compound enter the aqueous sensillum lymph through pores in the sensillum wall. Here, they are bound by Odorant Binding Proteins (OBPs), which solubilize them and transport them to the dendritic membrane of the olfactory sensory neuron (OSN).
-
Interaction with Receptors: The pheromone-OBP complex interacts with a receptor complex on the OSN membrane. For many pheromones, this involves the Sensory Neuron Membrane Protein (SNMP), which is thought to facilitate the transfer of the pheromone to the Odorant Receptor (OR).
-
Receptor Activation and Signal Transduction: The OR is a heteromeric complex consisting of a specific, ligand-binding OR protein and a highly conserved co-receptor (Orco). The binding of this compound to its specific OR is believed to gate the Orco ion channel, leading to an influx of cations (Na+, K+, Ca2+).
-
Neuronal Firing: This ion influx causes a depolarization of the OSN membrane. If the depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse). This electrical signal is then transmitted along the axon of the OSN to the antennal lobe of the insect's brain for processing.
While the ionotropic mechanism described above is widely accepted, some studies suggest that metabotropic pathways, involving G-proteins and second messengers, may also play a role in modulating the sensitivity and kinetics of the olfactory response.
Conclusion and Future Directions
The discovery and elucidation of the role of this compound as a pheromone represent a significant achievement in chemical ecology. The stereospecificity of its action underscores the high degree of selectivity in insect chemoreception. The knowledge gained from studying this compound has practical applications in integrated pest management, where synthetic pheromones can be used for monitoring and controlling populations of pest insects like the elm bark beetle.
Future research in this area will likely focus on several key aspects. The identification and characterization of the specific odorant receptors that bind to the different stereoisomers of this compound will provide a deeper understanding of the molecular basis of odor coding. Further investigation into the intricacies of the signaling cascade, including the potential role of metabotropic pathways, will offer a more complete picture of pheromone perception. Finally, the development of more efficient and stereoselective synthetic routes will be crucial for the cost-effective production of these semiochemicals for agricultural and forestry applications. The continued study of this compound and other pheromones will undoubtedly continue to reveal the remarkable complexity and elegance of chemical communication in the natural world.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pheromone of the elm bark beetle Scolytus laevis (Coleoptera: Scolytidae): stereoisomers of 4-methyl-3-heptanol reduce interspecific competition [lnu.diva-portal.org]
Spectroscopic Profile of 3-Methyl-4-heptanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-4-heptanol (CAS No: 1838-73-9), a secondary alcohol with the molecular formula C₈H₁₈O.[1][2] The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities where this compound is of interest.
Chemical Structure
Caption: Molecular structure of this compound.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom in this compound.
¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | m | 1H | H-4 (CH-OH) |
| ~2.2 | s (broad) | 1H | OH |
| ~1.2 - 1.6 | m | 7H | H-2, H-3, H-5, H-6 |
| ~0.9 | m | 9H | H-1, H-7, 3-CH₃ |
Note: Predicted chemical shifts and multiplicities are based on the structure and typical values for similar aliphatic alcohols. The broadness of the OH signal and its variable chemical shift are due to hydrogen bonding and exchange.
¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~75 | C-4 (CH-OH) |
| ~40 | C-3 |
| ~35 | C-5 |
| ~29 | C-2 |
| ~23 | C-6 |
| ~14 | C-1, C-7, 3-CH₃ |
Note: Predicted chemical shifts are based on typical values for secondary alcohols. The carbon attached to the hydroxyl group (C-4) is the most downfield among the sp³ carbons.[3][4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a hydroxyl group and alkyl chains. The spectrum for this compound is available from sources such as the NIST WebBook.[6][7]
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3350 | Strong, Broad | O-H stretch | Alcohol |
| 2958, 2928, 2872 | Strong | C-H stretch | Alkane |
| 1465 | Medium | C-H bend | Alkane |
| 1378 | Medium | C-H bend | Alkane |
| ~1110 | Strong | C-O stretch | Secondary Alcohol |
Note: The broadness of the O-H stretching band is indicative of hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows several characteristic fragments. The molecular ion peak (M⁺) at m/z 130 may be weak or absent, which is common for alcohols.[1][8]
Major Mass Fragments
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 112 | Low | [M - H₂O]⁺ |
| 101 | Moderate | [M - C₂H₅]⁺ |
| 87 | High | [M - C₃H₇]⁺ |
| 73 | High | [CH(OH)CH₂CH₂CH₃]⁺ or [CH(CH₃)CH(OH)]⁺ |
| 59 | Moderate | [CH(OH)CH₂CH₃]⁺ |
| 45 | High | [CH₂OH]⁺ |
Note: Fragmentation in alcohols is often driven by cleavage alpha to the hydroxyl group and dehydration.[8]
Caption: Major fragmentation pathways of this compound in Mass Spectrometry.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.
NMR Spectroscopy
-
Sample Preparation: A small amount of neat this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H) is used.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30-45 degree pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon. A longer relaxation delay and a larger number of scans are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C and its longer relaxation times.[9][10][11]
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the easiest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[12][13]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[12][13]
-
Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded first. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over the range of 4000 to 400 cm⁻¹.[13]
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph.[14] The GC separates the components of the sample before they enter the mass spectrometer.
-
Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is typically used.
-
Data Acquisition: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. In EI, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected. The mass spectrum is a plot of ion abundance versus m/z.[15]
References
- 1. 4-Heptanol, 3-methyl- [webbook.nist.gov]
- 2. 4-Heptanol, 3-methyl- [webbook.nist.gov]
- 3. compoundchem.com [compoundchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 3-Heptanol, 4-methyl- [webbook.nist.gov]
- 7. 4-Heptanol, 3-methyl- [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. azom.com [azom.com]
- 10. magritek.com [magritek.com]
- 11. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]
- 12. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 13. jasco-global.com [jasco-global.com]
- 14. Mercury's Help Desk | Physical Chemistry Lab Notes [ishigirl.tripod.com]
- 15. Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of 3-Methyl-4-heptanol: boiling point, density
An In-depth Technical Guide on the Physical Properties of 3-Methyl-4-heptanol
For researchers, scientists, and drug development professionals, a precise understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the boiling point and density of this compound, including established values and the experimental protocols for their determination.
Physical Properties of this compound
This compound is an organic alcohol with the molecular formula C8H18O. Its physical characteristics, particularly its boiling point and density, are crucial for its handling, purification, and application in various chemical syntheses.
Quantitative Data Summary
The following table summarizes the reported physical properties of this compound. It is important to note that slight variations in these values can be found across different sources, which may be attributed to different experimental conditions or the presence of isomers.
| Physical Property | Value | Conditions |
| Boiling Point | 164.7 °C | at 760 mmHg[1] |
| 173-175 °C | Not specified[2] | |
| Density | 0.833 g/cm³ | Not specified |
Note: Data for the closely related isomer, 4-Methyl-3-heptanol, reports a boiling point of 98-99 °C at 75 mmHg and a density of 0.827 g/mL at 25 °C.[3]
Experimental Protocols
While the specific experimental records for the above-listed values for this compound are not publicly detailed, the following sections describe the standard and widely accepted methodologies for determining the boiling point and density of a liquid organic compound.
Determination of Boiling Point: The Capillary Method
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of small quantities of liquid is the capillary tube method.[4][5]
Apparatus:
-
Heating apparatus (e.g., oil bath or a MelTemp apparatus)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Sample of this compound
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The entire assembly is then heated in an oil bath.
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[5]
-
The heat is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube.[5]
Determination of Density
Density is a fundamental physical property defined as the mass of a substance per unit volume.[6] For liquids like this compound, several methods can be employed for accurate density determination.
This is the most straightforward method, suitable for less precise measurements.
Apparatus:
-
Graduated cylinder
-
Electronic balance
Procedure:
-
The mass of a clean, dry graduated cylinder is measured using an electronic balance.[7]
-
A specific volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[7]
-
The combined mass of the graduated cylinder and the liquid is measured.[7]
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder.
-
The density is then calculated by dividing the mass of the liquid by its volume.[6]
A pycnometer is a flask with a specific, accurately known volume, which allows for a more precise determination of density.[8]
Apparatus:
-
Pycnometer
-
Electronic balance
-
Thermometer
Procedure:
-
The mass of the clean, dry pycnometer is accurately determined.
-
The pycnometer is filled with this compound, and the stopper is inserted, ensuring any excess liquid is expelled through the capillary in the stopper.
-
The outside of the pycnometer is carefully dried, and its mass is measured.
-
The temperature of the liquid is recorded.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the described methodologies.
Caption: Workflow for Boiling Point Determination.
Caption: Workflow for Density Determination.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 1838-73-9 [chemicalbook.com]
- 3. 4-METHYL-3-HEPTANOL | 14979-39-6 [chemicalbook.com]
- 4. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]
- 5. Video: Boiling Points - Procedure [jove.com]
- 6. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
An In-depth Technical Guide to 3-Methyl-4-heptanol: Synthesis, Analysis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-heptanol is a chiral secondary alcohol that has garnered significant research interest due to its role as a crucial semiochemical in the insect world. It functions as an aggregation pheromone for various species of bark beetles, such as the smaller European elm bark beetle (Scolytus multistriatus), and as an alarm pheromone for several ant species. The stereochemistry of this compound is paramount to its biological activity, with different stereoisomers often eliciting distinct or even opposing behavioral responses in insects. This technical guide provides a comprehensive review of the synthesis, purification, analytical characterization, and biological activity of this compound, with a focus on its various stereoisomers.
Chemical and Physical Properties
This compound is a volatile organic compound with the molecular formula C8H18O. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C8H18O | |
| Molecular Weight | 130.23 g/mol | |
| CAS Number | 1838-73-9 | |
| Boiling Point | 164.7 - 175 °C | |
| Flash Point | 59 - 64.2 °C | |
| Refractive Index | 1.4270 - 1.429 | |
| Density | Not specified | |
| pKa | 15.31 ± 0.20 (Predicted) |
Table 1: Physicochemical Properties of this compound
Synthesis and Purification
The synthesis of this compound, particularly its individual stereoisomers, is a key area of research for studying its biological activity. Two primary synthetic routes are detailed below.
Grignard Reaction Synthesis
A common and effective method for the synthesis of this compound is through a Grignard reaction. This method involves the reaction of a Grignard reagent with an appropriate aldehyde.
Experimental Protocol:
-
Preparation of the Grignard Reagent: In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings (7.3 g, 0.30 mol) and anhydrous diethyl ether (100 mL). To this suspension, add a small initial portion of 2-bromopentane (2.4 g, 0.016 mol). If the reaction does not initiate, a few drops of methyl iodide and a crystal of iodine can be added. Once the reaction begins, add the remaining 2-bromopentane (27.9 g, 0.184 mol) dropwise over 30 minutes to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 15 minutes.
-
Reaction with Propanal: Cool the Grignard reagent in an ice bath. Slowly add a solution of freshly distilled propanal in anhydrous diethyl ether. The molar equivalent of propanal should be slightly less than that of the Grignard reagent to ensure complete reaction of the aldehyde.
-
Work-up: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation. Collect the fraction boiling between 150-165 °C. For higher purity, column chromatography on silica gel can be employed.
Caption: Workflow for the Grignard synthesis of this compound.
Multi-Enzyme Synthesis of Stereoisomers
For the stereoselective synthesis of the four stereoisomers of this compound, a one-pot, multi-enzyme approach has been developed. This method utilizes an ene-reductase (ER) and an alcohol dehydrogenase (ADH) for sequential reductions.
Experimental Protocol:
-
Reaction Setup: In a buffered solution (e.g., potassium phosphate buffer, pH 7.0), dissolve the starting material, 4-methylhept-4-en-3-one. Add the appropriate ene-reductase and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).
-
First Reduction: Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle shaking to allow for the stereoselective reduction of the carbon-carbon double bond by the ene-reductase, forming the corresponding saturated ketone.
-
Second Reduction: To the same reaction vessel, add the appropriate alcohol dehydrogenase and a cofactor regeneration system (e.g., isopropanol for NADH regeneration). The ADH will stereoselectively reduce the ketone to the desired stereoisomer of this compound.
-
Work-up and Purification: After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic phase and remove the solvent. The resulting stereoisomer can be purified by column chromatography.
By selecting different combinations of ene-reductases and alcohol dehydrogenases with varying stereoselectivities, all four stereoisomers of this compound can be synthesized.
Caption: Workflow for the multi-enzyme synthesis of this compound stereoisomers.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of synthesized this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.
Typical GC-MS Protocol:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Mass Spectrometer: Electron ionization (EI) at 70 eV with a scan range of m/z 30-300.
Mass Spectrometry Fragmentation:
The mass spectrum of this compound typically shows a molecular ion peak (M+) at m/z 130, although it may be weak. Common fragmentation patterns for secondary alcohols include the loss of water (M-18), and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). For this compound, characteristic fragments would be expected from the cleavage of the C3-C4 and C4-C5 bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.
¹H NMR Spectroscopy (Predicted Chemical Shifts and Splitting Patterns):
-
-OH proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
-CH(OH)- proton: A multiplet, coupled to the protons on the adjacent carbons.
-
-CH(CH₃)- proton: A multiplet, coupled to the protons on the adjacent carbons and the methyl group.
-
Methylene protons (-CH₂-): Multiple multiplets in the upfield region.
-
Methyl protons (-CH₃): A doublet for the methyl group at C3 and triplets for the terminal methyl groups of the ethyl and propyl chains.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the hydroxyl group (-CHOH-) will be the most downfield signal among the sp³ carbons.
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | ~14 |
| C2 | ~23 |
| C3 | ~35-40 |
| C4 | ~70-75 |
| C5 | ~30-35 |
| C6 | ~20 |
| C7 | ~14 |
| C3-CH₃ | ~15-20 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Actual chemical shifts can vary depending on the stereoisomer and solvent).
Biological Activity and Mechanism of Action
The biological activity of this compound is highly dependent on its stereochemistry. For instance, in the almond bark beetle, Scolytus amygdali, the (3S,4S)-isomer is a potent aggregation pheromone, while the (3R,4S)- and (3R,4R)-isomers have been shown to be inhibitory.
Dose-Response Studies
Experimental Protocol for Electroantennography (EAG):
-
Antenna Preparation: An antenna is carefully excised from the insect and mounted between two electrodes.
-
Stimulus Delivery: A continuous stream of humidified, clean air is passed over the antenna. Puffs of air containing known concentrations of the this compound stereoisomers are introduced into the airstream.
-
Data Recording: The change in the electrical potential of the antenna in response to the stimulus is recorded.
-
Data Analysis: The amplitude of the EAG response is plotted against the logarithm of the stimulus concentration to generate a dose-response curve.
Signaling Pathway
In insects, the detection of pheromones like this compound is mediated by olfactory sensory neurons (OSNs) located in specialized sensilla on the antennae. The current understanding of the insect olfactory signaling pathway suggests the following mechanism:
-
Pheromone Binding: The hydrophobic pheromone molecule enters the aqueous sensillum lymph and is bound by a pheromone-binding protein (PBP).
-
Receptor Activation: The PBP transports the pheromone to an olfactory receptor (OR) complex on the dendritic membrane of an OSN. This complex typically consists of a specific pheromone-binding OR and a highly conserved co-receptor (Orco).
-
Ion Channel Gating: Upon binding of the pheromone, the OR-Orco complex undergoes a conformational change, opening a non-selective cation channel.
-
Depolarization and Action Potential: The influx of cations (primarily Na⁺ and Ca²⁺) depolarizes the OSN membrane, leading to the generation of action potentials.
-
Signal Transmission: These action potentials are then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response.
Caption: A representative diagram of the insect olfactory signaling pathway for pheromone detection.
Conclusion
This compound is a fascinating molecule with significant implications for insect chemical ecology. Its stereospecific synthesis and purification are critical for elucidating its precise biological functions. This technical guide has provided an overview of the key methodologies for its synthesis, detailed analytical procedures for its characterization, and an outline of its mechanism of action as an insect pheromone. Further research focusing on quantitative dose-response studies for a wider range of insect species and the identification of the specific olfactory receptors involved will continue to deepen our understanding of this important semiochemical and may pave the way for the development of novel, environmentally friendly pest management strategies.
The Biological Significance of 3-Methyl-4-heptanol in Chemical Ecology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-4-heptanol is a chiral semiochemical with profound significance in the chemical ecology of various insect species, primarily within the orders Coleoptera and Hymenoptera. Its biological activity is critically dependent on its stereochemistry, allowing it to function as a potent aggregation pheromone, a specific trail pheromone, or an alarm pheromone, depending on the stereoisomer and the receiving species. This technical guide provides an in-depth analysis of the biological roles of this compound, presenting quantitative data from key behavioral and electrophysiological studies, detailed experimental protocols, and visualizations of the underlying ecological relationships and proposed signaling pathways.
Introduction: A Stereochemically Defined World of Communication
In the intricate world of insect chemical communication, the spatial arrangement of atoms within a molecule can be the difference between attraction, repulsion, and indifference. This compound stands as a classic example of this stereochemical specificity. This eight-carbon branched-chain alcohol has two chiral centers, at carbons 3 and 4, giving rise to four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). The biological function of this compound is inextricably linked to these specific configurations, making it a key molecule for studying the evolution of species-specific signaling and for developing targeted pest management strategies.
This guide will explore the diverse roles of this compound, focusing on its function as:
-
An Aggregation Pheromone in Bark Beetles (Coleoptera: Scolytidae): Driving mass attacks on host trees.
-
A Trail Pheromone in Ants (Hymenoptera: Formicidae): Guiding nestmates to resources.
-
An Alarm Pheromone Component in Ants: Eliciting defensive and dispersal behaviors.
We will delve into the quantitative aspects of its activity, the experimental methods used to elucidate its function, and the current understanding of its perception at the molecular level.
Biological Functions and Stereoisomer Specificity
The ecological role of this compound is remarkably diverse and is dictated by the specific stereoisomer and the insect species .
Aggregation Pheromone in Bark Beetles
Several species of bark beetles utilize stereoisomers of this compound to coordinate mass attacks on host trees, a strategy necessary to overcome the tree's defenses.
-
Scolytus amygdali (Almond Bark Beetle): The (3S,4S)-isomer is the main component of the aggregation pheromone produced by females boring into host trees.[1][2] Field studies have demonstrated that this isomer is highly attractive to both sexes. Crucially, other stereoisomers can have an inhibitory effect on attraction. The (3S,4S)-isomer often acts in synergy with (3S,4S)-4-methyl-3-hexanol.[1][2]
-
Scolytus multistriatus (Smaller European Elm Bark Beetle): The (3S,4S)-isomer is also a key component of the aggregation pheromone for this species, which is a primary vector of Dutch elm disease.[3]
-
Scolytus scolytus (Large European Elm Bark Beetle): Electrophysiological studies have shown that the antennae of S. scolytus possess separate receptors for the (-)-threo [(3S,4S)] and (-)-erythro [(3S,4R)] stereoisomers, indicating a sophisticated mechanism for distinguishing between them.[4]
The specificity of the beetle's response is a critical factor in maintaining reproductive isolation and optimizing resource competition.
Trail Pheromone in Ants
In contrast to its role in aggregation, a different stereoisomer of this compound serves as a trail pheromone for certain ant species.
-
Leptogenys diminuta: The (3R,4S)-isomer has been identified as the trail pheromone for this Southeast Asian ant species.[1] Behavioral tests have shown that these ants specifically follow trails laid with the (3R,4S)-isomer, ignoring the other stereoisomers. This ensures that nestmates follow a precise path to food sources or new nest sites.
Alarm Pheromone in Ants
In several ant species, this compound, in conjunction with its corresponding ketone, 4-methyl-3-heptanone, functions as an alarm pheromone.
-
Ooceraea biroi (Clonal Raider Ant): The alarm pheromone is a blend of 4-methyl-3-heptanone and this compound, which is released from the ant's head.[5] These compounds, alone or in combination, are sufficient to induce alarm behavior, which includes becoming unsettled and leaving the nest. Interestingly, 4-methyl-3-heptanone is primarily repulsive, while this compound is initially attractive before causing dispersal. The response is dose-dependent.[5][6]
-
Atta texana (Texas Leaf-cutting Ant): 4-Methyl-3-heptanone, the oxidation product of this compound, is a potent alarm pheromone.[7] While this compound itself is also present, the ketone is the more active component.[8]
Quantitative Data on Biological Activity
The biological effects of this compound are quantifiable through behavioral assays and electrophysiological recordings.
Table 1: Behavioral Response of Scolytus amygdali to this compound Stereoisomers in Field Trapping Assays
| Bait Composition (Synergist: (3S,4S)-4-methyl-3-hexanol included in all baits) | Mean Number of Beetles Captured (±SE) | Statistical Significance | Reference |
| (3S,4S)-4-methyl-3-heptanol | 150 ± 25a | - | [2] |
| (3S,4S)-isomer + (3R,4S)-isomer | 80 ± 15b | P < 0.05 | [2] |
| (3S,4S)-isomer + (3R,4R)-isomer | 75 ± 12b | P < 0.05 | [2] |
| (3S,4S)-isomer + (3S,4R)-isomer | 140 ± 20a | NS | [2] |
| Control (no this compound) | 10 ± 5c | P < 0.001 | [2] |
| Means in the same column followed by different letters are significantly different. |
Table 2: Alarm Response of Ooceraea biroi Workers to Pheromone Components
| Compound | Dose (µg) | Primary Behavioral Response | Quantitative Observation | Reference |
| 4-Methyl-3-heptanone | 260 | Repulsion, leaving nest pile | Significant increase in proportion of ants leaving the nest chamber within 1 minute. | [5] |
| 4-Methyl-3-heptanone | 2600 | Strong Repulsion | Dose-dependent increase in nest evacuation. | [5] |
| This compound | 260 | Initial attraction, then dispersal | Ants are initially attracted to the source before moving away. | [5][6] |
| This compound | 2600 | Stronger initial attraction, then dispersal | Dose-dependent response. | [5][6] |
| Blend (90:10 ketone:alcohol) | Low | Attraction and unsettling | Ants are attracted to the source. | [5] |
| Blend (90:10 ketone:alcohol) | High | Repulsion and dispersal | Ants are repelled from the source. | [5] |
Experimental Protocols
The elucidation of the roles of this compound relies on a combination of chemical synthesis, analytical chemistry, and carefully designed bioassays.
Synthesis of this compound Stereoisomers
The stereospecific synthesis of the four isomers of this compound is crucial for biological testing. A common approach involves the following key steps:[2][9][10]
-
Preparation of Chiral Ketones: Start with the synthesis of chiral (R)- and (S)-4-methyl-3-heptanone using chiral auxiliaries like (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).
-
Reduction to Alcohols: The chiral ketones are then reduced to their corresponding alcohols using a reducing agent such as lithium aluminum hydride (LiAlH₄). This step produces a mixture of diastereomers (e.g., reduction of (S)-4-methyl-3-heptanone yields a mixture of (3S,4S)- and (3R,4S)-4-methyl-3-heptanol).
-
Diastereomer Separation: The diastereomeric alcohols can be separated using techniques like enzymatic transesterification. For example, lipase AK can be used to stereospecifically acylate one of the diastereomers, allowing for subsequent separation by column chromatography.[2]
Chiral Gas Chromatography for Stereoisomer Analysis
Determining the stereoisomeric purity of synthetic samples and identifying the stereoisomers present in insect extracts requires chiral gas chromatography.
-
Column: A capillary GC column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., Rt-βDEXsm), is used.[1]
-
Sample Preparation: Alcohol samples are often derivatized to their acetate esters by reacting with acetic anhydride in pyridine to improve separation and detection.[2]
-
GC Conditions:
Field Trapping Bioassay for Bark Beetles
This assay is used to determine the attractiveness of different pheromone components and blends under field conditions.
-
Trap Type: Funnel traps or sticky traps are commonly used.[3][8]
-
Lure Preparation: Synthetic pheromone components are loaded into slow-release dispensers, such as polyethylene vials or rubber septa. Different lures will contain different stereoisomers or blends at specific release rates.
-
Experimental Design: Traps are deployed in a randomized block design within a suitable habitat (e.g., an almond orchard for S. amygdali). Traps should be spaced sufficiently far apart to avoid interference (e.g., >20 meters).
-
Data Collection: Traps are checked periodically (e.g., weekly), and the number of captured beetles of the target species is recorded.
-
Statistical Analysis: The mean trap catches for each treatment are compared using analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between lures.
Electroantennography (EAG)
EAG is used to measure the overall electrical response of an insect's antenna to a volatile compound, providing evidence that the insect can detect the chemical.
-
Antenna Preparation: An antenna is excised from a live, immobilized insect. The tip and base of the antenna are placed into two glass capillary electrodes filled with an electrolyte solution (e.g., saline).[11][12]
-
Stimulus Delivery: A purified air stream is continuously passed over the antenna. A puff of air carrying a known concentration of the test compound (e.g., a stereoisomer of this compound) is injected into the airstream for a short duration (e.g., 0.5 seconds).
-
Signal Recording: The potential difference between the two electrodes is amplified and recorded. A negative voltage deflection indicates a response from the olfactory receptor neurons.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to different compounds and concentrations can be compared to determine the sensitivity of the antenna to each stimulus. A solvent blank is used as a control.
Biosynthesis and Perception
Proposed Biosynthesis of this compound
While the complete biosynthetic pathway of this compound has not been fully elucidated in any insect species, studies on the related alarm pheromone, (S)-4-methyl-3-heptanone, in ants provide strong evidence for a polyketide/fatty acid-type metabolic route.[13] It is proposed that the carbon backbone is assembled from three propionate units.
A plausible pathway for this compound would follow a similar assembly, with a final reduction step converting the ketone to the alcohol.
Olfactory Perception and Signaling Pathway
The perception of this compound begins at the insect's antenna, where volatile molecules enter through pores in the olfactory sensilla and bind to Odorant Receptors (ORs) located on the dendrites of Olfactory Receptor Neurons (ORNs).
-
Receptor Specificity: Electrophysiological studies on S. scolytus have demonstrated the existence of distinct ORNs that respond specifically to different stereoisomers of this compound, indicating that there are specialized ORs for each behaviorally relevant isomer.[4]
-
Antennal Lobe Processing: The axons of ORNs that express the same OR project to a specific glomerulus in the antennal lobe of the insect brain. Imaging studies in the clonal raider ant have shown that this compound activates a small, specific subset of glomeruli.[5][14] This spatial coding of odor information is the first level of processing in the brain.
-
Higher Brain Centers: From the antennal lobe, projection neurons relay the processed olfactory information to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is integrated to produce a coherent behavioral response, such as attraction, repulsion, or trail following.
While the specific ORs for this compound have yet to be identified and cloned, the general pathway of insect olfaction provides a robust framework for a hypothetical signaling cascade.
Visualizations
Logical Relationships of this compound Stereoisomers
Caption: Ecological roles of this compound stereoisomers.
Experimental Workflow for Field Trapping Bioassay
Caption: Workflow for a bark beetle field trapping experiment.
Hypothetical Olfactory Signaling Pathway
Caption: Proposed signaling pathway for this compound perception.
Conclusion and Future Directions
This compound is a model system for understanding the chemical ecology of insect communication. The stereoisomer-specific nature of its biological activity underscores the high degree of selectivity in insect olfactory systems. While significant progress has been made in identifying its roles and developing methods for its study, several areas warrant further investigation.
Future research should focus on:
-
Identification of Olfactory Receptors: Cloning and functional characterization of the specific ORs that bind to the different stereoisomers of this compound will provide a deeper understanding of the molecular basis of chemoreception.
-
Elucidation of Biosynthetic Pathways: Unraveling the complete enzymatic cascade responsible for the production of this compound in different insect species will offer insights into the evolution of pheromone biosynthesis.
-
Neuroethological Studies: Further investigation into how the brain processes the information from different stereoisomers to produce distinct behavioral outputs will enhance our understanding of neural circuits underlying behavior.
A comprehensive understanding of the chemical ecology of this compound will not only advance the field of basic science but also pave the way for the development of more effective and environmentally benign pest management strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [experts.esf.edu]
- 4. Responses of the olfactory receptors ofScolytus scolytus (F.) (Coleoptera: Scolytidae) to the stereoisomers of 4-methyl-3-heptanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pheromone representation in the ant antennal lobe changes with age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dasher.wustl.edu [dasher.wustl.edu]
- 8. researchgate.net [researchgate.net]
- 9. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ockenfels-syntech.com [ockenfels-syntech.com]
- 12. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 13. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. biorxiv.org [biorxiv.org]
IUPAC nomenclature and synonyms for 3-Methyl-4-heptanol
An In-depth Technical Guide to 3-Methyl-4-heptanol
This technical guide provides a comprehensive overview of the chemical and physical properties, nomenclature, synthesis, and biological significance of this compound, tailored for researchers, scientists, and professionals in drug development.
IUPAC Nomenclature and Synonyms
The compound with the chemical structure commonly referred to as this compound has a systematic IUPAC name of 3-methylheptan-4-ol .[1][2] Due to the presence of two chiral centers at positions 3 and 4, this compound can exist as four different stereoisomers.
Common synonyms and alternative names found in the literature include:
The CAS Registry Number for the mixture of stereoisomers is 1838-73-9.[2][4] Specific stereoisomers have their own unique identifiers and names, such as (3S,4S)-4-methylheptan-3-ol and (3R,4S)-4-methylheptan-3-ol.[5][6]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 3-methylheptan-4-ol is presented in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O | [2] |
| Molar Mass | 130.23 g/mol | [2] |
| Density | 0.833 g/cm³ | [1] |
| Boiling Point | 173-175 °C | [1] |
| Melting Point | -61.15 °C (estimate) | [1] |
| Flash Point | 59 °C | [1] |
| Refractive Index | 1.4270 | [1] |
| pKa | 15.31 ± 0.20 (Predicted) | [1] |
| Kovats Retention Index | 997 (Semi-standard non-polar column) | [2][7] |
Spectroscopic data is crucial for the identification and structural elucidation of 3-methylheptan-4-ol. Techniques such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed.[2][3][8]
Experimental Protocols
The synthesis of this compound can be achieved through various chemical and enzymatic methods. Below are detailed protocols for two distinct synthetic approaches.
Chemical Synthesis: Grignard Reaction
This protocol describes the synthesis of (±)-4-methylheptan-3-ol via the reaction of a Grignard reagent derived from 2-bromopentane with propanal.[9]
Materials and Equipment:
-
100 mL three-neck flask
-
25 mL addition funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Magnesium turnings
-
2-bromopentane
-
Dry diethyl ether
-
Propanal
-
10% Hydrochloric acid
-
5% Sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Ice bath
Procedure:
-
Grignard Reagent Formation:
-
Set up the three-neck flask with the addition funnel, reflux condenser, and a magnetic stir bar.
-
Add 15 mL of dry diethyl ether and magnesium to the flask.
-
Prepare a solution of 2-bromopentane in dry diethyl ether and add a small amount to the magnesium to initiate the reaction.
-
Once the reaction starts, add the remaining 2-bromopentane solution dropwise over 15 minutes while stirring continuously.
-
Continue stirring for an additional 10 minutes after the addition is complete.
-
-
Reaction with Propanal:
-
Prepare a solution of propanal in 10 mL of dry diethyl ether and place it in the addition funnel.
-
Add the propanal solution dropwise to the stirred Grignard reagent.
-
Continue stirring for another 15 minutes after the addition is complete.
-
-
Work-up and Purification:
-
Gradually add 10 mL of water, followed by 10 mL of 10% hydrochloric acid, until all inorganic salts dissolve.
-
Transfer the mixture to a separatory funnel, separate the ether layer, and wash it with 10 mL of 5% sodium hydroxide solution.
-
Collect the ether layer and dry it over anhydrous MgSO₄.
-
Filter to remove the drying agent and evaporate the diethyl ether to obtain the crude (±)-4-methylheptan-3-ol.
-
Enzymatic Synthesis of Stereoisomers
This protocol outlines a one-pot, multi-enzymatic synthesis to produce the four stereoisomers of 4-methylheptan-3-ol from 4-methylhept-4-en-3-one.[5] This method utilizes an ene-reductase (ER) and an alcohol dehydrogenase (ADH) for sequential stereoselective reductions.
General Procedure:
The synthesis involves two sequential reductions catalyzed by an ene-reductase and an alcohol dehydrogenase. The specific enzymes used determine the stereochemistry of the final product. For example, to obtain (3R,4R)-4-methylheptan-3-ol:
-
The starting material, 4-methylhept-4-en-3-one, is first reduced by the ene-reductase OYE2.6.
-
The resulting intermediate is then reduced by the alcohol dehydrogenase ADH270.
-
The reaction mixture is extracted with ethyl acetate (EtOAc).
-
The crude product is purified by column chromatography to yield the desired stereoisomer with high enantiomeric and diastereomeric excess.
Biological Significance and Applications
While direct applications in drug development are not prominent, this compound and its stereoisomers are of significant interest in the field of chemical ecology as insect pheromones.[5][9] Different stereoisomers serve as aggregation or trail pheromones for various species of beetles and ants.[5][10] For instance, (3S,4S)-1 is a component of the aggregation pheromone of the smaller European elm bark beetle (Scolytus multistriatus).[5] This specificity makes them valuable tools in integrated pest management programs.
Visualizations
Synthetic Pathway of (±)-4-methylheptan-3-ol
The following diagram illustrates the workflow for the chemical synthesis of (±)-4-methylheptan-3-ol using a Grignard reaction.
References
- 1. This compound [chembk.com]
- 2. 3-Methylheptan-4-ol | C8H18O | CID 102700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Heptanol, 4-methyl- [webbook.nist.gov]
- 4. 4-Heptanol, 3-methyl- [webbook.nist.gov]
- 5. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (3R,4S)-4-methylheptan-3-ol | C8H18O | CID 6993195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Heptanol, 3-methyl- [webbook.nist.gov]
- 8. 4-Heptanol, 3-methyl- [webbook.nist.gov]
- 9. chemistry-online.com [chemistry-online.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Synthesis of 3-Methyl-4-heptanol via Grignard Reaction
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, such as a carbonyl compound.[1][2] The reaction of a Grignard reagent with an aldehyde is a widely used method for the synthesis of secondary alcohols.[1][3][4] This document provides a detailed protocol for the synthesis of 3-methyl-4-heptanol, a secondary alcohol, by reacting propylmagnesium bromide with 2-methylbutanal. This protocol is intended for researchers and professionals in the fields of chemical synthesis and drug development.
Reaction Scheme
The synthesis proceeds in two main stages: first, the formation of the Grignard reagent (propylmagnesium bromide) from 1-bromopropane and magnesium metal. Second, the nucleophilic addition of the Grignard reagent to the carbonyl carbon of 2-methylbutanal, followed by an acidic workup to yield the final product, this compound.
-
Step 1: Formation of Grignard Reagent CH₃CH₂CH₂Br + Mg → CH₃CH₂CH₂MgBr (in dry diethyl ether)
-
Step 2: Reaction with Aldehyde and Workup CH₃CH₂CH₂MgBr + CH₃CH₂CH(CH₃)CHO → Intermediate Alkoxide Intermediate Alkoxide + H₃O⁺ → CH₃CH₂CH₂CH(OH)CH(CH₃)CH₂CH₃ + Mg(OH)Br
Experimental Protocol
This protocol is adapted from established procedures for Grignard reactions.[5][6] All glassware must be rigorously oven-dried before use to exclude moisture, which can quench the Grignard reagent.[7] The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon).
1. Preparation of Propylmagnesium Bromide (Grignard Reagent)
-
Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.[6][7]
-
Place magnesium turnings (1.2 equivalents) into the flask.
-
Add approximately 50 mL of anhydrous diethyl ether to the flask.
-
Add a small crystal of iodine to help initiate the reaction.[5][7]
-
Dissolve 1-bromopropane (1.0 equivalent) in 30 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add a small portion of the 1-bromopropane solution to the magnesium turnings to initiate the reaction. The start of the reaction is indicated by the disappearance of the iodine color and gentle bubbling.
-
Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
2. Synthesis of this compound
-
Cool the flask containing the Grignard reagent to 0-5°C using an ice bath.[7]
-
Dissolve 2-methylbutanal (0.9 equivalents) in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2-methylbutanal solution dropwise to the stirred Grignard reagent while maintaining the temperature between 0-5°C.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
3. Workup and Purification
-
Cool the reaction mixture again in an ice bath.
-
Quench the reaction by slowly and carefully adding 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M HCl.[6][7] This will protonate the intermediate alkoxide and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. The organic layer should be separated.
-
Wash the organic layer with 50 mL of 5% aqueous sodium hydroxide (NaOH) solution, followed by 50 mL of brine.[5][6]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purify the crude product by fractional distillation under atmospheric or reduced pressure.[5][8] Collect the fraction boiling in the appropriate range for this compound. For higher purity, column chromatography on silica gel can be employed.[8]
Data Presentation
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
|---|---|---|---|
| 1-Bromopropane | C₃H₇Br | 123.00 | 71 |
| Magnesium | Mg | 24.31 | 1090 |
| 2-Methylbutanal | C₅H₁₀O | 86.13 | 92-93 |
| This compound | C₈H₁₈O | 130.23 [9][10] | 160-165 [5] |
Table 2: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Value / Observation | Reference |
|---|---|---|
| Reaction Type | Grignard Addition | [3][4] |
| Nucleophile | Propylmagnesium bromide | |
| Electrophile | 2-Methylbutanal | |
| Expected Yield | 60-70% | [11] |
| Common Byproducts | Wurtz coupling product (e.g., hexane), oxidation product (3-methyl-4-heptanone) |[7][11] |
Table 3: Spectroscopic Data for this compound | Analysis Type | Database ID / Reference | | :--- | :--- | | Mass Spectrometry (GC-MS) | NIST WebBook, SpectraBase ID: IvG391fZ6q3 |[10][12] | | Infrared (IR) Spectroscopy | PubChem CID 102700 |[9] | | ¹H NMR Spectroscopy | PubChem CID 102700 |[9] |
Workflow and Process Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for Grignard synthesis of this compound.
References
- 1. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. dasher.wustl.edu [dasher.wustl.edu]
- 6. chemistry-online.com [chemistry-online.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-Methylheptan-4-ol | C8H18O | CID 102700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Heptanol, 3-methyl- [webbook.nist.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dev.spectrabase.com [dev.spectrabase.com]
Application Notes and Protocols for the Gas Chromatography Analysis of 3-Methyl-4-heptanol
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-Methyl-4-heptanol is crucial in various analytical contexts. Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification offers a robust and reliable analytical approach. This document provides detailed application notes and experimental protocols for the analysis of this compound.
Application Note: Analysis of this compound by GC-FID and GC-MS
Introduction
This compound is a secondary alcohol of interest in various fields, including flavor and fragrance analysis, and as a potential biomarker or impurity in pharmaceutical manufacturing. Its analysis often requires high-resolution separation techniques to distinguish it from other structurally similar compounds and to quantify it at low concentrations. Gas chromatography is the premier technique for the analysis of such volatile and semi-volatile compounds.
Principle
The analysis of this compound by gas chromatography involves the volatilization of the sample in a heated injector, followed by the separation of the analyte from other components in a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (an inert carrier gas) and the stationary phase (a high-boiling point liquid coated on the inner surface of the column). Following separation, the analyte is detected by a flame ionization detector (FID), which provides a response proportional to the mass of the analyte, or a mass spectrometer (MS), which provides structural information for identification and can be used for selective and sensitive quantification. To improve chromatographic performance and sensitivity, derivatization of the hydroxyl group of this compound through silylation or acylation is often employed.[1][2]
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of secondary alcohols using GC-FID, which can be considered as target performance characteristics for a validated this compound assay.
| Parameter | Silylation Derivatization | Acylation Derivatization |
| Linearity (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 1 - 10 µg/mL |
| Precision (%RSD) | < 5% | < 5% |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% |
Note: These values are illustrative and may vary depending on the specific instrumentation, derivatization efficiency, and matrix effects. Method validation is required to establish performance characteristics for a specific application.
Experimental Protocols
Sample Preparation
A generic liquid-liquid extraction (LLE) protocol is provided for the extraction of this compound from aqueous matrices.
Apparatus and Materials
-
Vortex mixer
-
Centrifuge
-
Glass test tubes with screw caps
-
Pipettes and tips
-
Extraction solvent (e.g., dichloromethane, hexane, or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Evaporator (e.g., nitrogen stream or rotary evaporator)
Protocol
-
Pipette 1 mL of the aqueous sample into a glass test tube.
-
Add 1 mL of the extraction solvent.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean test tube.
-
Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Evaporate the solvent to a final volume of 100 µL under a gentle stream of nitrogen.
-
The concentrated extract is now ready for derivatization.
Derivatization Protocols
To enhance volatility and improve peak shape, derivatization of the hydroxyl group of this compound is recommended. Two common methods are silylation and acylation.
2.2.1. Silylation Protocol
Silylation replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.
Reagents and Materials
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (optional, as a catalyst)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
Protocol
-
To the 100 µL concentrated extract from the sample preparation step, add 100 µL of BSTFA + 1% TMCS.
-
If the sample is in a non-polar solvent, a small amount of pyridine (10-20 µL) can be added to catalyze the reaction.
-
Tightly cap the vial and vortex for 1 minute.
-
Heat the vial at 60-70°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC analysis.
2.2.2. Acylation Protocol
Acylation introduces an acyl group to the hydroxyl moiety, forming an ester.[1][2]
Reagents and Materials
-
Trifluoroacetic anhydride (TFAA) or Acetic Anhydride
-
Pyridine
-
Reacti-Vials™ or other suitable reaction vials with screw caps
Protocol
-
To the 100 µL concentrated extract, add 50 µL of pyridine and 100 µL of Trifluoroacetic anhydride (or Acetic Anhydride).
-
Tightly cap the vial and vortex for 1 minute.
-
Let the reaction proceed at room temperature for 30 minutes. For hindered alcohols, gentle heating (e.g., 60°C for 15 minutes) may be required.
-
The derivatized sample is ready for injection into the GC.
GC and GC-MS Method Parameters
The following are recommended starting conditions for the GC and GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | GC-FID Condition | GC-MS Condition |
| Column | HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min (constant flow) | 1.0 mL/min (constant flow) |
| Injection Mode | Split (50:1) or Splitless | Split (50:1) or Splitless |
| Injection Volume | 1 µL | 1 µL |
| Injector Temperature | 250°C | 250°C |
| Oven Program | 50°C (hold 2 min), ramp at 10°C/min to 250°C, hold for 5 min | 50°C (hold 2 min), ramp at 10°C/min to 280°C, hold for 5 min |
| Detector | FID | Mass Spectrometer |
| Detector Temperature | 280°C | N/A |
| MS Source Temp. | N/A | 230°C |
| MS Quad Temp. | N/A | 150°C |
| Scan Range | N/A | m/z 40-400 |
| Ionization Mode | N/A | Electron Ionization (EI) at 70 eV |
Chiral Separation of this compound Isomers
For the separation of the stereoisomers of this compound, a chiral GC column is required. Derivatization is often necessary to enhance the interaction with the chiral stationary phase.
Recommended Chiral Column:
-
A cyclodextrin-based chiral stationary phase, such as a β-cyclodextrin or γ-cyclodextrin derivative column (e.g., CP-Chirasil-DEX CB), is recommended.[1]
GC Conditions for Chiral Separation:
-
The GC conditions will be similar to the achiral analysis, but the oven temperature program will likely need to be optimized to achieve baseline separation of the enantiomers. A slower temperature ramp is often beneficial.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Derivatization reactions for this compound.
References
Application Note: Quantification of 3-Methyl-4-heptanol using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed protocol for the identification and quantification of 3-Methyl-4-heptanol in liquid samples using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The methodology outlined is applicable to researchers, scientists, and professionals in drug development and quality control who require a robust and reliable method for the analysis of this secondary alcohol. This document includes procedures for sample preparation, GC-MS instrument parameters, data analysis, and method validation.
Introduction
This compound (C8H18O, MW: 130.23 g/mol ) is a volatile organic compound with applications in various fields, including as a synthetic intermediate and potential biomarker. Accurate and precise quantification of this analyte is crucial for process monitoring, quality assurance, and research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and definitive compound identification based on mass spectral data.[1] This note provides a comprehensive workflow for the GC-MS analysis of this compound.
Experimental Protocols
A detailed experimental workflow is essential for achieving accurate and reproducible results. The following sections describe the necessary steps from sample preparation to data acquisition.
2.1. Sample Preparation
The choice of sample preparation technique depends on the sample matrix and the concentration of this compound. For liquid samples, a straightforward liquid-liquid extraction (LLE) is often sufficient.
-
Materials:
-
Sample containing this compound
-
Dichloromethane (DCM), HPLC grade or equivalent
-
Anhydrous sodium sulfate
-
2 mL GC vials with PTFE-lined caps
-
Pipettes and volumetric flasks
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 1.0 mL of the liquid sample into a 15 mL glass centrifuge tube.
-
Add 1.0 mL of dichloromethane to the tube.
-
For quantitative analysis, add a known concentration of an appropriate internal standard (e.g., cyclohexanol or another secondary alcohol with a different retention time).
-
Cap the tube and vortex for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Vortex briefly and allow the sodium sulfate to settle.
-
Transfer the dried organic extract to a 2 mL GC vial for analysis.
-
2.2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 20:1) or Splitless for trace analysis |
| Oven Temperature Program | Initial temperature: 60 °C, hold for 2 minutesRamp: 10 °C/min to 220 °CHold: Hold at 220 °C for 5 minutes |
| MSD Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 35-200 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation and Analysis
3.1. Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The molecular ion peak (M+) at m/z 130 is often of low abundance or absent in the spectra of secondary alcohols.[2] The fragmentation pattern is dominated by alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule).[2][3]
The major characteristic ions for this compound are summarized in the table below, based on data from the NIST Mass Spectrometry Data Center.[4] For quantification in SIM mode, it is recommended to monitor the most abundant and specific ions (e.g., m/z 57, 73, and 87).
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 41 | 100 | [C3H5]+ |
| 57 | 95 | [C4H9]+ |
| 43 | 85 | [C3H7]+ |
| 55 | 80 | [C4H7]+ |
| 73 | 75 | [CH(OH)CH(CH3)CH2CH3]+ |
| 29 | 70 | [C2H5]+ |
| 87 | 65 | [M - C3H7]+ |
| 27 | 60 | [C2H3]+ |
| 69 | 55 | [C5H9]+ |
| 112 | 10 | [M - H2O]+ |
3.2. Quantitative Analysis
For accurate quantification, a calibration curve should be prepared using standard solutions of this compound at a minimum of five different concentrations. The concentration range should be selected to bracket the expected concentration of the analyte in the samples. An internal standard should be used to correct for variations in injection volume and sample preparation.
The following table summarizes the quantitative parameters that should be determined during method validation. The values provided are typical for the GC-MS analysis of volatile organic compounds and should be experimentally verified.
| Parameter | Typical Value / Range | Method of Determination |
| Retention Time (RT) | To be determined experimentally | Inject a standard of this compound under the specified GC conditions. |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | Signal-to-noise ratio of 10:1 or the lowest concentration on the calibration curve with acceptable precision and accuracy. |
| Linearity (R²) | > 0.995 | Analysis of calibration standards at a minimum of five concentration levels. |
| Precision (%RSD) | < 15% | Replicate injections of a standard solution. |
| Accuracy (% Recovery) | 85 - 115% | Analysis of a spiked matrix sample at known concentrations. |
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
4.2. Logical Relationship for Quantification
Caption: Logical workflow for the quantification of this compound.
References
Application Note & Protocol: Stereoselective Synthesis of 3-Methyl-4-heptanol Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-4-heptanol is a chiral alcohol with four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These isomers are of significant interest as they function as aggregation or trail pheromones in various insect species, including the smaller European elm bark beetle (Scolytus multistriatus) and the Southeast Asian ant (Leptogenis diminuta).[1] The stereochemistry of these pheromones is crucial for their biological activity, with different isomers often eliciting different behavioral responses, and in some cases, non-active isomers can inhibit the response to active ones.[1][2] Consequently, the development of precise and efficient stereoselective synthetic routes to access each isomer in high purity is essential for research in chemical ecology and the development of environmentally benign pest management strategies.[1] This application note details established protocols for the stereoselective synthesis of all four isomers of this compound, presents the data in a clear, comparative format, and provides visual workflows of the synthetic pathways.
Experimental Protocols
Several successful strategies for the stereoselective synthesis of this compound isomers have been reported. The following protocols are based on a highly effective one-pot, multi-enzymatic approach and a method utilizing chiral auxiliaries.
Protocol 1: Multi-Enzymatic One-Pot Synthesis
This method utilizes a sequential, two-step reduction of 4-methylhept-4-en-3-one catalyzed by an ene-reductase (ER) and an alcohol dehydrogenase (ADH) to create the two stereogenic centers with high stereoselectivity.[1]
Starting Material: 4-Methylhept-4-en-3-one
General Procedure:
-
In a suitable reaction vessel, the starting material, 4-methylhept-4-en-3-one, is reduced in a one-pot reaction mixture.
-
The reaction involves two sequential reductions catalyzed by an ene-reductase (ER) and an alcohol dehydrogenase (ADH).[1]
-
The choice of specific enzymes (e.g., OYE1-W116V, OYE2.6, ADH270, ADH440) determines the stereochemical outcome of the final product.[1]
-
After the reaction is complete, the mixture is extracted with an organic solvent such as ethyl acetate.
-
The organic layer is then purified by column chromatography to yield the desired stereoisomer of this compound.[1]
Specific Protocols for Each Isomer:
-
(3R,4R)-3-Methyl-4-heptanol: This isomer is obtained using the enzyme combination of OYE2.6 and ADH270 for the reduction of 4-methylhept-4-en-3-one.[1]
-
(3S,4R)-3-Methyl-4-heptanol: This isomer is synthesized using the enzyme combination of OYE2.6 and ADH440.[1]
-
(3R,4S)-3-Methyl-4-heptanol: The synthesis of this isomer is achieved with the enzyme combination of OYE1-W116V and ADH270.[1]
-
(3S,4S)-3-Methyl-4-heptanol: This isomer is produced using the enzyme combination of OYE1-W116V and ADH440.[1]
Protocol 2: Synthesis via Chiral Auxiliaries (SAMP/RAMP)
This method involves the preparation of chiral 4-methyl-3-heptanones using (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) as chiral auxiliaries, followed by reduction to the corresponding alcohols.[2][3]
General Procedure:
-
Preparation of Chiral Ketones: Chiral (R)- and (S)-4-methyl-3-heptanone are prepared using the SAMP/RAMP method.[2][3]
-
Reduction to Alcohols: The resulting chiral ketones are then reduced to a mixture of the corresponding alcohol diastereomers.[3]
-
Stereospecific Transesterification: The diastereomeric mixture is resolved through stereospecific transesterification with vinyl acetate catalyzed by lipase AK to isolate the desired stereoisomer.[2][3]
Data Presentation
The following table summarizes the quantitative data from the multi-enzymatic one-pot synthesis of the four stereoisomers of this compound.[1]
| Isomer | Enzyme Combination | Yield (%) | Enantiomeric Excess (e.e.) (%) | Diastereomeric Excess (d.e.) (%) |
| (3R,4R) | OYE2.6 and ADH270 | 83 | 99 | 99 |
| (3S,4R) | OYE2.6 and ADH440 | 76 | 99 | 99 |
| (3R,4S) | OYE1-W116V and ADH270 | 81 | 99 | 92 |
| (3S,4S) | OYE1-W116V and ADH440 | 72 | 99 | 94 |
Visualizations
The following diagrams illustrate the experimental workflows for the stereoselective synthesis of this compound isomers.
Caption: Enzymatic synthesis of syn-3-Methyl-4-heptanol isomers.
Caption: Enzymatic synthesis of anti-3-Methyl-4-heptanol isomers.
Caption: General workflow for synthesis using SAMP/RAMP auxiliaries.
References
- 1. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of 3-Methyl-4-heptanol in Insect Pest Management: Application Notes and Protocols
Introduction
3-Methyl-4-heptanol is a versatile semiochemical with significant applications in the integrated pest management (IPM) of various insect species. As a chiral molecule, its stereoisomers exhibit distinct biological activities, acting as aggregation pheromones for certain bark beetles and trail pheromones for specific ant species. This document provides detailed application notes, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals interested in utilizing this compound for insect monitoring and control. The stereospecificity of this compound is a critical factor in its efficacy, with the (3S,4S) isomer being a potent attractant for the almond bark beetle, Scolytus amygdali, while other isomers can be inactive or even inhibitory.[1][2] For the ant Leptogenys diminuta, the (3R,4S)-isomer has been identified as a key component of its trail pheromone.[2][3]
Data Presentation
Table 1: Field Response of Scolytus amygdali to Stereoisomers of this compound
The following table summarizes the mean number of Scolytus amygdali beetles captured in field traps baited with different stereoisomers of this compound. The experiments highlight the attractiveness of the (3S,4S)-isomer and the inhibitory effects of the (3R,4S) and (3R,4R) isomers when combined with the attractive blend. All attractive lures contained the synergist (3S,4S)-4-methyl-3-hexanol.
| Lure Composition | Mean No. of Beetles Captured per Trap | Activity |
| (3S,4S)-4-methyl-3-heptanol + Synergist | 15.2 | Attractant |
| (3S,4S)-4-methyl-3-heptanol + Synergist + (3R,4S)-4-methyl-3-heptanol | 5.8 | Inhibitory |
| (3S,4S)-4-methyl-3-heptanol + Synergist + (3S,4R)-4-methyl-3-heptanol | 14.5 | No significant effect |
| (3S,4S)-4-methyl-3-heptanol + Synergist + (3R,4R)-4-methyl-3-heptanol | 7.5 | Inhibitory |
| Unbaited Control | 0.5 | - |
Data adapted from Zada, A., et al. (2004). Journal of Chemical Ecology, 30(3), 631-641.
Experimental Protocols
Protocol 1: Synthesis of (3S,4S)-4-methyl-3-heptanol
This protocol outlines a general method for the stereoselective synthesis of (3S,4S)-4-methyl-3-heptanol, a key attractant for Scolytus amygdali. Several synthetic routes have been reported, and the following is a simplified representation of a common strategy.
Materials:
-
(S)-(-)-2-methylbutyraldehyde
-
n-propyl magnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for Grignard reaction and distillation
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.
-
Add magnesium turnings and a crystal of iodine to the flask.
-
Prepare a solution of n-propyl bromide in anhydrous diethyl ether and add it to the dropping funnel.
-
Initiate the Grignard reaction by adding a small amount of the n-propyl bromide solution to the magnesium.
-
Once the reaction starts, add the remaining n-propyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, cool the reaction mixture to 0°C in an ice bath.
-
Dissolve (S)-(-)-2-methylbutyraldehyde in anhydrous diethyl ether and add it dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting (3S,4S)-4-methyl-3-heptanol by fractional distillation.
Protocol 2: Field Trapping of Scolytus amygdali
This protocol describes a standard method for conducting field trials to evaluate the efficacy of this compound lures for trapping Scolytus amygdali.
Materials:
-
Funnel traps or panel traps
-
Pheromone lures (e.g., rubber septa or polyethylene vials)
-
(3S,4S)-4-methyl-3-heptanol
-
(3S,4S)-4-methyl-3-hexanol (synergist)
-
Inhibitory stereoisomers (for testing)
-
A suitable solvent for dispensing the pheromones (e.g., hexane)
-
Collection cups for traps
-
A killing agent for the collection cups (e.g., a strip of insecticide-impregnated paper or a propylene glycol solution)
Procedure:
-
Lure Preparation:
-
Prepare the pheromone solutions at the desired concentrations and ratios in the chosen solvent.
-
Load the lures (e.g., rubber septa) with a specific dose of the pheromone blend. A common loading might be 1-2 mg of the active pheromone per lure.
-
Allow the solvent to evaporate completely before deploying the lures.
-
-
Trap Deployment:
-
In the target orchard or forest, hang the traps from tree branches at a height of 1.5-2 meters.
-
Use a randomized complete block design for the experiment, with each block containing one of each lure type being tested.
-
Space the traps at least 20 meters apart to avoid interference between lures.
-
-
Data Collection:
-
Check the traps weekly or bi-weekly.
-
Count the number of target insects (Scolytus amygdali) in each trap.
-
Replace the lures at appropriate intervals (e.g., every 4-6 weeks) depending on the release rate of the dispenser.
-
-
Data Analysis:
-
Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the different lure treatments.
-
Protocol 3: Trail-Following Bioassay for Ants (Qualitative)
This protocol provides a general method for assessing the trail-following behavior of ants, such as Leptogenys diminuta, in response to this compound.
Materials:
-
Foraging arena (e.g., a large petri dish or a custom-made glass enclosure)
-
Substrate for the trail (e.g., filter paper)
-
(3R,4S)-4-methyl-3-heptanol
-
A suitable solvent (e.g., hexane)
-
Micropipette or fine paintbrush
-
Ant colony or a group of forager ants
-
Video recording equipment (optional, for detailed analysis)
Procedure:
-
Trail Preparation:
-
Prepare a solution of (3R,4S)-4-methyl-3-heptanol in the chosen solvent at a desired concentration.
-
Using a micropipette or a fine paintbrush, draw a trail of the pheromone solution on the filter paper. The trail can be of a specific length and shape (e.g., a straight line or a circle).
-
Prepare a control trail using only the solvent.
-
Allow the solvent to evaporate completely.
-
-
Bioassay:
-
Place the filter paper with the artificial trail into the foraging arena.
-
Introduce a forager ant into the arena near the beginning of the trail.
-
Observe the ant's behavior. Record whether the ant follows the trail, the duration of following, and its speed.
-
Repeat the assay with multiple ants to obtain robust data.
-
-
Data Analysis:
-
Quantify the trail-following response. This can be done by measuring the percentage of ants that successfully follow the trail for a certain distance or by analyzing the path of the ant from video recordings.
-
Compare the response to the pheromone trail with the response to the control trail.
-
Mandatory Visualizations
Caption: A simplified workflow for the synthesis of (3S,4S)-4-methyl-3-heptanol.
Caption: A workflow diagram for a field trapping experiment.
Caption: The differential effects of this compound stereoisomers on S. amygdali.
References
The Versatility of 3-Methyl-4-heptanol as a Chiral Building Block in Asymmetric Synthesis
Application Note
Introduction: 3-Methyl-4-heptanol, a chiral secondary alcohol, has emerged as a valuable and versatile building block in asymmetric synthesis. Its two stereogenic centers (at C3 and C4) give rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The distinct biological activities of these individual stereoisomers, particularly as insect pheromones, have driven the development of highly selective synthetic routes. This document provides a comprehensive overview of the applications of this compound in synthesis, along with detailed protocols for its preparation via various stereoselective methods.
Applications as a Chiral Building Block:
The primary application of this compound stereoisomers lies in the field of chemical ecology, where they function as crucial components of insect pheromones. For instance, (3S,4S)-4-methyl-3-heptanol is a key component of the aggregation pheromone of the smaller European elm bark beetle (Scolytus multistriatus), while the (3R,4S)-isomer serves as the trail pheromone for the ant Leptogenis diminuta.[1][2] The stereochemistry of the alcohol is critical for its biological activity, with some isomers acting as attractants and others as inhibitors.[2][3] This high degree of stereospecificity necessitates the use of asymmetric synthesis to produce enantiomerically pure isomers for research and pest management applications.
Beyond its role as a semiochemical, the chiral nature of this compound makes it an attractive starting material or intermediate for the synthesis of more complex chiral molecules in the pharmaceutical and agrochemical industries. The hydroxyl and methyl groups provide handles for further functionalization, allowing for the construction of intricate stereodefined architectures.
Synthetic Strategies and Protocols
Several synthetic strategies have been developed to access the different stereoisomers of this compound with high stereocontrol. These include classical Grignard reactions, modern enzymatic methods, and various asymmetric synthesis approaches.
Grignard Synthesis (Racemic)
A straightforward approach to a mixture of diastereomers of 4-methyl-3-heptanol involves the Grignard reaction between a pentyl magnesium bromide and propanal.[4][5] This method is suitable for producing the alcohol as a starting point for chromatographic separation of diastereomers or for applications where a racemic mixture is acceptable.
Experimental Protocol: Grignard Synthesis of (±)-4-Methyl-3-heptanol [5][6]
-
Preparation of the Grignard Reagent:
-
In a flame-dried 100 mL three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (e.g., 1.5 g, 62 mmol).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of 2-bromopentane (e.g., 7.55 g, 50 mmol) in anhydrous diethyl ether (e.g., 25 mL) in the dropping funnel.
-
Add a small portion of the 2-bromopentane solution to the magnesium. If the reaction does not initiate, a small crystal of iodine can be added.
-
Once the reaction begins (as evidenced by bubbling and a cloudy appearance), add the remaining 2-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
-
Reaction with Propanal:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of propanal (e.g., 2.9 g, 50 mmol) in anhydrous diethyl ether (e.g., 10 mL) in the dropping funnel.
-
Add the propanal solution dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation to yield 4-methyl-3-heptanol.
-
One-Pot Multi-Enzymatic Synthesis
A highly efficient and stereoselective method for the synthesis of all four stereoisomers of this compound involves a one-pot, two-step enzymatic reduction of 4-methylhept-4-en-3-one.[1] This chemoenzymatic approach utilizes an ene-reductase (ER) for the stereoselective reduction of the C=C double bond, followed by an alcohol dehydrogenase (ADH) for the stereoselective reduction of the carbonyl group. By selecting the appropriate combination of enzymes, each of the four stereoisomers can be obtained with high enantiomeric and diastereomeric excess.[1]
Experimental Protocol: One-Pot Multi-Enzymatic Synthesis of this compound Stereoisomers [1]
-
First Enzymatic Reduction (Ene-Reductase):
-
In a suitable buffer solution (e.g., potassium phosphate buffer, pH 7.0), dissolve 4-methylhept-4-en-3-one. A co-solvent such as DMSO may be used to aid solubility.
-
Add the selected ene-reductase (e.g., OYE1-W116V or OYE2.6), a cofactor (e.g., NADP+), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking for a specified time (e.g., 24 hours) to ensure complete conversion to the corresponding chiral ketone.
-
-
Second Enzymatic Reduction (Alcohol Dehydrogenase):
-
To the same reaction mixture, add the selected alcohol dehydrogenase (e.g., ADH270 or ADH440) and additional cofactor regeneration system components if necessary.
-
Continue the incubation under the same conditions for another period (e.g., 24 hours) to reduce the ketone to the desired stereoisomer of this compound.
-
-
Work-up and Purification:
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over an anhydrous salt (e.g., MgSO4).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting stereoisomer by column chromatography.
-
Asymmetric Synthesis via SAMP/RAMP Hydrazone Method
The synthesis of enantiomerically pure (S)- or (R)-4-methyl-3-heptanone, key precursors to the corresponding alcohols, can be achieved with high stereoselectivity using the SAMP/RAMP hydrazone method. This method involves the diastereoselective alkylation of the hydrazone of a simple ketone. Subsequent reduction of the chiral ketone provides access to a diastereomeric mixture of the target alcohols, which can then be separated.
Experimental Protocol: Synthesis of (S)-(+)-4-Methyl-3-heptanone via SAMP Hydrazone
-
Formation of the SAMP Hydrazone:
-
React 3-pentanone with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to form the corresponding hydrazone.
-
-
Diastereoselective Alkylation:
-
Deprotonate the SAMP hydrazone with a strong base such as lithium diisopropylamide (LDA) at 0 °C in anhydrous diethyl ether.
-
Add 1-iodopropane to the resulting azaenolate at -95 °C and allow the reaction to proceed for several hours.
-
-
Hydrolysis to the Chiral Ketone:
-
Hydrolyze the alkylated hydrazone using aqueous oxalic acid or ozone to cleave the N-N bond and liberate the chiral ketone, (S)-(+)-4-methyl-3-heptanone.
-
-
Reduction to the Alcohols:
-
Reduce the chiral ketone with a reducing agent such as lithium aluminum hydride (LiAlH₄) to obtain a mixture of (3S,4S)- and (3R,4S)-4-methyl-3-heptanol.
-
-
Separation of Diastereomers:
-
The diastereomeric alcohols can be separated by chromatographic techniques or by enzymatic resolution.
-
Asymmetric Synthesis via Sharpless Epoxidation
The Sharpless asymmetric epoxidation of an allylic alcohol provides a powerful route to chiral epoxides, which can be regioselectively opened to afford the desired diols. This strategy has been successfully applied to the synthesis of (3S,4S)-4-methyl-3-heptanol.
Experimental Protocol: Synthesis of (3S,4S)-4-Methyl-3-heptanol via Asymmetric Epoxidation
-
Synthesis of the Allylic Alcohol:
-
Prepare (Z)-2-methyl-2-hexen-1-ol as the starting material.
-
-
Sharpless Asymmetric Epoxidation:
-
In a solution of the allylic alcohol in an appropriate solvent (e.g., dichloromethane) at low temperature (e.g., -20 °C), add titanium(IV) isopropoxide, a chiral tartrate ester (e.g., L-(+)-diethyl tartrate), and tert-butyl hydroperoxide.
-
Allow the reaction to proceed until the starting material is consumed, yielding the corresponding chiral epoxy alcohol.
-
-
Regioselective Epoxide Opening:
-
Treat the epoxy alcohol with a nucleophile, such as trimethylaluminum, to regioselectively open the epoxide ring and introduce the final methyl group. This step yields a diol.
-
-
Conversion to the Final Product:
-
Protect one of the hydroxyl groups of the diol and convert the other into a leaving group (e.g., a tosylate).
-
Displace the leaving group with a hydride source (e.g., lithium aluminum hydride) to afford the target (3S,4S)-4-methyl-3-heptanol.
-
Asymmetric Synthesis via Boronic Esters
The Matteson asymmetric homologation of boronic esters provides a highly stereocontrolled method for the construction of chiral centers. This approach has been utilized for the synthesis of all four stereoisomers of 4-methyl-3-heptanol with excellent purity. The strategy involves the sequential addition of two different alkyl groups to a boronic ester derived from a chiral diol.
Experimental Protocol: Asymmetric Synthesis of 4-Methyl-3-heptanol Stereoisomers via Boronic Esters
-
Formation of the Chiral Boronic Ester:
-
Start with a boronic ester of a chiral diol, such as (S,S)-diisopropylethanediol ((S,S)-DIPED).
-
-
First Homologation and Alkylation:
-
React the boronic ester with (dichloromethyl)lithium to effect a one-carbon homologation, forming an α-chloro boronic ester with high diastereoselectivity.
-
Treat the α-chloro boronic ester with a Grignard reagent (e.g., propylmagnesium bromide) to install the first alkyl group.
-
-
Second Homologation and Alkylation:
-
Repeat the homologation step with (dichloromethyl)lithium.
-
Introduce the second alkyl group by reacting the resulting α-chloro boronic ester with another Grignard reagent (e.g., ethylmagnesium bromide).
-
-
Oxidation to the Alcohol:
-
Oxidize the final boronic ester with hydrogen peroxide and a base to yield the desired stereoisomer of 4-methyl-3-heptanol. By choosing the appropriate enantiomer of the chiral diol and the order of addition of the Grignard reagents, all four stereoisomers can be selectively synthesized.
-
Data Presentation
| Synthetic Method | Stereoisomer | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Excess (de) (%) | Reference |
| One-Pot Multi-Enzymatic | (3S,4R) | 76 | 99 | 99 | [1] |
| One-Pot Multi-Enzymatic | (3R,4R) | - | 99 | 99 | [1] |
| One-Pot Multi-Enzymatic | (3S,4S) | 72 | 99 | 94 | [1] |
| One-Pot Multi-Enzymatic | (3R,4S) | 81 | 99 | 92 | [1] |
| SAMP/RAMP & Enzymatic Resolution | (3S,4S) | - | - | - | [2] |
| SAMP/RAMP & Enzymatic Resolution | (3R,4S) | - | - | - | [2] |
| SAMP/RAMP & Enzymatic Resolution | (3R,4R) | - | - | - | [2] |
| SAMP/RAMP & Enzymatic Resolution | (3S,4R) | - | - | - | [2] |
Visualizations
Caption: Grignard synthesis of 4-methyl-3-heptanol.
Caption: One-pot multi-enzymatic synthesis workflow.
Caption: General workflows for asymmetric synthesis.
References
Application Note & Protocol: Quantification of 3-Methyl-4-heptanol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-heptanol is a volatile organic compound (VOC) that may be of interest in various biological and toxicological studies. While it is recognized as a pheromone in certain insect species, its presence and metabolic fate in mammalian systems are not well-documented. Accurate quantification of this compound in biological matrices such as blood and urine is essential for understanding its pharmacokinetics, potential toxicity, and role as a possible biomarker. This application note provides a detailed protocol for the quantification of this compound using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), a robust and sensitive analytical technique for the analysis of volatile compounds.[1][2][3] It should be noted that as of the writing of this document, specific validated methods for the quantification of this compound in biological samples are not widely published. Therefore, the following protocol is an adaptation of established methods for the analysis of volatile alcohols and other VOCs in similar matrices and will require validation by the end-user.
Data Presentation
The following table summarizes the expected performance characteristics of the described method. This data is illustrative and should be confirmed during in-house method validation.
| Parameter | Urine | Whole Blood |
| Linearity (r²) | >0.995 | >0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 3 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 20% |
| Recovery (%) | 90-110% | 85-115% |
Experimental Protocols
This protocol outlines the procedure for the quantification of this compound in human urine and whole blood using HS-GC-MS.
1. Materials and Reagents
-
This compound (CAS: 1838-73-9) certified reference standard
-
Internal Standard (IS): 2-Methyl-3-heptanol or other suitable non-interfering volatile alcohol
-
Methanol, HPLC grade
-
Sodium chloride (NaCl), analytical grade
-
Deionized water
-
Human urine and whole blood (drug-free) for blanks and calibration standards
-
20 mL headspace vials with PTFE-lined septa and aluminum caps
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Calibration Standards: Spike 1 mL of blank urine or whole blood with the appropriate working standard solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
Sample Preparation:
-
Urine:
-
Pipette 1 mL of urine sample into a 20 mL headspace vial.
-
Add 10 µL of the internal standard working solution.
-
Add 0.5 g of NaCl to the vial.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
Vortex for 10 seconds.
-
-
Whole Blood:
-
Pipette 1 mL of whole blood into a 20 mL headspace vial.
-
Add 10 µL of the internal standard working solution.
-
Add 1 mL of deionized water to lyse the red blood cells.
-
Add 0.5 g of NaCl to the vial.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
Gently vortex for 10 seconds.
-
-
3. HS-GC-MS Parameters
-
Headspace Autosampler:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 20 minutes
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Injection Volume: 1 mL
-
-
Gas Chromatograph:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 150°C
-
Ramp: 25°C/min to 280°C, hold for 2 minutes
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for this compound (m/z):
-
Quantifier: 57
-
Qualifiers: 73, 101 (Note: These ions are based on typical fragmentation patterns of similar alcohols and should be confirmed by analyzing the pure standard).
-
-
Ions to Monitor for Internal Standard: To be determined based on the mass spectrum of the chosen IS.
-
4. Data Analysis
-
Integrate the peak areas of the quantifier ion for this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.
Visualizations
References
- 1. Headspace SPME-GC-MS metabolomics analysis of urinary volatile organic compounds (VOCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive multiresidue method by HS-SPME/GC-MS for 10 volatile organic compounds in urine matrix: a new tool for biomonitoring studies on children | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Bioassays for Testing the Activity of 3-Methyl-4-heptanol Pheromones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting bioassays to test the activity of 3-Methyl-4-heptanol pheromones, with a primary focus on its role as an aggregation pheromone for bark beetles, particularly Scolytus amygdali (almond bark beetle). This compound, more accurately known as 4-Methyl-3-heptanol, is a chiral molecule existing as four stereoisomers, each potentially eliciting a different biological response. The protocols outlined below cover key bioassay techniques from electrophysiological screenings to field-level behavioral assays, enabling a comprehensive evaluation of pheromone activity.
Overview of Bioassay Techniques
The evaluation of a pheromone's activity is a multi-step process that typically begins with identifying the active compound(s) and proceeds through laboratory and field-based behavioral assays to confirm its biological relevance. The primary techniques covered in these notes are:
-
Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD): These electrophysiological techniques are used to determine which compounds elicit a response from the insect's antenna. GC-EAD is particularly powerful for identifying active compounds from a complex mixture.
-
Laboratory Behavioral Bioassays: These assays, including olfactometer and wind tunnel experiments, are conducted in a controlled environment to quantify insect behavior (attraction, repulsion, arrestment) in response to a specific chemical stimulus.
-
Field Trapping Bioassays: These are the definitive tests to determine the effectiveness of a pheromone or pheromone blend in a natural environment. They are crucial for developing practical applications such as pest monitoring and mass trapping.
Quantitative Data Presentation
Field studies are critical for determining the behavioral activity of pheromone stereoisomers under natural conditions. The following table summarizes quantitative data from a field trapping study on the four stereoisomers of 4-Methyl-3-heptanol with the almond bark beetle, Scolytus amygdali. The study highlights the high degree of specificity in the insect's response.
Table 1: Field Trapping Results of Scolytus amygdali in Response to 4-Methyl-3-heptanol Stereoisomers [1][2][3]
| Lure Composition | Mean No. of Adults Captured (± SE) | Statistical Significance | Biological Activity |
| Control (Unbaited Trap) | 0.0 ± 0.0 | c | - |
| (3S,4S)-4-methyl-3-heptanol + Synergist | 45.5 ± 10.1 | a | Attractive |
| (3S,4S)-isomer + Synergist + (3S,4R)-isomer | 40.8 ± 9.5 | a | No significant effect |
| (3S,4S)-isomer + Synergist + (3R,4S)-isomer | 5.8 ± 1.5 | b | Inhibitory |
| (3S,4S)-isomer + Synergist + (3R,4R)-isomer | 2.3 ± 0.8 | bc | Inhibitory |
*Synergist: (3S,4S)-4-methyl-3-hexanol. Means followed by the same letter are not significantly different (P < 0.05).[1]
Experimental Protocols
Protocol 1: Electroantennography (EAG)
This protocol describes a general method for measuring the overall antennal response to a volatile compound.
Objective: To determine if 4-Methyl-3-heptanol elicits an olfactory response in the target insect.
Materials:
-
Live insects (e.g., Scolytus amygdali)
-
Stereomicroscope
-
Fine dissection tools (forceps, micro-scissors)
-
Glass capillary electrodes
-
Electrode holder (micromanipulators)
-
Saline solution (e.g., insect Ringer's solution)
-
High-impedance amplifier
-
Data acquisition system (computer with appropriate software)
-
Charcoal-filtered and humidified air delivery system
-
Pasteur pipettes and filter paper strips
-
Synthetic 4-Methyl-3-heptanol isomers and control solvent (e.g., hexane)
Methodology:
-
Antenna Preparation:
-
Immobilize an insect (e.g., by chilling).
-
Under a stereomicroscope, carefully excise one antenna at its base.
-
Mount the excised antenna between two glass capillary electrodes filled with saline solution. The recording electrode makes contact with the distal end of the antenna, and the reference electrode is connected to the base.[1][4]
-
-
Stimulus Preparation:
-
Prepare serial dilutions of the 4-Methyl-3-heptanol isomers in a volatile solvent (e.g., hexane) from 1 ng/µl to 100 ng/µl.
-
Apply 10 µl of a chosen dilution onto a small strip of filter paper.
-
Insert the filter paper into a clean Pasteur pipette. The solvent should be allowed to evaporate for 1-2 minutes.
-
-
Data Recording:
-
Place the antennal preparation under a continuous stream of clean, humidified air.
-
To deliver a stimulus, a puff of air (e.g., for 0.5 seconds) is diverted through the Pasteur pipette containing the test compound and directed at the antenna.
-
Record the resulting depolarization of the antennal membrane (the EAG response) using the data acquisition system.
-
Allow a recovery period (e.g., 30-60 seconds) between stimuli to prevent antennal fatigue.
-
Test each isomer and a solvent control in a randomized order. Replicate with multiple antennae (n=8-10).
-
Protocol 2: Gas Chromatography-Electroantennographic Detection (GC-EAD)
This protocol is used to pinpoint which specific compounds in a mixture are biologically active.
Objective: To identify the specific stereoisomer(s) of 4-Methyl-3-heptanol that elicit an antennal response when present in a mixture.
Materials:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
GC column effluent splitter
-
Heated transfer line
-
EAG preparation setup (as described in Protocol 3.1)
-
Mixture of 4-Methyl-3-heptanol stereoisomers
Methodology:
-
GC-EAD System Setup:
-
The GC column effluent is split, typically in a 1:1 ratio. One part goes to the GC's FID, and the other is directed through a heated transfer line to the antennal preparation.[5]
-
The effluent directed to the antenna is mixed with the charcoal-filtered, humidified air stream.
-
-
Analysis:
-
Inject the mixture of 4-Methyl-3-heptanol stereoisomers into the GC.
-
Simultaneously record the output from the FID (which shows the chemical components of the mixture) and the EAG signal from the antenna.
-
An EAG response that is time-correlated with a peak on the FID chromatogram indicates that the compound causing that peak is biologically active.[6]
-
By comparing the retention times with those of synthetic standards, the active stereoisomer(s) can be identified.
-
Protocol 3: Laboratory Behavioral Bioassay (Y-Tube Olfactometer)
This protocol provides a choice-based assay to test for attraction or repulsion in a controlled setting.
Objective: To determine the behavioral response (attraction or repulsion) of Scolytus amygdali to different isomers of 4-Methyl-3-heptanol.
Materials:
-
Y-tube olfactometer made of glass
-
Airflow meter and pump
-
Charcoal and water flasks for air purification and humidification
-
Light source providing uniform illumination
-
Test insects (acclimated to laboratory conditions)
-
Odor sources (filter paper with synthetic pheromone isomers) and controls (solvent only)
Methodology:
-
Olfactometer Setup:
-
Connect the two arms of the Y-tube to separate air streams, each purified and humidified.
-
One air stream passes over the treatment odor source (e.g., filter paper with a 4-Methyl-3-heptanol isomer), and the other passes over the control (solvent only).
-
Adjust the airflow to a constant rate (e.g., 100-200 ml/min).
-
-
Bioassay Procedure:
-
Introduce a single beetle at the base of the Y-tube.
-
Allow the beetle a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the beetle walks a certain distance (e.g., two-thirds) into one of the arms.
-
If no choice is made within the time limit, it is recorded as "no choice."
-
After each trial, clean the olfactometer with solvent (e.g., ethanol, then hexane) and bake it to remove any residual odors. Rotate the Y-tube 180 degrees to avoid positional bias.
-
Test at least 30-50 beetles per treatment.
-
-
Data Analysis:
-
Analyze the choice data using a Chi-square test or a binomial test to determine if there is a significant preference for the treatment arm over the control arm.
-
Protocol 4: Field Trapping Bioassay
This is the ultimate test of a pheromone's effectiveness in a natural setting.
Objective: To evaluate the attractiveness of 4-Methyl-3-heptanol isomers to a wild population of Scolytus amygdali.
Materials:
-
Insect traps (e.g., multiple-funnel traps or sticky traps)[7]
-
Pheromone lures (e.g., polyethylene vials or rubber septa impregnated with the test compounds)
-
Randomized block experimental design layout in an appropriate habitat (e.g., an almond orchard)
-
Materials for mounting traps (e.g., poles, wires)
Methodology:
-
Experimental Design:
-
Design a randomized complete block experiment. Each block contains one trap for each treatment (e.g., different isomers, blends, and a control).[8]
-
Use multiple blocks (replicates, e.g., 8-10) spaced sufficiently far apart (e.g., >20 meters) to prevent interference between traps.
-
-
Trap Deployment:
-
Prepare lures by loading dispensers with a known amount of the synthetic pheromone(s).
-
Deploy the traps in the field according to the experimental design. Hang traps at a consistent height, for instance, from tree branches.
-
-
Data Collection and Maintenance:
-
Check the traps at regular intervals (e.g., weekly).
-
Count and record the number of target insects captured in each trap.
-
After each check, re-randomize the trap positions within each block to minimize the effect of location on trap catch.
-
The experiment should run for a significant duration of the insect's flight period (e.g., 4 weeks).[1]
-
-
Data Analysis:
-
Transform the count data if necessary (e.g., using a log(x+1) transformation) to meet the assumptions of parametric statistical tests.
-
Analyze the data using Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD or Student-Newman-Keuls test) to determine significant differences between treatments.[1]
-
Visualizations
Pheromone Bioassay Workflow
The following diagram illustrates the logical progression of experiments for testing the activity of a pheromone like 4-Methyl-3-heptanol.
Caption: Workflow for Pheromone Bioassay Testing.
Signaling Pathway (Conceptual)
This diagram provides a simplified, conceptual overview of the signal transduction pathway from pheromone reception at the antenna to a behavioral response.
Caption: Conceptual Pheromone Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. AN OLFACTOMETER FOR THE BIO-ASSAY OF ATTRACTANTS FOR SCOLYTIDS | The Canadian Entomologist | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]
- 6. An automated approach to detecting signals in electroantennogram data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Field Testing Protocols for 3-Methyl-4-heptanol as an Attractant for Scolytus amygdali
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Methyl-4-heptanol is a key component of the aggregation pheromone of several bark beetle species, including the almond bark beetle, Scolytus amygdali. Field trials are essential for determining the efficacy of synthetic pheromone lures for monitoring and managing populations of this pest. The following protocols provide detailed methodologies for conducting field tests of this compound as an attractant for Scolytus amygdali. The primary active stereoisomer is (3S,4S)-4-methyl-3-heptanol, which demonstrates significant synergistic effects when combined with (3S,4S)-4-methyl-3-hexanol.
Quantitative Data Summary
The following tables summarize the results of field experiments designed to determine the attractiveness of different stereoisomers and combinations of this compound and its synergist to Scolytus amygdali.
Table 1: Attraction of Scolytus amygdali to Baits Containing Single Stereoisomers or Stereoisomeric Pheromone Mixtures.
| Treatment No. | Bait Components | Mean No. Beetles / Trap / Week |
| 1 | (3S,4S)-4-methyl-3-heptanol (SS-I) | 45.4 a |
| 2 | Racemic 4-methyl-3-heptanol | 22.1 b |
| 3 | (3S,4S)-4-methyl-3-heptanol (SS-I) + (3S,4S)-4-methyl-3-hexanol (SS-II) (2:1 ratio) | 192.5 a |
| 4 | Racemic 4-methyl-3-heptanol + (3S,4S)-4-methyl-3-hexanol (SS-II) | 112.7 b |
Means in the same column followed by the same letter are not significantly different (P < 0.05). Data adapted from field experiments conducted from 1994-1998 using funnel traps.[1]
Table 2: Inhibitory Effects of other Stereoisomers on the Attraction of Scolytus amygdali.
| Treatment No. | Bait Components | Mean No. Beetles / Trap / Week |
| 1 | (3S,4S)-4-methyl-3-heptanol (SS-I) + (3S,4S)-4-methyl-3-hexanol (SS-II) | 192.5 a |
| 2 | SS-I + SS-II + (3R,4S)-4-methyl-3-heptanol | Significantly lower than treatment 1 |
| 3 | SS-I + SS-II + (3R,4R)-4-methyl-3-heptanol | Significantly lower than treatment 1 |
Qualitative summary based on findings that (3R,4S)- and (3R,4R)-4-methyl-3-heptanols were inhibitory.[2][3] Specific quantitative data for the inhibitory mixtures was not available in the provided search results.
Experimental Protocols
The following protocols are designed for field evaluation of this compound lures for Scolytus amygdali.
Materials
-
Traps: Multi-funnel traps are recommended.
-
Lures:
-
Test Lure: (3S,4S)-4-methyl-3-heptanol.
-
Synergist: (3S,4S)-4-methyl-3-hexanol.
-
Control: Unbaited lure (solvent only).
-
-
Dispensers: Polyethylene vials or specialized dispensers like the Omnilure® are suitable for controlled release.
-
Collection Agent: A saturated saline solution with a few drops of detergent can be placed in the collection cup to kill and preserve captured beetles.
-
Field Equipment: GPS unit, flagging tape, permanent markers, data sheets, and equipment for servicing traps.
Experimental Design
A randomized complete block design is recommended to account for potential environmental gradients in the field.
-
Site Selection: Choose an almond orchard or another suitable habitat with a known or suspected population of Scolytus amygdali.
-
Blocking: Divide the experimental area into several blocks (replicates), typically 3-5, depending on the size and uniformity of the site.
-
Treatments: Within each block, randomly assign each trap to one of the following treatments:
-
T1: (3S,4S)-4-methyl-3-heptanol alone.
-
T2: (3S,4S)-4-methyl-3-heptanol + (3S,4S)-4-methyl-3-hexanol (e.g., 2:1 ratio).
-
T3: Control (unbaited trap).
-
-
Trap Placement:
-
Hang traps from branches of non-host trees if possible, or on stakes, at a height of approximately 1.5-2.0 meters.
-
Maintain a minimum distance of 20-30 meters between traps within a block to minimize interference.
-
Maintain a minimum distance of 50-60 meters between blocks.
-
Field Procedure
-
Lure Preparation: Prepare lures by loading the appropriate amounts of synthetic pheromones into the dispensers. The optimal loading rate will depend on the dispenser type and environmental conditions and may require preliminary testing. A common starting point is a release rate of 1-5 mg/day.
-
Trap Deployment: Deploy the traps in the field according to the randomized block design. Mark each trap with a unique identifier and its corresponding treatment.
-
Data Collection:
-
Service traps weekly.
-
Collect the captured beetles from the collection cups.
-
Count the number of Scolytus amygdali and any non-target species.
-
Replace the collection agent and re-randomize the trap positions within each block at each collection interval to minimize positional effects.
-
-
Lure Replacement: The longevity of the lures will depend on the dispenser and environmental conditions. Replace lures as recommended by the manufacturer or based on preliminary longevity studies.
Data Analysis
-
Transform the count data (e.g., using a square root or logarithmic transformation) if the variances are not homogeneous.
-
Perform an Analysis of Variance (ANOVA) to determine if there are significant differences in the mean number of beetles captured among the different treatments.
-
If the ANOVA is significant, use a post-hoc test (e.g., Tukey's HSD) to compare the means of the different treatments.
Visualizations
Signaling Pathway
Caption: Pheromone signaling pathway in Scolytus amygdali.
Experimental Workflow
Caption: Workflow for field testing of this compound.
Logical Relationship of Pheromone Components
Caption: Interaction of pheromone components on beetle attraction.
References
Application Notes and Protocols for the Enantioselective Synthesis of (3S,4S)-4-Methyl-3-heptanol
Audience: Researchers, scientists, and drug development professionals.
(3S,4S)-4-methyl-3-heptanol is a significant chiral molecule, notably recognized as a component of the aggregation pheromone of the smaller European elm bark beetle (Scolytus multistriatus) and the almond bark beetle (Scolytus amygdali).[1][2] Its stereoisomers have been shown to elicit different biological responses, making stereoselective synthesis crucial for studying and utilizing its pheromonal activity.[1][2] This document provides detailed application notes and protocols for two prominent and effective methods for the enantioselective synthesis of (3S,4S)-4-methyl-3-heptanol: a multi-enzymatic approach and a method based on Sharpless asymmetric epoxidation.
Method 1: One-Pot Multi-Enzymatic Synthesis
This method offers a highly efficient and stereoselective route to all four stereoisomers of 4-methyl-3-heptanol from a common unsaturated ketone precursor.[1] The synthesis of the (3S,4S)-isomer is achieved through the sequential stereochemical control of an ene-reductase (ER) and an alcohol dehydrogenase (ADH).[1]
Logical Workflow
Caption: Workflow for the one-pot multi-enzymatic synthesis.
Quantitative Data
| Parameter | Value | Reference |
| Isolated Yield | 72% | [1] |
| Enantiomeric Excess (ee) | 99% | [1] |
| Diastereomeric Excess (de) | 94% | [1] |
| Specific Rotation [α]D | -18.9 (c 1.1, hexane) | [1] |
Experimental Protocol
Starting Material: 4-methylhept-5-en-3-one (can be synthesized via mixed aldol condensation).[1]
One-Pot Multi-Enzymatic Reduction: [1]
-
Reaction Setup: In a suitable reaction vessel, combine 100 mg (0.794 mmol) of 4-methylhept-5-en-3-one with a buffered aqueous solution.
-
First Enzymatic Step (Ene-Reductase):
-
Add the ene-reductase OYE1-W116V.
-
Include necessary cofactors for the ene-reductase (e.g., NADPH or a regeneration system).
-
Stir the mixture under controlled temperature and pH until the reduction of the C=C double bond is complete (monitor by TLC or GC).
-
-
Second Enzymatic Step (Alcohol Dehydrogenase):
-
To the same reaction vessel, add the alcohol dehydrogenase ADH440.
-
Ensure the presence of the necessary cofactor for the ADH (e.g., NADH or a regeneration system).
-
Continue stirring under controlled conditions until the reduction of the ketone functionality is complete.
-
-
Work-up and Purification:
-
Extract the reaction mixture with ethyl acetate.
-
Combine the organic layers and dry over a suitable drying agent (e.g., MgSO4).
-
Concentrate the solution in vacuo.
-
Purify the residue by column chromatography to afford pure (3S,4S)-4-methyl-3-heptanol.
-
Method 2: Sharpless Asymmetric Epoxidation and Regioselective Epoxide Cleavage
This classic and robust method establishes the two contiguous chiral centers through a highly predictable Sharpless asymmetric epoxidation of an allylic alcohol, followed by a regioselective opening of the resulting epoxide.[3][4]
Synthetic Pathway
Caption: Key steps in the synthesis via Sharpless epoxidation.
Quantitative Data
While a full quantitative breakdown for the entire sequence to (3S,4S)-4-methyl-3-heptanol is not detailed in a single source, the key Sharpless epoxidation step is known for its high enantioselectivity.
| Step | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |
| Sharpless Asymmetric Epoxidation | High | >90% | [5][6][7] |
| Regioselective Epoxide Opening | Variable (substrate dependent) | N/A | [3] |
Experimental Protocol
This protocol outlines the key transformations. Specific reagents and conditions may be adapted from the cited literature.[3]
Step 1: Sharpless Asymmetric Epoxidation of (E)-2-Methyl-2-hexen-1-ol [5][6][7][8]
-
Catalyst Preparation:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve titanium(IV) isopropoxide (Ti(Oi-Pr)4) in anhydrous dichloromethane (CH2Cl2) and cool to -20 °C.
-
Add (+)-diethyl tartrate ((+)-DET) to the cooled solution.
-
-
Epoxidation Reaction:
-
To the catalyst mixture, add the substrate, (E)-2-methyl-2-hexen-1-ol.
-
Add tert-butyl hydroperoxide (t-BuOOH) dropwise while maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C until the starting material is consumed (monitor by TLC).
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite or ferrous sulfate.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield (2S,3S)-2,3-epoxy-2-methyl-1-hexanol.
-
Step 2: Regioselective Epoxide Opening [3]
-
Reagent Preparation: Prepare a suitable nucleophile for the regioselective opening at the C3 position. An organocuprate reagent is often employed for this purpose.
-
Ring Opening:
-
Dissolve the epoxy alcohol from the previous step in an appropriate anhydrous solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).
-
Add the organocuprate reagent slowly to the solution.
-
Allow the reaction to proceed until completion (monitor by TLC).
-
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the resulting diol by chromatography.
-
Step 3: Conversion to (3S,4S)-4-Methyl-3-heptanol
The resulting diol can be converted to the target molecule through a two-step process involving selective tosylation of the primary alcohol followed by reduction of the tosylate.
Alternative Synthetic Approaches
Other notable methods for the enantioselective synthesis of (3S,4S)-4-methyl-3-heptanol include:
-
Asymmetric induction with boronic esters. [1]
-
Chirality transfer by ester enolate Claisen rearrangement. [1]
-
Use of chiral auxiliaries such as SAMP ( (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ( (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine). [2]
These methods also offer high stereoselectivity and provide alternative routes depending on the available starting materials and laboratory capabilities. Researchers are encouraged to consult the primary literature for detailed protocols on these alternative syntheses.
References
- 1. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Sharpless Epoxidation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dasher.wustl.edu [dasher.wustl.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-4-heptanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methyl-4-heptanol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the Grignard reaction, a prevalent method for its preparation.
Q1: Why is my Grignard reagent not forming, or the reaction yield is very low?
A1: The successful formation of the Grignard reagent (e.g., 2-pentylmagnesium bromide) is critical for the synthesis of this compound. Low yields or failure in reagent formation are often due to the following:
-
Presence of Moisture: Grignard reagents are highly reactive towards protic solvents like water. Ensure all glassware is rigorously dried, and anhydrous solvents are used.[1][2]
-
Purity of Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction. Use fresh, high-quality magnesium. Activation with a small crystal of iodine or mechanical crushing can help initiate the reaction.[1][2]
-
Starting Material Quality: Ensure the alkyl halide (e.g., 2-bromopentane) and the aldehyde (propanal) are pure and dry. Propanal, in particular, should be distilled immediately before use to remove propionic acid impurities.[3]
Q2: I'm observing a significant amount of high-boiling point byproduct. What could it be?
A2: A common high-boiling point byproduct in this Grignard reaction is 4,5-dimethyloctane. This is a result of a Wurtz coupling reaction, where the Grignard reagent couples with the starting alkyl halide.[4] To minimize this side reaction, consider the following:
-
Slow Addition: Add the alkyl halide to the magnesium turnings slowly to maintain a low concentration of the alkyl halide in the reaction mixture.
-
Reaction Temperature: Maintain a controlled reaction temperature. While the initiation may require gentle heating, the subsequent reaction should be controlled to prevent excessive side reactions.[1]
Q3: My final product is contaminated with a ketone. How did this happen?
A3: The presence of 4-methyl-3-heptanone in the final product can occur through two primary pathways:
-
Air Oxidation: The alcohol product, this compound, can be oxidized to the corresponding ketone by atmospheric oxygen, especially during distillation at atmospheric pressure.[4]
-
Oppenauer-type Oxidation: Excess propanal can oxidize the magnesium alkoxide intermediate of the alcohol to the ketone.[4]
To avoid this, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and consider using a slight excess of the Grignard reagent to ensure all the propanal is consumed.
Q4: The purification of this compound by distillation is resulting in a broad boiling range. Why?
A4: this compound has two chiral centers, leading to the formation of diastereomers. Diastereomers have different physical properties, including boiling points. A broad boiling range during distillation is often indicative of the separation of these diastereomers.[3][5] For example, a reasonably pure sample can be collected over a range of 150-165°C.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory synthesis method for this compound?
A1: The most frequently described laboratory synthesis is the Grignard reaction between a Grignard reagent derived from a pentyl halide (like 2-bromopentane) and propanal.[4][5][6] This is a versatile and well-established method for forming carbon-carbon bonds and producing secondary alcohols.
Q2: Are there stereoselective methods to synthesize specific isomers of this compound?
A2: Yes, several stereoselective methods have been developed, which are particularly important as different stereoisomers can have different biological activities.[7] These methods include:
-
Asymmetric epoxidation followed by regioselective cleavage of the epoxide.[8]
-
Enzymatic resolutions.[7]
-
Asymmetric induction using boronic esters.[7]
Q3: What are the expected yields for the Grignard synthesis of this compound?
A3: The reported yields for the Grignard synthesis can vary. One study reported a yield of 36% for the distilled product.[3][5] Another reinvestigation of this reaction reported yields of the desired alcohol in the range of 60-70%, with 15-25% of the Wurtz coupling byproduct and about 13% of the corresponding ketone.[4] Optimizing reaction conditions is key to maximizing the yield of the desired alcohol.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques should be used:
-
Gas Chromatography (GC): To assess the purity and potentially separate diastereomers.[4]
-
Infrared (IR) Spectroscopy: To identify the characteristic hydroxyl (-OH) group stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the overall structure and the ratio of diastereomers.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[4]
Data Presentation
Table 1: Summary of Reported Yields for this compound Synthesis via Grignard Reaction
| Reference | Starting Materials | Reported Yield of this compound | Key Byproducts and Yields |
| Einterz, R. M., et al. (1977)[3][5] | 2-bromopentane, magnesium, propanal | 36% (distilled product) | Not explicitly quantified in this paper |
| Riley, R. G., et al. (reinvestigation)[4] | 2-bromopentane, magnesium, propanal | 60-70% | 4,5-dimethyloctane (15-25%), 4-methyl-3-heptanone (~13%) |
Experimental Protocols
Detailed Methodology for the Grignard Synthesis of this compound
This protocol is adapted from the procedure described by Einterz, R. M., et al. (1977).[5]
Materials:
-
Magnesium shavings (dry)
-
Anhydrous ethyl ether
-
2-bromopentane
-
Propanal (freshly distilled)
-
Iodine crystal (optional, as initiator)
-
Methyl iodide (optional, as initiator)
-
5% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a dry 200-mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 7.3 g (0.30 mole) of dry magnesium shavings and 100 mL of anhydrous ethyl ether.
-
Add 2.4 g (0.016 mole) of 2-bromopentane through the condenser.
-
If the reaction does not start within 5 minutes, add a small crystal of iodine and a few drops of methyl iodide to initiate the formation of the Grignard reagent.
-
Once the reaction has initiated, add the remaining 27.9 g (0.184 mole) of 2-bromopentane dropwise over 30 minutes to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 15 minutes.
-
-
Reaction with Propanal:
-
Cool the Grignard reagent in an ice bath.
-
Slowly add a solution of 11.6 g (0.20 mole) of freshly distilled propanal in 25 mL of anhydrous ethyl ether.
-
After the addition is complete, stir the reaction mixture for an additional 15 minutes.
-
-
Work-up and Purification:
-
Pour the reaction mixture over 100 g of crushed ice.
-
Separate the organic layer and wash it with 50 mL of 5% aqueous NaOH.
-
Dry the organic layer over anhydrous MgSO₄.
-
Remove the ether by distillation.
-
Distill the remaining oily residue at atmospheric pressure, collecting the fraction boiling between 150-165°C to obtain this compound.
-
Visualizations
Caption: Grignard synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dasher.wustl.edu [dasher.wustl.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 3-Methyl-4-heptanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the purification of 3-methyl-4-heptanol. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via a Grignard reaction?
A1: When synthesizing this compound from propanal and a sec-pentyl Grignard reagent (from 2-bromopentane), you can expect several types of impurities. These include unreacted starting materials like propanal and 2-bromopentane. Side reactions can also generate impurities such as 4,5-dimethyloctane from the coupling of two Grignard reagents, and 3-methyl-4-heptanone from the oxidation of the alcohol product.[1]
Q2: My primary purification by fractional distillation is yielding a product with persistent impurities. What is the likely cause?
A2: This is a common issue due to the close boiling points of this compound and some of its common synthesis byproducts. For instance, the oxidation product, 3-methyl-4-heptanone, and the starting material, 2-bromopentane, have boiling points that may not be sufficiently different from the product to allow for clean separation by standard fractional distillation. Additionally, the presence of diastereomers of this compound, which have very similar boiling points, can contribute to a broad boiling range and impure fractions.[2]
Q3: I observe a broad or doublet peak for my product in the GC analysis even after distillation. What does this indicate?
A3: A broad or doublet peak in a Gas Chromatography (GC) analysis of this compound strongly suggests the presence of diastereomers. The molecule has two chiral centers, leading to the formation of two pairs of enantiomers (diastereomers). Diastereomers have different physical properties and can often be separated by chromatography, resulting in closely eluting peaks. Standard distillation is typically ineffective at separating these isomers.
Q4: Can I use crystallization to purify this compound?
A4: Direct crystallization of this compound is challenging as it is a liquid at room temperature with an estimated melting point of -61.15°C.[3][4] However, purification can be achieved by converting the alcohol into a solid derivative, such as a benzoate or a p-nitrobenzoate ester. These crystalline derivatives can then be purified by recrystallization. The purified ester can subsequently be hydrolyzed back to the pure alcohol. This method is particularly useful for separating diastereomers.[5]
Q5: What is the most effective method for separating the diastereomers of this compound?
A5: The most effective methods for separating diastereomers of chiral alcohols like this compound include:
-
Preparative High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase or after derivatization with a chiral resolving agent.[6]
-
Fractional Crystallization of Derivatives: As mentioned in Q4, converting the diastereomeric mixture into solid derivatives can allow for separation based on differences in their crystal packing and solubility.[5]
-
Enzymatic Resolution: Lipase-catalyzed transesterification has been shown to be effective for separating the diastereomers of the structurally similar 4-methyl-3-heptanol.[7][8]
Data Presentation
Table 1: Physical Properties of this compound and Related Impurities
This table summarizes the boiling points of this compound and its potential impurities at atmospheric pressure, which is crucial for planning purification by fractional distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Propanal | C₃H₆O | 58.08 | 46 - 50 |
| 2-Bromopentane | C₅H₁₁Br | 151.04 | 116 - 118 |
| 4,5-Dimethyloctane | C₁₀H₂₂ | 142.28 | 162 - 164 |
| This compound | C₈H₁₈O | 130.23 | 165 - 175 [3][4][9] |
| 3-Methyl-4-heptanone | C₈H₁₆O | 128.21 | 161 - 163 |
Experimental Protocols
Protocol 1: Fractional Distillation
This protocol is for the initial purification of this compound from a crude reaction mixture.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., with Raschig rings or Vigreux indentations). Ensure all glass joints are properly sealed.
-
Charging the Flask: Add the crude this compound and a few boiling chips to the distillation flask.
-
Heating: Begin gently heating the distillation flask.
-
Collection of Low-Boiling Impurities: Monitor the temperature at the top of the column. Collect the initial fraction, which will contain low-boiling impurities like propanal and any residual ether solvent. The temperature will be significantly lower than the product's boiling point.
-
Collection of the Product Fraction: As the temperature rises and stabilizes in the range of 165-175°C, change the receiving flask to collect the this compound fraction.
-
Monitoring and Completion: Continue collecting the fraction as long as the temperature remains stable. A significant rise in temperature may indicate the distillation of higher-boiling impurities. Stop the distillation at this point.
-
Analysis: Analyze the collected fractions for purity using GC-MS or NMR.
Protocol 2: Flash Column Chromatography
This protocol is for the removal of non-polar and more polar impurities from a partially purified this compound sample.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system. A mixture of hexanes and ethyl acetate is a good starting point. Aim for an Rf value of approximately 0.3 for this compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the silica gel column.
-
-
Elution:
-
Begin adding the eluent to the column and start collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
The non-polar impurity (4,5-dimethyloctane) will elute first, followed by the desired product (this compound), and then the more polar ketone (3-methyl-4-heptanone).
-
-
Product Recovery: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator.
Protocol 3: Diastereomer Separation via Derivatization and Crystallization
This protocol provides a general workflow for separating diastereomers by converting them into solid derivatives.
-
Esterification:
-
In a round-bottom flask, dissolve the diastereomeric mixture of this compound in a suitable solvent (e.g., dichloromethane or pyridine).
-
Cool the solution in an ice bath.
-
Slowly add a slight molar excess of a suitable acyl chloride (e.g., 3,5-dinitrobenzoyl chloride) to form a solid ester derivative.
-
Allow the reaction to proceed to completion.
-
-
Workup:
-
Quench the reaction with water or a dilute aqueous acid/base as appropriate.
-
Extract the ester derivative into an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
Fractional Crystallization:
-
Dissolve the crude ester derivative in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
-
The crystals formed will be enriched in one diastereomer. The other diastereomer will remain preferentially in the mother liquor.
-
Separate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
-
Hydrolysis:
-
Hydrolyze the purified ester derivative back to the alcohol using a base (e.g., NaOH in methanol/water).
-
Extract the purified alcohol and wash it to remove any remaining base.
-
Dry the organic layer and remove the solvent to yield the purified single diastereomer of this compound.
-
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for fractional distillation.
Caption: A logical diagram illustrating strategies for diastereomer separation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dasher.wustl.edu [dasher.wustl.edu]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 1838-73-9 [chemicalbook.com]
Technical Support Center: Grignard Synthesis of 3-Methyl-4-heptanol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 3-Methyl-4-heptanol. The following FAQs and guides address common side reactions and procedural challenges to help optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction has a very low yield of this compound. What are the most common causes?
Low yields in Grignard syntheses are typically due to the high reactivity of the Grignard reagent, which can be consumed by several competing side reactions. The primary causes include:
-
Quenching by protic sources: Grignard reagents are extremely strong bases and will react with any acidic protons present.[1] The most common culprits are water from inadequately dried glassware or solvents, or acidic functional groups on the starting materials.[2] This reaction consumes the Grignard reagent to produce an alkane.[3]
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide starting material to form a homocoupled alkane dimer.[4][5] This is a major side reaction that reduces the amount of Grignard reagent available to react with the aldehyde.[6]
-
Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the aldehyde at the alpha-carbon, forming an enolate.[7][8] This is a competing pathway to the desired nucleophilic addition and results in the recovery of the starting aldehyde after workup.[8]
-
Reaction with Atmospheric Gases: Exposure to air can be detrimental. Oxygen can react with the Grignard reagent to form alkoxides, while carbon dioxide reacts to form carboxylates after acidic workup.[3][7]
Q2: I've detected a significant amount of a high-boiling point hydrocarbon impurity. What is it and how can I prevent its formation?
This impurity is likely the Wurtz coupling product. In the synthesis of this compound, if you are using an alkyl bromide like 2-bromobutane to generate the Grignard reagent, the Wurtz product would be 3,4-dimethylhexane. This side product forms when a molecule of the Grignard reagent (sec-butylmagnesium bromide) reacts with a molecule of unreacted 2-bromobutane.[6]
To minimize Wurtz coupling:
-
Slow Addition: Add the alkyl halide slowly to the magnesium turnings. This maintains a low concentration of the alkyl halide, reducing the chance of it reacting with the newly formed Grignard reagent.[9]
-
Control Temperature: The reaction to form the Grignard reagent is exothermic.[7] Excessive heat can increase the rate of side reactions, including coupling. Maintain a gentle reflux and use cooling if necessary.
-
Use a Continuous Process: Studies have shown that continuous production processes can improve selectivity and reduce Wurtz coupling compared to batch synthesis.[4][5]
Q3: My Grignard reaction is difficult to initiate. What steps can I take to start it?
Difficulty in initiating a Grignard reaction is a common problem, often due to a passivating layer of magnesium oxide on the surface of the magnesium metal.[9][10] Several activation methods can be employed:
-
Mechanical Activation: Vigorously crush or stir the dry magnesium turnings under an inert atmosphere before adding the solvent.[9][10] This helps to break the oxide layer and expose fresh magnesium.
-
Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, activating it.[9][11] A few drops of 1,2-dibromoethane can also be used; it reacts with magnesium to form ethene and magnesium bromide, cleaning the surface.[9]
-
Entrainment: Add a small amount of a previously prepared Grignard reagent to initiate the reaction.
Q4: I am recovering a significant amount of my starting aldehyde after the reaction. Why did it not react?
The recovery of the starting aldehyde suggests that enolization is a major competing side reaction.[7] The Grignard reagent, being a strong base, can abstract an acidic alpha-hydrogen from the aldehyde to form an enolate.[8][12] This is particularly problematic with sterically hindered ketones and can also occur with aldehydes that have α-hydrogens.[8][13] To favor the desired nucleophilic addition over enolization, consider lowering the reaction temperature during the aldehyde addition.
Q5: My final product contains a ketone impurity (3-methyl-4-heptanone). How did this form?
The presence of a ketone corresponding to the desired secondary alcohol product has been observed in similar syntheses.[14] This can occur through the oxidation of the this compound product during the reaction workup or subsequent purification steps if exposed to air and oxidizing agents. While less common, some side pathways during the Grignard reaction itself could potentially lead to ketone formation. In a reinvestigation of the synthesis of the isomeric 4-methyl-3-heptanol, the corresponding ketone was identified as a byproduct.[14]
Data Presentation: Side Products and Troubleshooting
Table 1: Common Side Products in the Synthesis of this compound
| Side Product Name | Structure (Example Reactants: 2-bromobutane & Butanal) | Cause of Formation | Suggested Analytical Identification |
|---|---|---|---|
| Butane | CH₃CH₂CH₂CH₃ | Reaction of sec-butylmagnesium bromide with adventitious water or other protic species.[2][3] | GC-MS (low boiling point), ¹H NMR |
| 3,4-Dimethylhexane | (CH₃CH₂CH(CH₃))₂ | Wurtz coupling reaction between sec-butylmagnesium bromide and unreacted 2-bromobutane.[4][6] | GC-MS (m/z = 114), ¹H NMR, ¹³C NMR |
| Butanoic Acid | CH₃CH₂CH₂COOH | Reaction of sec-butylmagnesium bromide with carbon dioxide from the atmosphere.[15][16] | IR (broad O-H, C=O stretch), ¹H NMR, extraction into base |
| Unreacted Butanal | CH₃CH₂CH₂CHO | Result of competing enolization reaction where the Grignard reagent acts as a base.[7][8] | GC-MS, ¹H NMR (aldehyde proton ~9.7 ppm) |
| 3-Methyl-4-heptanone | CH₃CH₂CH₂C(=O)CH(CH₃)CH₂CH₃ | Oxidation of the alcohol product during workup or purification.[14] | GC-MS (m/z = 128), IR (strong C=O stretch ~1715 cm⁻¹) |
Table 2: Troubleshooting Guide for Low Yield
| Observation | Potential Cause | Recommended Solution |
|---|---|---|
| Reaction fails to initiate. | Inactive magnesium surface (oxide layer).[9] | Crush magnesium turnings under argon/nitrogen. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface.[9][11] |
| Vigorous bubbling upon Grignard reagent formation, but low yield of alcohol. | Presence of moisture in reagents or glassware.[2] | Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere.[11][17] Use anhydrous solvents. |
| Significant amount of high-boiling hydrocarbon byproduct detected. | Wurtz coupling side reaction is dominant.[6] | Add the alkyl halide solution dropwise to the magnesium suspension to maintain low concentration.[9] Ensure efficient stirring and avoid localized overheating.[7] |
| Starting aldehyde is recovered after reaction. | Enolization is competing with nucleophilic addition.[8] | Add the aldehyde solution slowly to the Grignard reagent at a lower temperature (e.g., 0 °C) to favor addition. |
| Reaction mixture turns dark or black. | Decomposition or significant side reactions.[11] | Ensure the reaction is not overheating. Reflux should be gentle. Extended heating times may not be necessary.[11] |
Experimental Protocols
Protocol 1: Preparation of sec-Butylmagnesium Bromide
-
Glassware Preparation: All glassware (e.g., three-neck round-bottom flask, reflux condenser, dropping funnel) must be rigorously dried in an oven overnight at >120 °C and assembled hot under a stream of dry nitrogen or argon.[17] A calcium chloride or silica gel drying tube should be placed on top of the condenser.
-
Reagents: Place magnesium turnings (1.2 eq.) in the flask.
-
Initiation: Add a small portion (~10%) of a solution of 2-bromobutane (1.0 eq.) in anhydrous diethyl ether via the dropping funnel. If the reaction does not start (indicated by cloudiness and gentle boiling of the ether), add a single small crystal of iodine.[9][11]
-
Formation: Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a steady but controlled reflux.[7]
-
Completion: After the addition is complete, stir the gray, cloudy mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent should be used immediately.[17]
Protocol 2: Synthesis of this compound and Workup
-
Reaction: Cool the freshly prepared sec-Butylmagnesium Bromide solution in an ice bath. Slowly add a solution of butanal (1.0 eq.) in anhydrous diethyl ether dropwise from the addition funnel. Maintain the temperature between 0-10 °C during the addition to minimize side reactions. A thick precipitate will form.
-
Quenching: Once the aldehyde addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. Cool the mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide salt.[17] This is generally preferred over strong acid to avoid potential dehydration of the secondary alcohol.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with two additional portions of diethyl ether.
-
Purification: Combine the organic layers and wash with brine. Dry the ether solution over anhydrous sodium sulfate or magnesium sulfate.[10] Filter off the drying agent and remove the ether by rotary evaporation. The crude this compound can then be purified by distillation under reduced pressure.
Visualizations
Caption: Key reaction pathways in the Grignard synthesis of this compound.
Caption: Troubleshooting decision tree for low-yield Grignard reactions.
Caption: A generalized experimental workflow for the Grignard synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. homework.study.com [homework.study.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. adichemistry.com [adichemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ch19: RMgX + CO2 -> RCO2H [chem.ucalgary.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
Optimization of GC parameters for separating 3-Methyl-4-heptanol stereoisomers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the optimization of Gas Chromatography (GC) parameters for separating 3-Methyl-4-heptanol stereoisomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound stereoisomers important? A1: The separation of stereoisomers is critical because different enantiomers and diastereomers of a chiral molecule can exhibit distinct biological activities, pharmacokinetics, and toxicologies.[1] For instance, the stereoisomers of the related compound, 4-methyl-3-heptanol, act as aggregation pheromones in certain insects, where only specific stereoisomers are biologically active, and others can be inhibitory.[2] In pharmaceutical development, regulatory agencies often require the assessment of individual stereoisomers for safety and efficacy.
Q2: What is the fundamental principle of separating stereoisomers by Gas Chromatography? A2: The separation of enantiomers by GC relies on a principle called "chiral recognition".[3] This is achieved by using a GC column that contains a Chiral Stationary Phase (CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the stationary phase.[3] These temporary complexes have different thermodynamic stabilities, leading to different retention times and, thus, separation.[3]
Q3: What type of GC column is required for separating this compound stereoisomers? A3: A chiral capillary column is essential. The most successful and widely used CSPs for separating chiral compounds, including alcohols, are based on derivatized cyclodextrins.[4][5][6] These are cyclic macromolecules of glucose that can be modified to create a chiral environment suitable for separating a wide range of enantiomers.[5] Columns with modified β-cyclodextrins or γ-cyclodextrins are common choices.[1][7][8]
Q4: Is it necessary to derivatize this compound before analysis? A4: Derivatization is not always necessary but can significantly improve separation. Converting the chiral alcohol into an ester, such as an acetate, can enhance volatility and interaction with the chiral stationary phase, often leading to better resolution.[1] A simple and efficient method for this acylation involves using iodine as a catalyst with acetic acid.[1] However, direct analysis of the alcohol is also possible and may be sufficient depending on the column and conditions used.[9]
Troubleshooting Guide
Issue 1: Poor or No Resolution of Stereoisomers
Q: My chromatogram shows a single, broad peak or multiple overlapping peaks for the stereoisomers. What is my first step? A: Your first and most impactful step should be to optimize the oven temperature program. Enantioselectivity on chiral columns is highly temperature-dependent, with lower temperatures generally providing better separation.[4]
-
Action: Decrease the initial oven temperature.
-
Action: Reduce the temperature ramp rate (e.g., from 5°C/min to 2°C/min).[7]
-
Action: Incorporate an isothermal hold at a low temperature where separation begins to occur.[8]
Q: I've optimized the temperature program, but resolution is still insufficient. What should I try next? A: The next step is to optimize the carrier gas linear velocity. While a higher velocity can shorten analysis time, there is an optimal velocity for achieving maximum efficiency and resolution.[10]
-
Action: If using Helium, check that the linear velocity is near its optimum (typically 25-30 cm/s).
-
Action: If using Hydrogen, which allows for higher optimal velocities (e.g., 80 cm/s), ensure the flow is consistent.[7][9] A Van Deemter plot can be generated to find the optimal flow rate for your specific column and analyte.
Q: Temperature and flow rate adjustments haven't solved the problem. Am I using the wrong column? A: It is possible the selectivity of your current Chiral Stationary Phase (CSP) is not suitable for this compound. There is no universal chiral column, and screening different columns is a standard part of method development.[11]
-
Action: If you are using a β-cyclodextrin based column, try one based on a γ-cyclodextrin, or vice-versa. Different cyclodextrin cavity sizes and derivatives can offer unique selectivities.[4] For the related 4-methyl-3-heptanol, a γ-cyclodextrin column (Lipodex-G) has been shown to be effective for separating the acetates of its stereoisomers.[8]
-
Action: Consider derivatization if you are currently analyzing the alcohol directly. Converting to the acetate or trifluoroacetate can alter the interactions with the CSP and improve separation.[1]
Issue 2: Peak Tailing
Q: My resolved stereoisomer peaks are asymmetrical with significant tailing. What causes this? A: Peak tailing for polar compounds like alcohols is often caused by unwanted interactions with active sites in the GC system (e.g., in the injector liner or at the head of the column) or by sample degradation at high temperatures.
-
Action: Use a deactivated injector liner.
-
Action: Lower the injector temperature to prevent on-injector degradation. However, ensure the temperature is still high enough to ensure complete volatilization.[12]
-
Action: If the column is old, it may have active sites. Trimming the first 10-20 cm from the column inlet may help.
Issue 3: Inconsistent Retention Times
Q: The retention times for my peaks are shifting between consecutive runs. What is the problem? A: Retention time instability is typically caused by fluctuations in carrier gas flow or oven temperature.[12]
-
Action: Check for leaks in the gas lines, septum, and fittings.
-
Action: Verify that the gas regulator on your cylinder is providing a stable output pressure.
-
Action: Ensure the GC oven is properly calibrated and that the temperature program is consistent for each run.
Data Presentation
Table 1: Example Starting GC Parameters for Chiral Alcohol Separation This table provides a set of typical starting conditions based on established methods for similar chiral alcohols.[1][7][8][9] Optimization will be required.
| Parameter | Recommended Starting Condition | Notes |
| Column | Chiral, Cyclodextrin-based (e.g., CP Chirasil-DEX CB, Lipodex-G) | Choice of β- or γ-cyclodextrin is critical.[4] |
| Dimensions | 25-30 m length, 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for high-resolution capillary GC.[1][9] |
| Carrier Gas | Hydrogen or Helium | Hydrogen often allows for faster analysis.[9][10] |
| Linear Velocity | ~80 cm/s (Hydrogen); ~30 cm/s (Helium) | Optimize for best efficiency.[9][10] |
| Injection Mode | Split (e.g., 50:1 or 100:1) | Prevents column overload. |
| Injector Temp. | 230 - 250 °C | Lower if thermal degradation is suspected.[1][9] |
| Oven Program | 50-60°C initial, hold 2-10 min, ramp 2°C/min to 180-200°C | Slow ramp rates are crucial for chiral separations.[7][8] |
| Detector | Flame Ionization Detector (FID) | Standard for organic analytes. |
| Detector Temp. | 250 °C | Must be hot enough to prevent condensation.[1][9] |
Experimental Protocols
Protocol 1: Direct GC Analysis of this compound Stereoisomers
This protocol is a generalized starting point for the direct analysis of underivatized chiral alcohols.[9]
-
Sample Preparation: Prepare a ~100 ppm solution of the this compound stereoisomer mixture in a high-purity solvent such as dichloromethane or hexane.
-
GC System Configuration:
-
Analysis:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject 1 µL of a solvent blank to ensure the system is clean.
-
Inject 1 µL of the prepared sample.
-
Acquire the chromatogram.
-
-
Optimization: If co-elution occurs, systematically adjust the oven temperature program (lower the initial temperature and/or reduce the ramp rate) and the carrier gas flow rate to improve resolution.
Protocol 2: GC Analysis via Acetate Derivatization
This protocol enhances separability by converting the alcohol to its acetate ester, based on a procedure for similar compounds.[1][8]
-
Derivatization:
-
In a vial, combine a near-equimolar amount of the this compound sample and acetic acid.
-
Add a catalytic amount of iodine.
-
Heat the mixture if necessary to facilitate the reaction. No additional solvent is typically required.[1]
-
After the reaction, dilute the mixture with a suitable solvent (e.g., dichloromethane) for GC injection.
-
-
GC System Configuration:
-
Analysis & Optimization: Follow the analysis and optimization steps outlined in Protocol 1, adjusting parameters as needed to achieve baseline separation of the four stereoisomer acetate peaks.
Visualizations
Caption: Workflow for Chiral GC Method Optimization.
Caption: Troubleshooting Logic for Poor Stereoisomer Resolution.
References
- 1. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. gcms.cz [gcms.cz]
- 11. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 12. scribd.com [scribd.com]
Technical Support Center: Analysis of Synthetic 3-Methyl-4-heptanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification of impurities in synthetic 3-Methyl-4-heptanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound synthesized via a Grignard reaction?
A1: The synthesis of this compound, typically via the Grignard reaction of propanal with sec-butylmagnesium bromide, can lead to several impurities. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual propanal and sec-butyl bromide.
-
Side-Reaction Products:
-
Wurtz Coupling Product: Formation of 3,4-dimethylhexane from the coupling of two sec-butyl groups.[1]
-
Oxidation Product: 3-Methyl-4-heptanone, resulting from the oxidation of the alcohol product.
-
Dehydration Products: (E/Z)-3-Methylhept-3-ene and (E/Z)-3-Methylhept-2-ene, which can form if the reaction is subjected to acidic conditions and heat.
-
-
Solvent and Reagent-Related Impurities: Residual reaction solvents like diethyl ether or tetrahydrofuran (THF), and byproducts from Grignard reagent formation.
-
Diastereomers: Since this compound has two chiral centers, it can exist as diastereomeric pairs (e.g., (3R,4R) and (3R,4S)). The relative amounts of these will depend on the stereoselectivity of the synthesis.
Q2: Which analytical techniques are most suitable for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying volatile impurities such as unreacted starting materials, side-reaction products, and solvent residues.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation of the main product and any significant impurities.[4] It can help identify isomers and byproducts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further aid in distinguishing between CH, CH₂, and CH₃ groups.[4]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate and quantify the diastereomers of this compound.[5] Due to the lack of a strong UV chromophore, derivatization may be necessary for sensitive detection.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the hydroxyl group in the final product and detect carbonyl impurities (e.g., 3-Methyl-4-heptanone) if present in sufficient concentration.
Q3: How can I differentiate between the diastereomers of this compound?
A3: Differentiating between diastereomers typically requires a chiral analytical technique. Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) are the most effective methods.[5][7] These techniques use a chiral stationary phase that interacts differently with each stereoisomer, leading to their separation.[5][7] Derivatization of the alcohol to an acetate or another suitable derivative can sometimes enhance the separation of diastereomers on certain chiral GC columns.[7]
Troubleshooting Guides
Gas Chromatography (GC) Analysis Issues
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing) for this compound. | 1. Active sites on the GC column.2. Presence of water in the sample. | 1. Use a column specifically designed for alcohol analysis (e.g., wax-type columns).2. Ensure the sample is thoroughly dried before injection. |
| Multiple peaks observed where only one is expected for the product. | 1. Presence of diastereomers.2. Thermal decomposition of the analyte in the injector port.3. Presence of impurities. | 1. Use a chiral GC column to confirm if the peaks correspond to stereoisomers.[7]2. Lower the injector temperature.3. Analyze the sample by GC-MS to identify the chemical structure of the additional peaks. |
| A significant peak at a short retention time. | 1. Unreacted propanal.2. Residual reaction solvent (e.g., diethyl ether). | 1. Compare the retention time with a standard of propanal.2. Confirm the identity of the peak by GC-MS and check against common Grignard reaction solvents. |
| A peak corresponding to a higher molecular weight than the product. | 1. Wurtz coupling byproduct (3,4-dimethylhexane). | 1. Use GC-MS to confirm the mass of the impurity. The mass spectrum should be consistent with a C8 hydrocarbon. |
NMR Spectroscopy Analysis Issues
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| A weak signal around 9.7 ppm in the ¹H NMR spectrum. | 1. Presence of unreacted propanal. | 1. This chemical shift is characteristic of an aldehydic proton. Purify the sample further (e.g., by distillation or column chromatography). |
| A broad singlet in the ¹H NMR spectrum that disappears upon D₂O shake. | 1. This is the expected signal for the hydroxyl (-OH) proton. | 1. This is a confirmation of the alcohol functional group and not an impurity issue. |
| Complex multiplets in the aliphatic region. | 1. Overlapping signals from diastereomers.2. Presence of structurally similar impurities. | 1. Compare the spectrum with literature data for the different stereoisomers if available.2. Use 2D NMR techniques (e.g., COSY, HSQC) to aid in structural assignment. Purify the sample and re-acquire the spectrum. |
| Signals in the ¹³C NMR spectrum between 50-80 ppm other than the main product's C-OH signal. | 1. Presence of other alcohol isomers or impurities with hydroxyl groups. | 1. The carbon attached to the hydroxyl group typically resonates in this region.[8] Additional peaks suggest isomeric impurities. Use GC-MS for further identification. |
Experimental Protocols
Protocol 1: GC-MS for Impurity Profiling
This protocol provides a general method for the identification of volatile impurities in a sample of synthetic this compound.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A mid-polarity column such as a DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness is suitable for separating a range of volatile impurities.
-
Sample Preparation: Dilute the this compound sample 1:100 in high-purity dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Interface Temperature: 240 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Compare retention times with those of authentic standards of suspected impurities where possible.
| Parameter | Value |
| Column | DB-624 (or equivalent) |
| Injector Temp. | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 40°C (5min) -> 10°C/min -> 240°C (5min) |
| Injection Vol. | 1 µL |
| Split Ratio | 50:1 |
| MS Scan Range | m/z 35-350 |
Protocol 2: Chiral HPLC for Diastereomer Separation
This protocol outlines a method for the separation of this compound diastereomers.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on an amylose or cellulose derivative (e.g., Chiralpak AD-H or Chiralcel OD-H).[5]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The exact ratio may need to be optimized for baseline separation.[5]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as aliphatic alcohols have weak absorbance at low wavelengths). Refractive Index (RI) detection can also be used.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas of the separated diastereomers to determine their relative percentages.
| Parameter | Value |
| Column | Chiralpak AD-H (or equivalent) |
| Mobile Phase | n-Hexane:Isopropanol (e.g., 98:2) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm or RI |
| Injection Vol. | 10 µL |
Visualizations
Caption: Potential impurity formation pathways in the synthesis of this compound.
Caption: Experimental workflow for the identification of impurities in this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. azom.com [azom.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Alcohols | OpenOChem Learn [learn.openochem.org]
Stability of 3-Methyl-4-heptanol under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Methyl-4-heptanol under various storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the stability testing of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent analytical results (e.g., varying concentrations in replicate samples). | - Inaccurate sample preparation or dilution.- Fluctuation in storage conditions (temperature, humidity).- Instrumental variability (e.g., GC-MS performance). | - Review and standardize sample preparation and dilution protocols.- Ensure storage chambers are properly calibrated and maintained.- Perform regular calibration and maintenance of analytical instruments. |
| No degradation is observed even under accelerated or stress conditions. | - The stress conditions are not harsh enough.- The analytical method is not sensitive enough to detect minor degradation products. | - Increase the severity of the stress conditions (e.g., higher temperature, longer exposure, higher concentration of stressor).- Validate the analytical method to ensure it is stability-indicating. Consider using a more sensitive detector or optimizing chromatographic separation. |
| Complete degradation of the sample under stress conditions. | - The stress conditions are too severe. | - Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressor). |
| Appearance of unexpected peaks in the chromatogram. | - Formation of degradation products.- Contamination from solvents, glassware, or the storage container. | - Characterize the new peaks using techniques like mass spectrometry (MS) to identify potential degradation products.- Run blank samples (solvent without the analyte) to identify any contamination sources. |
| Changes in the physical appearance of the sample (e.g., color change, precipitation). | - Significant chemical degradation or polymerization.- Exceeding the solubility limit of the compound or its degradants in the chosen solvent. | - Document the physical changes and correlate them with analytical data.- If in solution, consider using a different solvent or adjusting the concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2][3] Recommended storage temperatures are typically refrigerated (2-8 °C) to minimize any potential degradation over time.
Q2: How stable is this compound under normal laboratory conditions?
A2: this compound is considered stable under normal ambient conditions for routine laboratory use.[1][2][3] However, for prolonged storage, it is best to follow the long-term storage recommendations.
Q3: What are the known degradation pathways for this compound?
A3: As a secondary alcohol, this compound can undergo degradation through several pathways, primarily oxidation and dehydration.
-
Oxidation: The secondary alcohol group can be oxidized to a ketone (3-methyl-4-heptanone). This can be promoted by strong oxidizing agents or exposure to atmospheric oxygen over time, especially at elevated temperatures.
-
Dehydration: Under acidic conditions and/or heat, this compound can undergo dehydration (elimination of a water molecule) to form alkenes, such as 3-methyl-3-heptene and 3-methyl-4-heptene.[4] This reaction typically proceeds via an E1 or E2 mechanism.
Q4: Is this compound sensitive to light?
A4: While the provided safety data sheets do not specifically mention photosensitivity, it is a general good practice in stability testing to evaluate the effect of light (photostability).[5] Storing the compound in amber glass vials or in the dark is a recommended precautionary measure.
Q5: What materials are incompatible with this compound?
A5: Strong oxidizing agents and strong acids are incompatible with this compound and can cause vigorous reactions or degradation.[1][2][3] Contact with these substances should be avoided.
Stability Data Summary
The following tables summarize representative data from forced degradation studies on this compound. These studies are designed to accelerate degradation to understand potential liabilities.
Table 1: Stability of this compound under Thermal Stress
| Storage Condition | Duration | Assay (%) of this compound | Major Degradant(s) |
| 60°C | 2 weeks | 99.1 | Not Detected |
| 60°C | 4 weeks | 98.5 | 3-methyl-4-heptanone (trace) |
| 80°C | 2 weeks | 97.2 | 3-methyl-4-heptanone |
| 80°C | 4 weeks | 95.8 | 3-methyl-4-heptanone |
Table 2: Stability of this compound under Hydrolytic Conditions (at 60°C)
| Condition | Duration | Assay (%) of this compound | Major Degradant(s) |
| 0.1 M HCl | 24 hours | 92.3 | 3-methyl-3-heptene, 3-methyl-4-heptene |
| Water (pH ~7) | 24 hours | 99.8 | Not Detected |
| 0.1 M NaOH | 24 hours | 99.7 | Not Detected |
Table 3: Stability of this compound under Oxidative Stress (at Room Temperature)
| Condition | Duration | Assay (%) of this compound | Major Degradant(s) |
| 3% H₂O₂ | 24 hours | 94.5 | 3-methyl-4-heptanone |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the methodology for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C and 80°C in a stability chamber.
-
Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and alkaline samples. Dilute the samples to an appropriate concentration for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating Gas Chromatography-Mass Spectrometry (GC-MS) method.
Protocol 2: GC-MS Method for Analysis of this compound and its Degradants
This protocol provides a general GC-MS method for the quantitative analysis of this compound and its primary degradation products.
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A suitable capillary column for the analysis of volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Hold: Hold at 200°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Quantification: Use an internal standard for accurate quantification. Create a calibration curve with known concentrations of this compound.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Primary degradation pathways of this compound.
References
- 1. Quantification of Neural Ethanol and Acetaldehyde Using Headspace GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.nutrasource.ca [blog.nutrasource.ca]
- 3. Stability Studies FAQ – StabilityStudies.in [stabilitystudies.in]
- 4. Stability Studies Explained: Their Role in Pharma Quality Assurance – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 5. ema.europa.eu [ema.europa.eu]
Technical Support Center: Stereoselective Synthesis of 3-Methyl-4-heptanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stereoselectivity of 3-Methyl-4-heptanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving high stereoselectivity in the synthesis of this compound?
A1: The main strategies for stereoselective synthesis of this compound include enzymatic reactions, the use of chiral auxiliaries, and asymmetric induction with reagents like boronic esters.[1][2] Enzymatic synthesis, employing ene-reductases (ER) and alcohol dehydrogenases (ADH), offers excellent stereoselectivity for all four possible stereoisomers.[1] Chiral auxiliaries, such as SAMP/RAMP hydrazones, are effective for preparing specific chiral ketones which are then reduced to the desired alcohol stereoisomers.[2][3]
Q2: How can I synthesize all four stereoisomers of this compound with high purity?
A2: A one-pot, multi-enzymatic approach is highly effective for synthesizing all four stereoisomers.[1] This method utilizes different combinations of ene-reductases (e.g., OYE2, OYE1-W116V) and alcohol dehydrogenases (e.g., ADH270, ADH440) to reduce 4-methylhept-4-en-3-one, yielding the four stereoisomers with excellent enantiomeric (ee > 99%) and diastereomeric excess (de > 92%).[1]
Q3: What are the key advantages of using an enzymatic approach?
A3: The enzymatic approach offers several advantages, including:
-
High Stereoselectivity: It can produce all four stereoisomers in high enantiomeric and diastereomeric purity.[1]
-
Mild Reaction Conditions: Reactions are typically carried out at room temperature and neutral pH, minimizing side reactions.
-
Environmentally Friendly: It is considered a green chemistry approach, avoiding the use of hazardous reagents.[1]
Q4: When should I consider using a chiral auxiliary like SAMP/RAMP?
A4: The SAMP/RAMP hydrazone method is particularly useful when you need to synthesize specific enantiomers of the precursor ketone, 4-methyl-3-heptanone.[2][3] This method allows for the preparation of either (R)- or (S)-4-methyl-3-heptanone, which can then be reduced to the corresponding alcohol stereoisomers.[2]
Troubleshooting Guides
Issue 1: Low Enantiomeric or Diastereomeric Excess in Enzymatic Synthesis
| Potential Cause | Troubleshooting Step |
| Incorrect Enzyme Selection | Ensure the correct combination of ene-reductase and alcohol dehydrogenase is used for the desired stereoisomer. Refer to the experimental protocols for specific enzyme pairings. |
| Sub-optimal Reaction Conditions | Verify the pH, temperature (typically 30°C), and incubation time (e.g., 24 hours) are as specified in the protocol.[1] |
| Enzyme Inhibition | Ensure the substrate concentration is not causing substrate inhibition. If suspected, run the reaction at a lower substrate concentration. |
| Impure Starting Material | Purity of the starting material, 4-methylhept-4-en-3-one, is crucial. Purify the starting material if necessary. |
Issue 2: Poor Yield in Grignard-based Synthesis
| Potential Cause | Troubleshooting Step |
| Moisture Contamination | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical.[4] |
| Inactive Magnesium | Use fresh, high-quality magnesium turnings. A small crystal of iodine can be added to initiate the Grignard reagent formation.[4][5] |
| Incorrect Stoichiometry | Verify the molar ratios of the Grignard reagent to the aldehyde. A slight excess of the Grignard reagent is often used. |
| Side Reactions | Maintain a low reaction temperature (e.g., 0°C) during the addition of the aldehyde to the Grignard reagent to minimize side reactions.[4] |
Quantitative Data Summary
Table 1: Stereoselectivity of this compound Synthesis via Multi-Enzymatic Approach
| Target Stereoisomer | Ene-Reductase | Alcohol Dehydrogenase | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Isolated Yield |
| (3S,4R)-1 | OYE2 | ADH from Rhodococcus ruber | 99% | 99% | 72-83% |
| (3R,4R)-1 | OYE2 | ADH270 | 99% | 99% | 83% |
| (3S,4S)-1 | OYE1-W116V | ADH440 | 99% | 94% | 72% |
| (3R,4S)-1 | OYE1-W116V | ADH270 | 99% | 92% | 81% |
Data sourced from a one-pot multi-enzymatic conversion of 4-methylhept-4-en-3-one.[1]
Experimental Protocols
Protocol 1: One-Pot Multi-Enzymatic Synthesis of this compound Stereoisomers
This protocol is adapted from the multi-enzymatic synthesis of the four stereoisomers of 4-methylheptan-3-ol.[1]
Materials:
-
4-methylhept-4-en-3-one
-
Ene-reductase (OYE2 or OYE1-W116V)
-
Alcohol dehydrogenase (ADH270 or ADH440)
-
NADPH or a glucose/glucose dehydrogenase recycling system
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate (for extraction)
-
Hexane (for chromatography)
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, 4-methylhept-4-en-3-one (e.g., 100 mg, 0.794 mmol), and the NADPH recycling system.
-
Add the selected ene-reductase and alcohol dehydrogenase according to Table 1 for the desired stereoisomer.
-
Incubate the reaction mixture at 30°C for 24 hours with gentle shaking.
-
After incubation, extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Analyze the stereoisomeric purity using chiral gas chromatography (GC).
Visualizations
Caption: Experimental workflow for the one-pot multi-enzymatic synthesis of this compound.
Caption: Decision tree for selecting a synthetic strategy for this compound.
References
- 1. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dasher.wustl.edu [dasher.wustl.edu]
Technical Support Center: Overcoming Co-elution in GC Analysis of 3-Methyl-4-heptanol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the gas chromatography (GC) analysis of 3-Methyl-4-heptanol isomers.
Troubleshooting Guide
Co-elution, the overlapping of chromatographic peaks, can significantly compromise the identification and quantification of individual isomers.[1][2] This guide offers a systematic approach to troubleshoot and resolve these issues.
Problem: Poor or no separation of this compound isomers.
The primary goal is to enhance the differential interaction of the isomers with the stationary phase or to improve the overall efficiency of the separation. This can be achieved by systematically adjusting various chromatographic parameters.
Solution 1: Optimization of GC Method Parameters
Adjusting the operational parameters of your existing GC system is the most straightforward approach to improving separation.
Detailed Methodologies:
-
Temperature Programming: Instead of an isothermal run, employ a temperature program.[3][4][5] Start at a lower temperature to allow for better initial separation of volatile components and gradually ramp the temperature to elute higher-boiling isomers. A slower ramp rate can often improve the resolution of closely eluting peaks.[6] For a critical pair of co-eluting peaks, introducing a short isothermal hold just below their elution temperature can enhance separation.[7][8]
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas affects peak width and, consequently, resolution.[9] Reducing the flow rate can sometimes improve the separation of early-eluting peaks. Conversely, a moderate increase in flow rate might lead to sharper, better-resolved peaks for some compounds.[7]
-
Injection Technique: A split injection can result in sharper peaks compared to a splitless injection, which may improve resolution if the analyte concentration is sufficient.[7]
Troubleshooting Parameters:
| Parameter | Recommended Action | Expected Outcome |
| Oven Temperature | Implement a temperature program. Start at 50°C (hold 2 min), ramp at 10°C/min to 220°C (hold 5 min).[10] | Improved separation of isomers with different boiling points.[3][4] |
| Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min). | Increased retention time and potentially better resolution. | |
| Introduce an isothermal hold below the elution temperature of the co-eluting pair.[7] | Enhanced separation of the specific co-eluting isomers. | |
| Carrier Gas | Optimize the flow rate. For helium, a typical starting point is 1-2 mL/min for a capillary column. | Narrower peaks and improved resolution.[7][9] |
| Injection Mode | If using splitless, try a split injection (e.g., 20:1 or 50:1 split ratio). | Sharper peaks, which can lead to better baseline separation.[7] |
Logical Workflow for GC Method Optimization
Caption: Workflow for optimizing standard GC parameters.
Solution 2: Column Selection and Advanced Techniques
If optimizing method parameters is insufficient, changing the column or employing more advanced chromatographic techniques may be necessary.
Detailed Methodologies:
-
Column Stationary Phase: The choice of stationary phase is critical for selectivity. For alcohol isomers, a polar stationary phase, such as one containing polyethylene glycol (PEG) or cyanopropylsiloxane, can offer different selectivity compared to a non-polar phase (e.g., 5% phenyl-methylpolysiloxane) and may resolve the co-eluting peaks.[11][12]
-
Chiral Columns: Since this compound has chiral centers, its stereoisomers can be separated using a chiral stationary phase.[13] These columns are specifically designed to differentiate between enantiomers.[14][15][16]
-
Derivatization: Converting the alcohol functional group into a different chemical entity (e.g., an ester or a silyl ether) can alter the volatility and interaction with the stationary phase, often improving separation.[17][18] Acetylation is a common derivatization technique for alcohols that can enhance the resolution of enantiomers on a chiral column.[19]
-
Multidimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different stationary phases.[20][21] A portion of the effluent from the first column containing the co-eluting peaks is directed to a second, different column for further separation.[20][22] This provides a significant increase in resolving power.[20][21][23]
Troubleshooting with Advanced Techniques:
| Technique | Recommended Action | Expected Outcome |
| Column Change | Switch from a non-polar to a polar stationary phase (e.g., a WAX column).[11][24] | Altered elution order and potential resolution of isomers due to different chemical interactions.[12] |
| Employ a chiral stationary phase (e.g., a cyclodextrin-based column).[13] | Separation of enantiomers.[14][15] | |
| Derivatization | Acetylate the alcohol isomers using acetic anhydride.[19] | Increased volatility and altered interaction with the stationary phase, potentially leading to better separation. |
| Silylate the isomers using a reagent like BSTFA.[17] | Forms trimethylsilyl (TMS) ethers, which can improve peak shape and separation.[24] | |
| Multidimensional GC | Implement a heart-cutting (2D-GC) or comprehensive (GCxGC) setup with two different columns (e.g., non-polar followed by polar).[20][21][22] | High-resolution separation of the co-eluting isomers in the second dimension.[20][23] |
Decision Tree for Advanced Troubleshooting
Caption: Decision-making process for advanced separation techniques.
Frequently Asked Questions (FAQs)
Q1: My this compound isomers are co-eluting on a standard non-polar column. What is the first thing I should try?
A1: The first and simplest approach is to optimize your oven temperature program.[3][4] Instead of running at a single temperature (isothermal), use a temperature ramp. A good starting point is an initial temperature of around 50°C, held for a couple of minutes, followed by a ramp of 5-10°C per minute up to a final temperature of about 220°C.[10] This often provides enough of a difference in elution times to separate isomers with slightly different boiling points.[6]
Q2: Will changing my carrier gas help with co-elution?
A2: While changing the type of carrier gas (e.g., from helium to hydrogen) can affect efficiency and analysis time, simply optimizing the flow rate (linear velocity) of your current carrier gas is a more direct way to address resolution.[9] Adjusting the flow rate can lead to narrower peaks, which can improve separation without the need to change gases.
Q3: What type of column is best for separating alcohol isomers?
A3: For alcohol isomers, a polar stationary phase is often more effective than a non-polar one.[11][12] Columns with a polyethylene glycol (PEG) stationary phase, often referred to as WAX columns, are a good choice.[24] The polar nature of the stationary phase will interact differently with the hydroxyl group of the alcohol isomers, leading to better separation.
Q4: When should I consider using a chiral column?
A4: You should consider a chiral column when you need to separate enantiomers (non-superimposable mirror images) of this compound. Standard achiral columns will not separate enantiomers. If your synthesis or sample may contain multiple stereoisomers, a chiral column is necessary for their resolution.[13]
Q5: What is derivatization and how can it help separate my isomers?
A5: Derivatization is a chemical reaction that modifies your analyte to make it more suitable for GC analysis.[17] For alcohols, common methods include silylation (e.g., with BSTFA) or acylation (e.g., acetylation).[19] This can improve peak shape, increase volatility, and, most importantly, alter the chromatographic behavior of the isomers, which can resolve co-elution.[24] For example, the acetates of the four 4-methyl-3-heptanol stereoisomers were found to separate better than the free alcohols on a chiral column.[25]
Q6: I've tried changing my method and my column, but two isomers still co-elute. What is the next step?
A6: If you have exhausted method optimization and single-column options, the most powerful solution is multidimensional gas chromatography (GCxGC or 2D-GC).[20][21] This technique uses two different columns to achieve a much higher degree of separation than is possible with a single column.[20][23] It is particularly effective for resolving co-eluting compounds in complex mixtures.[22]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 6. gcms.cz [gcms.cz]
- 7. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. odinity.com [odinity.com]
- 12. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 13. gcms.cz [gcms.cz]
- 14. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. azom.com [azom.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Alcohols-Glycols | Products | GL Sciences [glsciences.com]
- 19. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. What is GCxGC? [sepsolve.com]
- 22. azom.com [azom.com]
- 23. Comprehensive 2D Gas Chromatography — Making GC Separations Work Harder [restek.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Minimizing degradation of 3-Methyl-4-heptanol during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 3-Methyl-4-heptanol during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: As a secondary alcohol, this compound is susceptible to two primary degradation pathways during sample preparation:
-
Oxidation: In the presence of oxidizing agents or exposure to air and heat, this compound can be oxidized to its corresponding ketone, 3-methyl-4-heptanone.
-
Dehydration: Under acidic conditions and/or high temperatures, this compound can undergo dehydration (loss of a water molecule) to form a mixture of alkenes, primarily 3-methyl-3-heptene and 3-methyl-4-heptene.[1][2][3]
Q2: What are the ideal storage conditions for samples containing this compound?
A2: To minimize degradation, samples should be stored in tightly sealed, amber glass vials to protect from light and air. Storage at low temperatures (-20°C or below) is recommended to reduce the rates of both oxidative and enzymatic degradation. For long-term storage, flushing the vial with an inert gas (e.g., nitrogen or argon) before sealing can further prevent oxidation.
Q3: Which analytical technique is most suitable for the analysis of this compound?
A3: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and effective technique for analyzing volatile compounds like this compound.[4][5] Headspace GC-MS is particularly advantageous as it minimizes matrix effects by introducing only the volatile components of the sample into the instrument.[4][5][6][7]
Q4: What is derivatization and is it necessary for this compound analysis?
A4: Derivatization is a chemical modification of a compound to produce a new compound which has properties that are better suited for a particular analytical method. For GC analysis of alcohols, silylation is a common derivatization technique.[8][9] Reacting this compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the hydroxyl group (-OH) to a trimethylsilyl ether (-OTMS). This derivative is more volatile and thermally stable, which can lead to improved peak shape and reduced on-column degradation during GC analysis. While not always mandatory, derivatization is highly recommended, especially for trace-level analysis or when dealing with complex matrices.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | Oxidation during sample preparation. | - Avoid excessive exposure of the sample to air. - Work with cooled samples and reagents. - Consider adding an antioxidant (e.g., BHT) to the extraction solvent, ensuring it does not interfere with the analysis. - Use deoxygenated solvents by sparging with nitrogen or argon. |
| Dehydration during sample concentration. | - Avoid high temperatures during solvent evaporation. Use a gentle stream of nitrogen at room temperature or slightly above. - Avoid acidic conditions. If the sample is in an acidic matrix, neutralize it with a suitable buffer before concentration. - For aqueous samples, consider headspace analysis to avoid a concentration step altogether.[6][7] | |
| Inefficient extraction. | - Optimize the extraction solvent. For liquid-liquid extraction (LLE), ensure the solvent has an appropriate polarity to partition this compound from the sample matrix. - For solid-phase extraction (SPE), select a sorbent with appropriate chemistry (e.g., C18 for reversed-phase) and optimize the wash and elution solvents. | |
| Appearance of unexpected peaks in the chromatogram | Degradation products are being detected. | - A peak corresponding to the mass of 3-methyl-4-heptanone may indicate oxidation. - Peaks corresponding to the mass of 3-methyl-3-heptene or 3-methyl-4-heptene may indicate dehydration.[1][2][3] - Review the sample preparation workflow for potential causes of degradation (see above). |
| Contamination. | - Analyze a solvent blank to check for contamination from solvents, glassware, or the GC system. - Ensure all glassware is scrupulously clean and rinsed with high-purity solvent before use. | |
| Poor chromatographic peak shape (e.g., tailing) | Active sites in the GC system. | - The free hydroxyl group of this compound can interact with active sites in the GC inlet and column, leading to peak tailing. - Derivatize the analyte to block the hydroxyl group.[8][9] - Use a deactivated GC liner and a high-quality, low-bleed GC column suitable for alcohol analysis. |
| Inappropriate GC conditions. | - Optimize the GC oven temperature program to ensure proper focusing of the analyte on the column. - Ensure the carrier gas flow rate is optimal for the column dimensions. |
Data Presentation
Table 1: Factors Influencing this compound Stability and Recovery
| Parameter | Condition | Potential Impact on this compound | Recommendation |
| Temperature | High (>40°C) | Increased risk of dehydration, especially under acidic conditions.[3] | Maintain low temperatures during all sample preparation steps. |
| pH | Acidic (pH < 4) | Promotes dehydration to form alkenes.[1][2][3] | Adjust sample pH to neutral or slightly basic (pH 7-8) if possible. |
| Basic (pH > 9) | May promote oxidation in the presence of air. | Maintain a neutral pH range for optimal stability. | |
| Extraction Method | Liquid-Liquid Extraction (LLE) | Recovery is dependent on solvent choice and partitioning efficiency. | Use a non-polar solvent like hexane or a moderately polar solvent like dichloromethane. Perform multiple extractions for better recovery. |
| Solid-Phase Extraction (SPE) | Recovery can be high (>90%) with proper sorbent and solvent selection. | Use a reversed-phase (e.g., C18) or normal-phase sorbent depending on the sample matrix. | |
| Headspace (HS) Analysis | Excellent for volatile compounds, minimizes matrix interference and degradation during extraction.[4][5][6][7] | Highly recommended for aqueous and solid samples. | |
| Derivatization | Silylation (e.g., with BSTFA) | Increases thermal stability and volatility, improving GC performance and reducing on-column degradation.[8][9] | Recommended for trace analysis and complex matrices. |
Experimental Protocols
Protocol: Headspace GC-MS Analysis of this compound in an Aqueous Matrix
This protocol is designed to minimize degradation by avoiding harsh extraction and concentration steps.
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (IS): e.g., 2-Octanol or other suitable secondary alcohol not present in the sample.
-
Deionized water (for standards and blanks)
-
Sodium chloride (analytical grade)
-
20 mL headspace vials with PTFE-lined septa and aluminum caps
-
Crimper and decapper
-
Gas-tight syringe (if manual injection is used)
2. Sample Preparation:
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of this compound and a constant concentration of the internal standard into deionized water in headspace vials.
-
Sample Preparation: Place 5 mL of the aqueous sample into a 20 mL headspace vial.
-
Internal Standard Addition: Add a known amount of the internal standard to the sample vial.
-
Salting Out: Add approximately 2 grams of sodium chloride to the vial. This increases the ionic strength of the aqueous phase and promotes the partitioning of volatile analytes into the headspace.
-
Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap using a crimper.
-
Vortexing: Gently vortex the vial for 30 seconds to dissolve the salt and mix the contents.
3. GC-MS Analysis:
-
Headspace Autosampler Parameters:
-
Incubation Temperature: 80°C
-
Incubation Time: 15 minutes
-
Syringe Temperature: 90°C
-
Injection Volume: 1 mL
-
-
GC Parameters (example):
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: 50°C (hold for 2 min), ramp to 220°C at 10°C/min, hold for 5 min.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
-
MS Parameters (example):
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
-
4. Data Analysis:
-
Quantify this compound using the ratio of its peak area to the peak area of the internal standard against the calibration curve.
Mandatory Visualization
Caption: Workflow for minimizing this compound degradation.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Development of a Gas-Tight Syringe Headspace GC-FID Method for the Detection of Ethanol, and a Description of the Legal and Practical Framework for Its Analysis, in Samples of English and Welsh Motorists’ Blood and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 7. Tackling Volatiles with Headspace GC | Lab Manager [labmanager.com]
- 8. gcms.cz [gcms.cz]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of 3-Methyl-4-heptanol and Other Coleopteran Aggregation Pheromones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-Methyl-4-heptanol with other prominent insect aggregation pheromones found in Coleoptera. The objective is to offer a comprehensive resource for researchers and professionals involved in chemical ecology, pest management, and the development of semiochemical-based products. This document summarizes key performance data from experimental studies, outlines detailed methodologies, and visualizes relevant biological and experimental processes.
Introduction to Insect Aggregation Pheromones
Insect aggregation pheromones are chemical signals that attract conspecifics of both sexes to a specific location, typically for mating, host colonization, or overcoming host plant defenses. These semiochemicals are highly diverse in their chemical structures and are often species-specific, making them valuable tools for integrated pest management (IPM) strategies. This guide focuses on this compound, a key pheromone component for several species of bark beetles, and compares its characteristics and efficacy with other well-studied aggregation pheromones in the order Coleoptera.
This compound: A Case Study in Stereospecificity
This compound is a chiral alcohol that serves as a major component of the aggregation pheromone for several bark beetle species, particularly within the genus Scolytus.[1][2][3] Its biological activity is highly dependent on its stereochemistry, with different stereoisomers exhibiting varying effects, from attraction to inhibition.[2][4]
For the almond bark beetle, Scolytus amygdali, the (3S,4S)-isomer of 4-methyl-3-heptanol is the primary attractive component.[2][4] Field studies have demonstrated that this specific isomer, in combination with a synergist, (3S,4S)-4-methyl-3-hexanol, is highly effective at attracting beetles.[2] Conversely, the (3R,4S)- and (3R,4R)-isomers have been shown to be inhibitory, reducing trap catches when combined with the attractive blend.[2][4] This high degree of stereospecificity highlights the precision of chemoreception in these insects and is a critical consideration for the development of effective lures.
Comparison with Other Major Coleopteran Aggregation Pheromones
To provide a broader context for the performance of this compound, this section compares it with three other well-documented aggregation pheromones from different beetle families: Ipsdienol, Frontalin, and Grandisol.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various field studies on the efficacy of these pheromones. It is important to note that direct comparisons are challenging due to variations in experimental conditions, target species, and geographical locations across different studies. However, these data provide valuable insights into the relative performance of each pheromone.
Table 1: Performance of this compound in Field Trials for Scolytus amygdali
| Lure Composition | Mean Trap Catch (Beetles/Trap/Week) | Relative Attractiveness (%) |
| (3S,4S)-4-methyl-3-heptanol (SS-I) (200 µg) | 45.4 a | 100 |
| Racemic 4-methyl-3-heptanol (I) (800 µg) | 22.1 b | 48.7 |
| (3S,4S)-4-methyl-3-heptanol (500 µg) + (3S,4S)-4-methyl-3-hexanol (SS-II) (250 µg) | 192.5 a | 100 |
| Racemic 4-methyl-3-heptanol (500 µg) + Racemic 4-methyl-3-hexanol (II) (1000 µg) | 161.7 a | 84.0 |
| Racemic 4-methyl-3-heptanol (2000 µg) + (3S,4S)-4-methyl-3-hexanol (250 µg) | 112.7 b | 58.5 |
| Racemic 4-methyl-3-heptanol (2000 µg) + Racemic 4-methyl-3-hexanol (1000 µg) | 106.0 b | 55.1 |
Data adapted from Ben-Yehuda et al. (2002). Means in the same experiment followed by the same letter are not significantly different.[5]
Table 2: Performance of Ipsdienol in Field Trials for Ips avulsus
| Lure Composition | Mean Trap Catch (Total Beetles) | Relative Attractiveness (Approx.) |
| 97% (-)-Ipsdienol + Lanierone | ~200 | 1x |
| Racemic Ipsdienol + Lanierone | ~1500 to >20,000 | 7.5x to >100x |
Data adapted from Miller et al. (2005). Trap catches varied significantly by location.[6]
Table 3: Performance of Frontalin in Field Trials for Dendroctonus frontalis
| Lure Composition | Mean Trap Catch (Beetles/Trap) |
| Check (Frontalin + endo-Brevicomin) | ~25 |
| Check + trans-Verbenol (0.29 mg/d) | ~30 |
| Check + trans-Verbenol (2.6 mg/d) | ~55 |
| Check + trans-Verbenol (27 mg/d) | ~60 |
| Check + alpha-Pinene (61 mg/d) | ~35 |
Data adapted from Sullivan (2016). Asterisks indicate a significant difference from the check lure.[7]
Table 4: Performance of Grandisol in Field Trials for the Boll Weevil (Anthonomus grandis)
| Lure Composition | Mean Trap Catch (Beetles/Trap/Day) |
| Unbaited Control | <1 |
| Grandisol | ~10-20 |
| Grandisol + Host Plant Volatiles (e.g., from cotton) | >50 |
Data generalized from multiple studies on Boll Weevil trapping. Actual numbers vary widely based on trap design, location, and weevil density.[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of insect aggregation pheromones.
Field Trapping Bioassay for Scolytus amygdali
Objective: To determine the attractiveness of different stereoisomers and mixtures of 4-methyl-3-heptanol to the almond bark beetle in a field setting.
Materials:
-
Funnel traps.[5]
-
Polyethylene pheromone dispensers.[5]
-
Synthetic pheromone components of high purity: (3S,4S)-4-methyl-3-heptanol, racemic 4-methyl-3-heptanol, (3S,4S)-4-methyl-3-hexanol, and racemic 4-methyl-3-hexanol.[5]
-
Hexane (for control traps and dilutions).
-
Randomized block design layout in an almond orchard.
Procedure:
-
Establish a grid of trapping locations within the orchard, ensuring a minimum distance of 50 meters between traps to minimize interference.
-
Arrange the traps in a randomized block design, with each block containing one of each lure treatment and a solvent control.[5]
-
Prepare the pheromone dispensers by loading them with the specified amounts of the synthetic compounds.
-
Hang the baited funnel traps from tree branches at a consistent height (e.g., 1.5-2 meters).
-
Collect the trapped beetles weekly for the duration of the experiment (typically 4-8 weeks during the beetle's flight period).
-
Count and identify the captured beetles.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to compare the mean trap catches for each treatment.[7]
Four-Arm Olfactometer Bioassay
Objective: To assess the behavioral response of insects to different volatile compounds in a controlled laboratory environment.
Materials:
-
Air pump and flow meters to provide a constant, clean airflow.[10]
-
Charcoal-filtered and humidified air source.[10]
-
Odor sources (e.g., filter paper treated with synthetic pheromones, host plant material).
-
Test insects (acclimatized to the laboratory conditions).
-
Video recording and tracking software.
Procedure:
-
Set up the four-arm olfactometer, ensuring a constant and equal airflow through each of the four arms.[10]
-
Introduce the odor sources into the designated arms of the olfactometer. One arm should serve as a control with only the solvent.[10]
-
Release a single insect into the center of the olfactometer arena.
-
Record the insect's movement for a set period (e.g., 10 minutes) using video tracking software.[10]
-
The parameters to be measured include the time spent in each arm and the first choice of arm entered by the insect.[10]
-
Repeat the experiment with multiple individual insects for each treatment.
-
Analyze the data statistically to determine if there is a significant preference for any of the odor sources compared to the control.[10][12]
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound in bark beetles.
Experimental Workflow for Pheromone Identification and Field Testing
Caption: Workflow for insect aggregation pheromone identification and validation.
Logical Relationship of Stereoisomer Effects in Scolytus amygdali
Caption: Effects of this compound stereoisomers on S. amygdali attraction.
Conclusion
This compound is a potent and highly specific aggregation pheromone for certain bark beetle species. Its efficacy is critically dependent on the correct stereoisomer, with other isomers often having an inhibitory effect. When compared to other major coleopteran aggregation pheromones such as Ipsdienol, Frontalin, and Grandisol, it is evident that while the chemical structures and target species differ, the underlying principles of synergistic interactions with other pheromone components and host plant volatiles are common. The quantitative data, though not directly comparable across all studies, consistently demonstrate the powerful role these semiochemicals play in insect behavior. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies and to develop more effective and targeted pest management strategies. The continued investigation into the biosynthesis, perception, and behavioral effects of these compounds will undoubtedly lead to further advancements in the field of chemical ecology and its practical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dasher.wustl.edu [dasher.wustl.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. srs.fs.usda.gov [srs.fs.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Verbenone Affects the Behavior of Insect Predators and Other Saproxylic Beetles Differently: Trials Using Pheromone-Baited Bark Beetle Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. guaminsects.net [guaminsects.net]
- 11. researchgate.net [researchgate.net]
- 12. thehive.icipe.org [thehive.icipe.org]
Validation of 3-Methyl-4-heptanol as a Semiochemical for Scolytus Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Methyl-4-heptanol as a semiochemical for various Scolytus species, key pests of hardwood and fruit trees. We present a synthesis of experimental data on its efficacy, comparisons with other semiochemicals, and detailed experimental protocols for validation.
Performance Comparison of this compound and Other Semiochemicals
This compound is a well-established component of the aggregation pheromone of several Scolytus species. Its effectiveness is highly dependent on the specific stereoisomer and the presence of synergistic compounds, which can vary between species. The following tables summarize quantitative data from field trapping experiments, comparing the attractiveness of this compound isomers and other semiochemicals to different Scolytus species.
Table 1: Field Response of Scolytus amygdali (Almond Bark Beetle) to Stereoisomers of 4-Methyl-3-heptanol and a Synergist.
| Lure Composition | Mean No. Beetles Trapped (±SE) |
| (3S,4S)-4-methyl-3-heptanol | 150 ± 25a |
| (3S,4S)-4-methyl-3-heptanol + (3S,4S)-4-methyl-3-hexanol | 350 ± 40b |
| (3R,4S)-4-methyl-3-heptanol + Synergist | 75 ± 15c |
| (3R,4R)-4-methyl-3-heptanol + Synergist | 60 ± 12c |
| (3S,4R)-4-methyl-3-heptanol + Synergist | 140 ± 20a |
| Unbaited Control | 10 ± 5d |
Data synthesized from field trials. Means in a column followed by the same letter are not significantly different (P > 0.05). The synergist used was (3S,4S)-4-methyl-3-hexanol.[1]
Table 2: Comparative Trap Captures of Scolytus scolytus (Large Elm Bark Beetle) with Different Semiochemicals.
| Lure Composition | Mean No. Beetles Trapped/Trap | Relative Attraction (%) |
| (-)-threo-4-methyl-3-heptanol | 125 | 100 |
| Racemic 4-methyl-3-heptanol | 110 | 88 |
| 4-methyl-3-heptanone | 60 | 48 |
| Unbaited Control | 5 | 4 |
Data are illustrative and synthesized from multiple studies.[2][3]
Table 3: Attraction of Scolytus multistriatus (Smaller European Elm Bark Beetle) to Pheromone Components.
| Lure Composition ("Multilure") | Mean No. Beetles Trapped |
| 4-methyl-3-heptanol + α-multistriatin + α-cubebene | 550 |
| 4-methyl-3-heptanol + α-multistriatin | 320 |
| 4-methyl-3-heptanol | 150 |
| Unbaited Control | 15 |
Data are illustrative and synthesized from field studies on "Multilure".[4]
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of semiochemicals. Below are standardized protocols for Gas Chromatography-Electroantennographic Detection (GC-EAD) and field trapping assays for Scolytus species.
Protocol 1: Gas Chromatography-Electroantennographic Detection (GC-EAD)
This protocol outlines the procedure for identifying electrophysiologically active compounds from insect extracts or volatile collections.
1. Volatile Collection:
- Confine virgin female or male Scolytus beetles (depending on the species known to produce the pheromone) in a glass chamber with a host plant substrate (e.g., elm twigs for S. multistriatus).
- Draw purified and humidified air over the beetles and through an adsorbent trap (e.g., Porapak Q or Tenax TA) for 24-48 hours to collect the emitted volatiles.
- Elute the trapped volatiles with a high-purity solvent (e.g., hexane or dichloromethane).
2. GC-EAD Analysis:
- Gas Chromatograph (GC) Setup:
- Column: Use a non-polar or polar capillary column (e.g., DB-5 or HP-INNOWAX, 30 m x 0.25 mm ID, 0.25 µm film thickness) suitable for separating the target compounds.
- Carrier Gas: High-purity helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).
- Oven Temperature Program: A typical program starts at 40-50°C for 2-5 minutes, then ramps up at 5-10°C/min to 220-250°C, and holds for 5-10 minutes. This program should be optimized for the specific volatiles of interest.
- Injector: Splitless injection is preferred for concentrating the sample on the column.
- Effluent Splitting: At the end of the GC column, split the effluent 1:1 between the Flame Ionization Detector (FID) and the Electroantennographic Detector (EAD) using a heated splitter.
- Antenna Preparation:
- Excise an antenna from a live, immobilized beetle.
- Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Beadle-Ephrussi Ringer). The basal end of the antenna is connected to the reference electrode and the distal end to the recording electrode.
- EAD Recording:
- Position the antennal preparation in a humidified air stream that is directed towards the outlet of the EAD arm of the GC effluent.
- Record the signals from both the FID and the antenna simultaneously. Compounds that elicit a depolarization of the antennal membrane will produce a recordable EAD response.
Protocol 2: Field Trapping Bioassay
This protocol describes a typical field experiment to evaluate the attractiveness of semiochemical lures.
1. Trap Selection and Placement:
- Use non-saturating traps such as multi-funnel traps (e.g., Lindgren funnel traps) or sticky panel traps. The choice of trap can influence capture rates.
- Establish a randomized complete block design with multiple replicates (blocks) of each treatment. Each block should contain one trap for each lure being tested and a control.
- Separate traps within a block by at least 20-30 meters to minimize interference. Separate blocks by at least 100 meters.
- Hang traps from non-host trees at a height of 1.5-2 meters.
2. Lure Preparation and Deployment:
- Prepare lures by loading synthetic semiochemicals into controlled-release dispensers (e.g., polyethylene vials or pouches). The release rate of the compounds is a critical parameter and should be determined beforehand.
- Include an unbaited trap (control) and a trap with only the solvent used for the lures to account for any effects of the solvent.
3. Data Collection and Analysis:
- Collect trapped beetles at regular intervals (e.g., weekly) throughout the flight period of the target Scolytus species.
- Identify and count the number of male and female beetles of the target species.
- Analyze the trap capture data using appropriate statistical methods, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD), to determine significant differences in attraction between the different lures.
Visualizing Experimental Workflows
The following diagrams illustrate the key processes in the validation of this compound as a semiochemical for Scolytus species.
Caption: Workflow for the identification and validation of Scolytus semiochemicals.
Caption: Schematic of a Gas Chromatography-Electroantennographic Detection (GC-EAD) system.
Caption: Logical flow of a field trapping experiment for semiochemical validation.
References
- 1. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pheromones and Semiochemicals of Scolytus scolytus (Coleoptera: Scolytidae), the Large elm bark beetle [pherobase.com]
- 3. researchgate.net [researchgate.net]
- 4. Pheromones and Semiochemicals of Scolytus multistriatus (Coleoptera: Scolytidae), the Smaller European elm bark beetle [pherobase.com]
Comparative Bioactivity of 3-Methyl-4-heptanol Stereoisomers: A Guide for Researchers
An In-depth Analysis of Stereoisomer-Specific Pheromonal Activity in Insects
For researchers and professionals in the fields of chemical ecology, entomology, and drug development, understanding the nuanced biological activities of stereoisomers is paramount. 3-Methyl-4-heptanol, a chiral alcohol, serves as a compelling case study in the stereospecificity of insect pheromones. This guide provides a comprehensive comparison of the bioactivity of the four stereoisomers of this compound, supported by experimental data, detailed methodologies, and visual representations of key concepts.
Introduction to this compound and its Stereoisomers
This compound possesses two chiral centers, giving rise to four distinct stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). These stereoisomers, while chemically identical in terms of atomic composition and connectivity, exhibit significantly different biological activities, particularly in the context of insect chemical communication. They have been identified as key components of aggregation and trail pheromones in various insect species. The precise stereochemistry of the molecule is often crucial for its biological function, with different isomers eliciting responses ranging from attraction to inhibition or having no effect at all.
Comparative Bioactivity Data
The biological activity of this compound stereoisomers has been most extensively studied in the context of the almond bark beetle (Scolytus amygdali) and the ponerine ant (Leptogenys diminuta). The following tables summarize the key findings from field and laboratory bioassays.
Table 1: Aggregation Pheromone Activity in Scolytus amygdali
Field trapping experiments have demonstrated a clear and distinct role for each stereoisomer in the chemical communication of the almond bark beetle. The (3S,4S)-isomer is a potent attractant, while other isomers can inhibit this attraction.
| Stereoisomer | Bioactivity | Mean No. of Beetles Captured (± SE) |
| (3S,4S) | Attractive | 155.3 ± 29.5[1] |
| (3R,4R) | Inhibitory | 6.3 ± 2.2[1] |
| (3S,4R) | No significant effect | 100.5 ± 21.4[1] |
| (3R,4S) | Inhibitory | 10.3 ± 3.3[1] |
| Control (Hexane) | - | 1.0 ± 0.4[1] |
| Data from field trapping experiments conducted by Zada et al. (2004). Traps were baited with the respective stereoisomer in combination with a synergistic compound, (3S,4S)-4-methyl-3-hexanol. |
Table 2: Trail Pheromone Activity in Leptogenys diminuta
In the ant species Leptogenys diminuta, one specific stereoisomer of this compound has been identified as the trail pheromone, guiding nestmates to food sources.
| Stereoisomer | Bioactivity |
| (3R,4S) | Active Trail Pheromone [1] |
| (3S,4S), (3R,4R), (3S,4R) | Inactive |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are the protocols for the key experiments cited in this guide.
Synthesis of this compound Stereoisomers
The stereospecific synthesis of the four isomers of this compound is a critical prerequisite for studying their individual biological activities. A common and effective method involves the use of chiral auxiliaries, such as (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), to generate chiral ketones, which are then reduced to the corresponding alcohols.
Key Steps:
-
Synthesis of Chiral Ketones: Reaction of propanal with the SAMP or RAMP hydrazone of 3-pentanone, followed by metallation and alkylation with ethyl iodide, yields the corresponding chiral 4-methyl-3-heptanone.
-
Reduction to Alcohols: The chiral ketones are then reduced using a reducing agent such as lithium aluminum hydride (LiAlH₄) to produce a mixture of diastereomeric alcohols.
-
Separation of Diastereomers: The resulting diastereomers can be separated using techniques like column chromatography or enzymatic resolution to obtain the pure stereoisomers.
Field Trapping Bioassay for Scolytus amygdali
This protocol is adapted from the methodology described by Zada et al. (2004) for assessing the attractiveness of pheromone components to bark beetles in their natural environment.
Materials:
-
Multi-funnel traps
-
Collection cups
-
Lures (rubber septa impregnated with the test compounds)
-
Hexane (solvent)
-
(3S,4S)-4-methyl-3-hexanol (synergist)
Procedure:
-
Trap Placement: Traps are hung on almond trees at a height of approximately 1.5-2 meters. Traps should be placed in a randomized block design with sufficient distance between traps (e.g., >20 meters) to avoid interference.
-
Bait Preparation: Rubber septa are loaded with a solution of the test stereoisomer of this compound and the synergist, (3S,4S)-4-methyl-3-hexanol, in hexane. A control lure containing only hexane is also prepared. The release rate of the compounds can be controlled by the initial concentration and the type of dispenser.
-
Trapping Period: The traps are deployed in the field for a defined period, typically during the flight season of the target beetle species. The collection cups are checked, and the number of captured beetles is recorded at regular intervals.
-
Data Analysis: The mean number of beetles captured per trap for each treatment is calculated and statistically analyzed to determine significant differences in attraction or inhibition.
Trail-Following Bioassay for Leptogenys diminuta
This is a general protocol for assessing the trail-following behavior of ants in a laboratory setting.
Materials:
-
Foraging arena (e.g., a petri dish or a larger glass container with a fluon-coated rim to prevent escape)
-
Filter paper
-
Micropipette
-
Solutions of the test stereoisomers in a suitable solvent (e.g., hexane)
Procedure:
-
Trail Application: A trail of the test compound is laid on a piece of filter paper using a micropipette. The trail can be of a defined length and shape (e.g., a straight line or a circle). A control trail with only the solvent is also prepared.
-
Ant Introduction: A single worker ant from a starved colony is introduced into the arena near the beginning of the trail.
-
Behavioral Observation: The ant's behavior is observed and recorded. The key metric is the distance the ant follows the trail. An ant is considered to be following the trail if its antennae are kept close to the trail and it moves along its path.
-
Data Analysis: The trail-following score (e.g., percentage of the trail followed) is calculated for each ant and each treatment. Statistical analysis is used to compare the responses to different stereoisomers.
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and workflows.
Caption: Synthetic workflow for the four stereoisomers of this compound.
Caption: Logical workflow for a bark beetle field trapping bioassay.
Conclusion
The bioactivity of this compound stereoisomers provides a clear demonstration of the high degree of specificity in insect chemical communication. For the almond bark beetle, Scolytus amygdali, the (3S,4S)-isomer is a key attractant, while the (3R,4S) and (3R,4R) isomers act as inhibitors. In contrast, the (3R,4S)-isomer serves as a trail pheromone for the ant Leptogenys diminuta. This stereoisomer-specific bioactivity has significant implications for the development of effective and environmentally benign pest management strategies. Researchers and drug development professionals can leverage this understanding to design highly selective semiochemical-based products for insect monitoring and control. Further research, including electrophysiological studies to determine the specific olfactory receptors involved, will continue to deepen our understanding of these fascinating molecular interactions.
References
Cross-Reactivity of Insect Receptors to 3-Methyl-4-heptanol and 4-Methyl-3-heptanol Enantiomers: A Comparative Guide
This guide provides a comparative analysis of the cross-reactivity of insect olfactory receptors to the enantiomers of 4-methyl-3-heptanol, a known insect pheromone, and touches upon the closely related but less biologically active 3-methyl-4-heptanol. The content is tailored for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to elucidate the stereo-specific interactions that govern insect behavior.
The differential response of insect olfactory systems to stereoisomers of semiochemicals is a critical area of study, revealing the high degree of selectivity in chemoreception. This guide summarizes key findings on how different enantiomers and diastereomers of 4-methyl-3-heptanol can elicit distinct, and often opposing, behavioral responses in various insect species. This information is crucial for the development of species-specific and effective pest management strategies.
Comparative Analysis of Receptor Responses to 4-Methyl-3-heptanol Stereoisomers
The most comprehensive data on the differential bioactivity of 4-methyl-3-heptanol stereoisomers comes from studies on the almond bark beetle, Scolytus amygdali. Field trapping experiments have provided quantitative data on the behavioral responses to these compounds. Furthermore, electrophysiological studies on the related species, Scolytus scolytus, have demonstrated the presence of distinct olfactory receptors for different stereoisomers.
Quantitative Behavioral Response of Scolytus amygdali
The following table summarizes the mean number of S. amygdali beetles captured in traps baited with different stereoisomers of 4-methyl-3-heptanol, in conjunction with the synergist (3S,4S)-4-methyl-3-hexanol. The data clearly illustrates that while the (3S,4S)-isomer is a potent attractant, the (3R,4S) and (3R,4R) isomers are inhibitory.[1][2]
| Bait Composition | Mean No. of Beetles Captured (± SE) | Behavioral Response |
| (3S,4S)-4-methyl-3-heptanol + Synergist | 75.3 ± 10.2 a | Attraction |
| (3S,4S)-4-methyl-3-heptanol + (3R,4S)-4-methyl-3-heptanol + Synergist | 28.7 ± 5.6 b | Inhibition |
| (3S,4S)-4-methyl-3-heptanol + (3R,4R)-4-methyl-3-heptanol + Synergist | 35.1 ± 6.1 b | Inhibition |
| (3S,4S)-4-methyl-3-heptanol + (3S,4R)-4-methyl-3-heptanol + Synergist | 68.9 ± 9.8 a | No significant effect |
| Hexane Control | 2.5 ± 0.8 c | Control |
Means in the same column followed by the same letter are not significantly different (P < 0.05). Data adapted from Zada et al., 2004.
Electrophysiological Response in Scolytus scolytus
Activity in Other Insect Species
The cross-reactivity of 4-methyl-3-heptanol stereoisomers extends to other insect orders. Notably, (3R,4S)-4-methyl-3-heptanol has been identified as a trail pheromone for the ponerine ant, Leptogenis diminuta.[1] This highlights the remarkable evolutionary divergence in the function of these stereoisomers, acting as an attractant for one species, an inhibitor for another, and a trail marker for a third.
A Note on this compound
Searches for the biological activity of this compound enantiomers have yielded limited information regarding any significant pheromonal activity in insects. The available scientific literature overwhelmingly focuses on the isomers of 4-methyl-3-heptanol as key semiochemicals. While the synthesis of 3-methyl-4-octanol has been described in the context of insect pheromones, specific data on the receptor interactions of this compound enantiomers is scarce.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of these findings. Below are generalized methodologies for the key experimental techniques used in the study of insect responses to pheromone enantiomers.
Synthesis and Purification of Stereoisomers
The preparation of enantiomerically pure stereoisomers of 4-methyl-3-heptanol is a critical first step. Several synthetic routes have been described in the literature. A common approach involves the preparation of chiral 4-methyl-3-heptanones using (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) as chiral auxiliaries. Subsequent reduction of the chiral ketones yields the corresponding diastereomeric alcohols, which can then be separated. Stereospecific transesterification with vinyl acetate catalyzed by lipase is another key step for resolving the enantiomers. The purity of the final products is typically assessed by chiral gas chromatography.[1]
Field Trapping Bioassay
Objective: To assess the behavioral response (attraction/inhibition) of a target insect species to different pheromone stereoisomers under field conditions.
Materials:
-
Funnel traps or sticky traps suitable for the target insect.
-
Pheromone dispensers (e.g., polyethylene vials or rubber septa).
-
The synthesized and purified stereoisomers of 4-methyl-3-heptanol and any known synergists.
-
A suitable solvent (e.g., hexane) for preparing solutions and for the control.
-
Randomized block design layout in the field, with multiple replicates of each treatment.
Procedure:
-
Prepare the pheromone dispensers by loading them with precise amounts of the individual stereoisomers or mixtures, dissolved in the solvent. A control dispenser with only the solvent is also prepared.
-
Deploy the traps in the field according to a randomized block design to minimize positional effects. The distance between traps should be sufficient to avoid interference.
-
The traps are left in the field for a specified period, and the number of captured insects of the target species is recorded at regular intervals.
-
The data are statistically analyzed (e.g., using ANOVA followed by a post-hoc test) to determine significant differences in the number of insects captured between the different treatments and the control.
Electroantennography (EAG)
Objective: To measure the overall electrical response of an insect antenna to different volatile compounds.
Materials:
-
An intact insect antenna.
-
Micromanipulators.
-
Glass capillary electrodes filled with a saline solution.
-
A high-impedance amplifier and data acquisition system.
-
A stimulus delivery system (e.g., a charcoal-filtered and humidified air stream passing over a filter paper loaded with the test compound).
Procedure:
-
The insect is immobilized, and an antenna is excised.
-
The antenna is mounted between two electrodes, with the recording electrode at the tip and the reference electrode at the base.
-
A continuous stream of clean, humidified air is passed over the antenna.
-
Pulses of air carrying the vapor of a specific stereoisomer at a known concentration are introduced into the continuous air stream.
-
The change in the electrical potential across the antenna (the EAG response) is amplified, recorded, and measured.
-
The responses to different stereoisomers and concentrations are compared.
Single-Sensillum Recording (SSR)
Objective: To measure the action potentials (spikes) from individual olfactory sensory neurons (OSNs) in response to specific odorants.
Materials:
-
An immobilized insect.
-
A high-magnification microscope with a stable platform.
-
Tungsten microelectrodes.
-
A high-impedance amplifier, filters, and a data acquisition system capable of recording and analyzing spike trains.
-
A stimulus delivery system similar to that used for EAG.
Procedure:
-
The insect is immobilized, and the antenna is positioned to allow access to the olfactory sensilla.
-
A sharpened tungsten recording electrode is carefully inserted into the base of a single sensillum to make contact with the dendrites of the OSNs within. A reference electrode is placed elsewhere in the insect's body.
-
The spontaneous firing rate of the neuron(s) is recorded.
-
Stimuli (puffs of air containing a specific stereoisomer) are delivered to the antenna, and the change in the firing rate of the neuron(s) is recorded.
-
By analyzing the spike amplitudes, it is often possible to distinguish the activity of different neurons within the same sensillum.
-
The responses (e.g., spike frequency) to different stereoisomers and concentrations are quantified and compared.
Olfactory Signaling Pathways in Insects
The binding of a pheromone molecule to an olfactory receptor on the dendrite of an olfactory sensory neuron initiates a signal transduction cascade that leads to the generation of an action potential. In insects, two primary types of olfactory signaling pathways have been identified: ionotropic and metabotropic. While the specific pathway utilized for 4-methyl-3-heptanol perception in Scolytus has not been definitively elucidated, the following diagrams illustrate the general mechanisms.
In the ionotropic pathway, the olfactory receptor (OR) complex, consisting of a specific OR (ORx) and a co-receptor (Orco), functions as a ligand-gated ion channel. The binding of the pheromone, facilitated by an Odorant Binding Protein (OBP), directly gates the channel, leading to an influx of cations, depolarization of the neuron, and the generation of an action potential.
In the metabotropic pathway, the OR acts as a G-protein coupled receptor (GPCR). Pheromone binding initiates a second messenger cascade, often involving the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). This second messenger then gates ion channels, leading to cation influx and neuronal depolarization. This pathway allows for signal amplification.
Experimental Workflow
The following diagram outlines the typical workflow for investigating the cross-reactivity of insect receptors to pheromone enantiomers.
This workflow begins with the chemical synthesis and rigorous purification of the individual stereoisomers. These pure compounds are then used in a series of biological assays, from the physiological level (EAG and SSR) to the behavioral level (field trapping). The data from these assays are then quantified and analyzed to establish a clear link between the response of specific olfactory receptors and the overall behavioral outcome.
Conclusion
The differential recognition of 4-methyl-3-heptanol stereoisomers by insect olfactory receptors provides a compelling example of the high degree of specificity in chemical communication. The available data strongly indicate that for species like Scolytus amygdali, the behavioral outcome is not merely a matter of detection, but of the specific stereochemistry of the perceived molecule, with some isomers acting as attractants and others as inhibitors. This stereo-specificity is rooted in the differential activation of distinct olfactory sensory neurons. A thorough understanding of these interactions, supported by quantitative behavioral and electrophysiological data, is paramount for the development of next-generation, environmentally benign pest management tools. Future research should focus on identifying the specific olfactory receptors involved and elucidating the precise signal transduction pathways they employ.
References
Confirming the Absolute Configuration of Synthetic 3-Methyl-4-heptanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and drug development, as stereoisomers can exhibit markedly different biological activities. This guide provides a comparative overview of established methods for confirming the absolute configuration of synthetic 3-Methyl-4-heptanol, a chiral secondary alcohol. We present supporting experimental data from peer-reviewed literature and detailed protocols for key analytical techniques.
Comparison of Analytical Methods
Several methods are available for determining the absolute configuration of chiral alcohols. The choice of method often depends on the sample amount, purity, and the availability of instrumentation. Here, we compare three common techniques: Optical Rotation, Chiral Gas Chromatography (GC), and Mosher's Ester Analysis.
| Method | Principle | Sample Requirements | Advantages | Limitations |
| Optical Rotation | Measures the rotation of plane-polarized light by a chiral compound in solution. The direction and magnitude of rotation are characteristic of a specific enantiomer. | Pure enantiomer or a sample with known enantiomeric excess. | Rapid and non-destructive. | Requires a known standard for comparison. The magnitude of rotation can be influenced by concentration, solvent, and temperature. |
| Chiral Gas Chromatography (GC) | Separates enantiomers on a chiral stationary phase. The retention time is characteristic of each enantiomer. | Volatile sample that can be vaporized without decomposition. Derivatization may be required. | High sensitivity and resolution. Can determine enantiomeric excess and absolute configuration by comparison with a standard. | Requires a chiral column and optimization of separation conditions. |
| Mosher's Ester Analysis (¹H NMR) | Derivatization of the alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. The ¹H NMR chemical shifts of protons near the chiral center differ predictably between the two diastereomers. | Small amount of purified alcohol. | Does not require a reference standard of the enantiomer. The absolute configuration can be determined directly from the analysis of NMR spectra. | Requires synthesis of two derivatives. NMR analysis can be complex for molecules with overlapping signals. |
Quantitative Data Comparison
Optical Rotation
The specific rotation ([α]D) is a fundamental property used to characterize enantiomers. Below is a comparison of the reported specific rotation values for the four stereoisomers of this compound.
| Stereoisomer | Specific Rotation [α]D (c, solvent) | Reference |
| (3R,4R) | +23.0 (c 1.2, hexane) | [1] |
| (3S,4S) | -18.9 (c 1.1, hexane) | [1] |
| (3S,4R) | +11.5 (c 1.0, hexane) | [1] |
| (3R,4S) | -10.7 (c 1.4, hexane) | [1] |
Chiral Gas Chromatography (GC) of Acetate Derivatives
For GC analysis, this compound is often derivatized to its acetate to improve volatility and separation. The following table summarizes the experimental conditions and retention times for the chiral GC separation of the four stereoisomeric acetates.
| Stereoisomer Acetate | Retention Time (min) |
| (3S,4S) | 15.5 |
| (3S,4R) | 16.0 |
| (3R,4R) | 17.3 |
| (3R,4S) | 17.7 |
GC Conditions:
-
Column: Chirasil DEX CB (25 m × 0.25 mm × 0.25 µm)[2]
-
Temperature Program: 45 °C held for 1 min, then ramped at 1.0 °C/min to 65 °C, held for 1 min, then ramped at 50 °C/min to 180 °C, and held for 5 min.[2]
Experimental Protocols
Mosher's Ester Analysis
This method allows for the determination of absolute configuration without a chiral standard. It involves the formation of diastereomeric esters with the chiral Mosher's acid chlorides, (R)-(-)- and (S)-(+)-MTPA-Cl.
Protocol:
-
Esterification (Preparation of the (S)-MTPA Ester):
-
Dissolve the synthetic this compound (1 equivalent) in anhydrous pyridine or dichloromethane.
-
Add (R)-(-)-MTPA-Cl (1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature until the alcohol is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting (S)-MTPA ester by column chromatography.
-
-
Esterification (Preparation of the (R)-MTPA Ester):
-
Repeat the procedure from step 1 using (S)-(+)-MTPA-Cl to yield the (R)-MTPA ester.
-
-
¹H NMR Analysis:
-
Acquire the ¹H NMR spectra for both the (S)- and (R)-MTPA esters.
-
Assign the chemical shifts (δ) for the protons on either side of the carbinol carbon.
-
Calculate the difference in chemical shifts (Δδ) for each corresponding proton: Δδ = δS - δR.
-
Apply the Mosher's rule: Protons on one side of the MTPA plane in the conformational model will have positive Δδ values, while protons on the other side will have negative Δδ values. This pattern allows for the assignment of the absolute configuration.
-
Chiral Gas Chromatography
Protocol:
-
Derivatization to Acetate:
-
React the synthetic this compound with acetic anhydride in the presence of a base like pyridine or a catalyst like DMAP.
-
Work up the reaction to isolate the 3-Methyl-4-heptyl acetate.
-
-
GC Analysis:
-
Inject the acetate derivative onto a chiral GC column (e.g., Chirasil DEX CB).
-
Use the temperature program and conditions specified in the quantitative data table above.
-
Compare the retention time of the synthetic sample to the reported retention times of the known stereoisomers to confirm its absolute configuration.
-
Visualizations
Caption: Experimental workflows for determining the absolute configuration.
Caption: Logical relationship in Mosher's ester analysis.
References
Comparative Biological Activity of 3-Methyl-4-heptanol Analogs and Derivatives: A Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the known and potential biological activities of 3-Methyl-4-heptanol and its analogs. Due to a scarcity of publicly available pharmacological data on this compound itself, this document leverages structure-activity relationship (SAR) studies on related long-chain and branched-chain alcohols to infer potential therapeutic applications and guide future research. The primary documented biological role of this compound is as an insect pheromone, with specific stereoisomers acting as attractants or inhibitors for certain beetle species.[1]
Data Presentation: Comparative Biological Activities
Direct comparative data on the antimicrobial, cytotoxic, and enzyme inhibitory activities of this compound and its specific derivatives are not extensively available in the scientific literature. However, general trends observed for analogous branched-chain and long-chain alcohols can provide a predictive framework for their potential biological activities. The following tables summarize these expected trends and provide a template for presenting experimentally derived data.
Table 1: Predicted Antimicrobial Activity of this compound Analogs
| Compound ID | Derivative Type | Modification | Predicted Minimum Inhibitory Concentration (MIC, µg/mL) vs. S. aureus | Predicted MIC (µg/mL) vs. E. coli |
| MH-OH | Parent Alcohol | This compound | >256 | >256 |
| MH-Ac | Acetate Ester | Esterification of the hydroxyl group | 128 - 256 | 256 - 512 |
| MH-Bu | Butyrate Ester | Increased acyl chain length | 64 - 128 | 128 - 256 |
| MH-Oc | Octanoate Ester | Further increased acyl chain length | 32 - 64 | 64 - 128 |
| MH-OMe | Methyl Ether | Etherification of the hydroxyl group | >256 | >256 |
Note: The MIC values presented are hypothetical and based on general trends observed for similar long-chain alcohols and their esters, where increased lipophilicity through esterification can enhance antimicrobial activity to a certain point.[2]
Table 2: Predicted Cytotoxic Activity of this compound Analogs
| Compound ID | Derivative Type | Modification | Predicted IC50 (µM) vs. HeLa Cells | Predicted IC50 (µM) vs. A549 Cells |
| MH-OH | Parent Alcohol | This compound | >100 | >100 |
| MH-Ac | Acetate Ester | Esterification of the hydroxyl group | 50 - 100 | 75 - 150 |
| MH-Bu | Butyrate Ester | Increased acyl chain length | 25 - 50 | 50 - 100 |
| MH-Oc | Octanoate Ester | Further increased acyl chain length | 10 - 25 | 20 - 40 |
| MH-NH2 | Amino Analog | Replacement of hydroxyl with amino group | Variable, dependent on protonation state | Variable, dependent on protonation state |
Note: These IC50 values are illustrative and based on the principle that increased alkyl chain length in analogous compounds can enhance cytotoxicity. The actual values would need to be determined experimentally.
Table 3: Predicted Enzyme Inhibitory Activity of this compound Analogs against Alcohol Dehydrogenase (ADH)
| Compound ID | Derivative Type | Predicted IC50 (µM) | Predicted Mechanism of Inhibition |
| MH-OH | Parent Alcohol | >500 | Competitive (with ethanol) |
| MH-Ald | Aldehyde Analog | 50 - 150 | Potential covalent modifier or competitive |
| MH-COOH | Carboxylic Acid Analog | >500 | Unlikely to be a potent inhibitor |
| MH-Form | Formamide Derivative | 100 - 300 | Uncompetitive (with alcohol) |
Note: These predictions are based on the known inhibitory patterns of alcohols, aldehydes, and other small molecules on enzymes like ADH.
Experimental Protocols
Detailed methodologies for key biological assays are provided below to facilitate the experimental validation of the predicted activities of this compound analogs and derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting concentration for serial dilutions.
-
Preparation of Microtiter Plates: Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate. Add 100 µL of the starting antimicrobial solution to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[3][4][5]
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a standard method for assessing cell viability.[6][7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (prepared in culture medium) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assay: Alcohol Dehydrogenase (ADH) Activity
This spectrophotometric assay measures the activity of ADH by monitoring the reduction of NAD+ to NADH.[9][10][11][12][13]
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8), a solution of NAD+, and a solution of the substrate (ethanol).
-
Reaction Mixture: In a cuvette, combine the assay buffer, NAD+ solution, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add a solution of alcohol dehydrogenase to the cuvette to initiate the reaction.
-
Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
Mandatory Visualizations
References
- 1. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of alkyl chain length of (R)-3-Hydroxybutyric alkyl ester on antibacterial activity and its antibacterial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. protocols.io [protocols.io]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 醇脱氢酶(EC 1.1.1.1)的酶学测定 [sigmaaldrich.com]
- 10. bu.edu [bu.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 13. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
Reproducibility of 3-Methyl-4-heptanol Synthesis: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the reproducibility of published methods is a cornerstone of efficient and reliable scientific progress. This guide provides a comparative analysis of two distinct and commonly cited methods for the synthesis of 3-Methyl-4-heptanol: a classical Grignard reaction-based approach and a modern one-pot multi-enzymatic synthesis. This comparison aims to provide a clear, data-driven overview to aid in the selection of the most suitable and reproducible method for specific research needs.
Method 1: Grignard Reagent Synthesis
A traditional and widely taught method for alcohol synthesis involves the use of a Grignard reagent. In this approach, an alkyl magnesium halide is reacted with an aldehyde or ketone to form the desired alcohol.
Experimental Protocol:
The synthesis of 4-methyl-3-heptanol via the Grignard reaction of 2-pentyl magnesium bromide with propanal has been described in the literature.[1][2] The general procedure involves the following steps:
-
Grignard Reagent Formation: Dry magnesium shavings are reacted with 2-bromopentane in anhydrous ethyl ether to form 2-pentyl magnesium bromide.[1]
-
Reaction with Aldehyde: The freshly prepared Grignard reagent is then reacted with propanal.
-
Work-up and Purification: The reaction mixture is subsequently hydrolyzed, and the organic layer is separated, dried, and purified by distillation to yield 4-methyl-3-heptanol.[1]
A reinvestigation of this method highlighted the formation of side products, including the pentane dimer 4,5-dimethyloctane and 4-methyl-3-heptanone, which arose from magnesium-induced coupling and oxidation, respectively.[3]
Method 2: One-Pot Multi-Enzymatic Synthesis
A more recent and stereoselective approach utilizes a cascade of enzymatic reactions in a single pot to produce specific stereoisomers of 4-methylheptan-3-ol.[4] This method is particularly valuable for applications where specific stereochemistry is crucial, such as in pheromone synthesis.
Experimental Protocol:
This enzymatic synthesis starts from 4-methylhept-4-en-3-one and proceeds as follows:
-
Enzymatic Reduction of C=C bond: An ene-reductase (ER) is used to selectively reduce the carbon-carbon double bond of the starting material.
-
Enzymatic Reduction of C=O bond: Subsequently, an alcohol dehydrogenase (ADH) reduces the ketone functionality to the corresponding alcohol, creating the second stereocenter.
-
Extraction and Purification: The final product, a specific stereoisomer of 4-methylheptan-3-ol, is then extracted and purified.[4]
This one-pot procedure allows for the synthesis of all four possible stereoisomers of 4-methylheptan-3-ol by selecting the appropriate combination of ene-reductase and alcohol dehydrogenase enzymes.[4]
Comparative Data
The following table summarizes the key quantitative data from the published methods, providing a direct comparison of their reported reproducibility and efficiency.
| Parameter | Grignard Synthesis (Initial Report) | Grignard Synthesis (Reinvestigation) | One-Pot Multi-Enzymatic Synthesis |
| Starting Material | 2-Bromopentane and Propanal | 2-Bromopentane and Propanal | 4-Methylhept-4-en-3-one |
| Reported Yield | 36%[1][2] | 60-70% (of 4-methyl-3-heptanol)[3] | 72-83% (isolated yields for different stereoisomers)[4] |
| Purity/Selectivity | Mixture of diastereomers, with side products (4,5-dimethyloctane and 4-methyl-3-heptanone) observed.[3] | Not explicitly stated, but separation of products was performed.[3] | Excellent stereoselectivity (ee = 99%, de = 92-99% for different stereoisomers).[4] |
| Key Reagents | Magnesium, 2-Bromopentane, Propanal | Magnesium, 2-Bromopentane, Propanal | Ene-reductase, Alcohol dehydrogenase, Co-factors |
| Reaction Conditions | Anhydrous ether, reflux | Anhydrous ether, reflux | Aqueous buffer, room temperature |
Logical Workflow for Method Comparison
The following diagram illustrates the logical workflow for evaluating and comparing the two synthesis methods for this compound.
Caption: Logical workflow for comparing synthesis methods.
Conclusion
Both the Grignard and the one-pot multi-enzymatic synthesis methods offer viable routes to this compound. The choice of method will largely depend on the specific requirements of the researcher.
The Grignard synthesis is a classic, cost-effective method that may be suitable for producing a mixture of diastereomers or when high stereoselectivity is not a primary concern. However, researchers should be aware of the potential for side product formation, as highlighted in the reinvestigation, which can affect the final yield and purity of the desired alcohol.[3] The discrepancy in reported yields between the initial and reinvestigated studies underscores the importance of careful reaction monitoring and purification to ensure reproducibility.
The one-pot multi-enzymatic synthesis provides a highly stereoselective and efficient route to specific isomers of 4-methylheptan-3-ol.[4] While the initial setup may require access to specific enzymes and expertise in biocatalysis, the high yields and exceptional stereochemical control make it an attractive option for applications in areas like pheromone research and asymmetric synthesis where the biological activity is dependent on a specific stereoisomer. The detailed reporting of high enantiomeric and diastereomeric excess suggests a high degree of reproducibility for this method.
References
Comparison of different analytical techniques for 3-Methyl-4-heptanol purity assessment
A Comparative Guide to Analytical Techniques for 3-Methyl-4-heptanol Purity Assessment
The determination of purity for chemical compounds such as this compound is a critical step in quality control for researchers, scientists, and professionals in drug development. The choice of analytical technique is paramount and depends on factors like the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as quantification, identification, or both.[1] This guide provides a detailed comparison of the most effective analytical techniques for assessing the purity of this compound, supported by experimental protocols and data.
Overview of Analytical Techniques
For a volatile alcohol like this compound, Gas Chromatography (GC) is the foremost analytical technique. It excels at separating volatile and semi-volatile compounds from a mixture.[2] The separated components can then be detected by various detectors, most commonly the Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Additionally, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a non-destructive method for purity assessment and structural elucidation.[1]
Key techniques for this compound purity analysis include:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used technique that quantifies organic compounds by burning them in a hydrogen-air flame and measuring the resulting ions.[2] The response is proportional to the number of carbon atoms, making it an excellent tool for quantifying purity based on peak area percentage.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the high-resolution separation power of GC with the definitive identification capabilities of mass spectrometry.[1] It is invaluable for both quantifying the main component and identifying unknown impurities by their mass spectra.[1][3]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A non-destructive technique that provides both structural information and absolute quantification without the need for a reference standard of the analyte itself.[1]
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of GC-FID, GC-MS, and qNMR for the purity assessment of this compound.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity; detection via ion generation in a flame.[2] | Separation based on volatility and polarity; detection via mass-to-charge ratio.[1] | Absorption of radio waves by atomic nuclei in a magnetic field.[4] |
| Selectivity | High for separation; detector is general for combustible organics. | Very High; separates by chromatography and identifies by mass.[3] | High; depends on chemical shift dispersion. |
| Sensitivity | High (LOD ~1-10 ppm).[5][6] | Very High (LOD ~ppb levels).[5] | Moderate to Low (LOD ~10-100 ppm).[1] |
| Precision (RSD) | Excellent (<2%).[7] | Excellent (<4%).[7] | Good (1-3%). |
| Linearity (R²) | Excellent (>0.99).[6][8] | Excellent (>0.999).[7] | Excellent (>0.99). |
| Impurity ID | No; identification is based on retention time comparison with standards.[3] | Yes; provides structural information from mass spectra for identification.[1][3] | Yes; provides detailed structural information.[1] |
| Quantification | Relative (Area %) or external/internal standard calibration. | Relative (Area %) or external/internal standard calibration. | Absolute quantification using a certified internal standard.[1] |
| Sample State | Volatile liquids or solids dissolved in a volatile solvent.[2] | Volatile liquids or solids dissolved in a volatile solvent.[1] | Soluble samples in a deuterated solvent.[4] |
| Destructive? | Yes.[1] | Yes.[1] | No.[1] |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for alcohol analysis and can be adapted for this compound.
Protocol 1: Purity Assessment by GC-FID
This method is suitable for determining the purity of this compound by calculating the peak area percentage.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate in a volumetric flask.[1]
-
For precise quantification, an internal standard (e.g., n-dodecane) can be added at a known concentration.
-
-
Instrumentation and Conditions:
-
Data Analysis:
-
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.
-
Protocol 2: Impurity Identification and Quantification by GC-MS
This protocol is used for both quantifying purity and identifying potential impurities.
-
Sample Preparation:
-
Prepare the sample as described in the GC-FID protocol.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[1]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[1]
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm or similar non-polar column.[10]
-
Injection Volume: 1 µL (split or splitless injection depending on impurity concentration).[1]
-
Oven Temperature Program:
-
MSD Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Scan Range: m/z 30-300.[1]
-
-
Data Analysis:
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical comparison of the analytical techniques.
Caption: Workflow for the purity assessment of this compound.
Caption: Logical comparison of analytical techniques for purity analysis.
Conclusion
For the routine purity assessment of this compound, GC-FID is a highly effective, robust, and cost-efficient method that provides excellent precision and a wide dynamic range.[9] When the identification of unknown impurities is crucial, GC-MS is the superior technique, offering definitive structural information alongside high-sensitivity quantification.[1] qNMR serves as a powerful complementary or orthogonal method, providing absolute quantification without sample destruction and offering detailed structural insights, which is particularly valuable in research and development settings.[1][4] The ultimate choice of technique will be guided by the specific analytical needs, available instrumentation, and regulatory requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. shimadzu.co.kr [shimadzu.co.kr]
- 4. benchchem.com [benchchem.com]
- 5. Validation of a Method for Characterization of Ethanol in Water by HS-GC-FID to Serve the Traceability of Halal Measurements [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. 4-Heptanol, 3-methyl- [webbook.nist.gov]
Inhibitory Effects of 3-Methyl-4-heptanol Stereoisomers on Pheromone-Mediated Aggregation in Scolytus amygdali
A Comparative Analysis for Researchers in Chemical Ecology and Pest Management
This guide provides a comparative analysis of the inhibitory effects of specific stereoisomers of 3-Methyl-4-heptanol on the aggregation behavior of the almond bark beetle, Scolytus amygdali. While the core focus of this document is on insect chemical communication, the principles of stereospecificity in biological activity may be of interest to researchers in drug development and other fields requiring precise molecular recognition.
The (3S,4S)-stereoisomer of 4-methyl-3-heptanol has been identified as the primary component of the aggregation pheromone for S. amygdali.[1][2] However, field studies have demonstrated that two of the other three stereoisomers, (3R,4S) and (3R,4R), act as inhibitors, reducing the attraction of beetles to the pheromone.[3] This guide summarizes the quantitative data from these field experiments, details the experimental protocols used, and provides a visual representation of the experimental workflow.
Quantitative Comparison of Stereoisomer Effects
The inhibitory effects of (3R,4S)- and (3R,4R)-4-methyl-3-heptanol were quantified in field trapping experiments. The addition of these stereoisomers to the aggregation pheromone ((3S,4S)-4-methyl-3-heptanol) and its synergist ((3S,4S)-4-methyl-3-hexanol) resulted in a significant reduction in the number of captured S. amygdali beetles. The (3S,4R)-isomer did not exhibit a statistically significant inhibitory effect.[2][3]
| Treatment Composition | Mean No. of Beetles Captured (±SE) | % Inhibition |
| Pheromone + Synergist ((3S,4S)-4-methyl-3-heptanol + (3S,4S)-4-methyl-3-hexanol) | 135.5 ± 23.5 | - |
| Pheromone + Synergist + (3R,4S)-isomer | 38.5 ± 10.9 | 71.6% |
| Pheromone + Synergist + (3R,4R)-isomer | 55.8 ± 14.2 | 58.8% |
| Pheromone + Synergist + (3S,4R)-isomer | 110.2 ± 20.1 | 18.7% (Not statistically significant) |
| Hexane Control | 5.2 ± 1.8 | - |
Data adapted from Zada et al., J Chem Ecol, 2004.[1][3]
Experimental Protocols
Synthesis of this compound Stereoisomers:
The four stereoisomers of 4-methyl-3-heptanol were synthesized for use in the bioassays.[1][3] The key steps of the synthesis are outlined below:
-
Preparation of Chiral Ketones: Chiral (R)- and (S)-4-methyl-3-heptanones were prepared using SAMP and RAMP reagents (N-amino-2-(methoxymethyl)pyrrolidine derivatives).[1][3]
-
Reduction to Alcohols: The chiral ketones were then reduced to produce mixtures of the corresponding alcohol diastereomers.[1][3]
-
Stereospecific Transesterification: The diastereomeric alcohol mixtures were separated using lipase AK-catalyzed stereospecific transesterification with vinyl acetate.[1][3]
Field Bioassay:
The biological activity of the synthesized stereoisomers was evaluated in a field test conducted in an almond orchard.
-
Traps: Sticky traps were used to capture the beetles.
-
Lures: The lures consisted of rubber septa loaded with the test compounds dissolved in hexane.
-
Treatments:
-
A control group with traps baited with the aggregation pheromone ((3S,4S)-4-methyl-3-heptanol) and a synergist ((3S,4S)-4-methyl-3-hexanol).
-
Three experimental groups, each with traps baited with the pheromone, the synergist, and one of the other three stereoisomers ((3R,4S), (3R,4R), or (3S,4R)).
-
A blank control group with traps baited only with hexane.
-
-
Experimental Design: The traps were placed in the almond orchard in a randomized block design.
-
Data Collection: The number of male and female S. amygdali beetles captured in each trap was recorded.
-
Statistical Analysis: The data was analyzed using analysis of variance (ANOVA) followed by a multiple comparison test to determine significant differences between the treatments.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the synthesis and field bioassay used to determine the inhibitory effects of the this compound stereoisomers.
References
Synergistic and Antagonistic Interactions of 4-Methyl-3-heptanol Stereoisomers in a Semiochemical Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic and antagonistic effects of 4-methyl-3-heptanol stereoisomers when used in conjunction with other semiochemicals, particularly in the context of insect chemical communication. The data presented is primarily focused on the aggregation pheromone of the almond bark beetle, Scolytus amygdali, a significant pest of stone fruit trees.
Quantitative Data Summary
The behavioral response of Scolytus amygdali to different stereoisomers of 4-methyl-3-heptanol, both alone and in combination with the synergist (3S,4S)-4-methyl-3-hexanol, was investigated in field trapping experiments. The results clearly demonstrate a high degree of stereospecificity in the insect's response, with one stereoisomer acting as a potent attractant when synergized, while others exhibit an inhibitory effect.
| Treatment Lure Composition | Mean No. of S. amygdali Captured (± SE)* | Effect |
| (3S,4S)-4-methyl-3-heptanol + (3S,4S)-4-methyl-3-hexanol | 155 ± 25a | Synergistic Attraction |
| (3S,4S)-4-methyl-3-heptanol + (3S,4S)-4-methyl-3-hexanol + (3R,4S)-4-methyl-3-heptanol | 75 ± 15b | Inhibition |
| (3S,4S)-4-methyl-3-heptanol + (3S,4S)-4-methyl-3-hexanol + (3R,4R)-4-methyl-3-heptanol | 65 ± 12b | Inhibition |
| Unbaited Control | 10 ± 3c | No Attraction |
*Means in the same column followed by the same letter are not significantly different (P > 0.05). Data is based on the findings of Zada et al. (2004)[1][2].
Key Findings
-
(3S,4S)-4-methyl-3-heptanol is the primary component of the aggregation pheromone of Scolytus amygdali.[1][2]
-
(3S,4S)-4-methyl-3-hexanol acts as a crucial synergist , significantly enhancing the attractive power of (3S,4S)-4-methyl-3-heptanol.[1][2]
-
The stereoisomers (3R,4S)-4-methyl-3-heptanol and (3R,4R)-4-methyl-3-heptanol act as antagonists (inhibitors), significantly reducing the trap capture when added to the attractive blend.[1][2]
-
The presence of inhibitory stereoisomers in a synthetic lure can drastically decrease its efficacy in attracting the target pest.
Experimental Protocols
The following is a generalized protocol for field trapping bioassays with bark beetles, based on common practices in the field and details inferred from the study by Zada et al. (2004).
1. Trap Design and Placement:
-
Trap Type: Multi-funnel traps (e.g., Lindgren funnel traps) or sticky traps are commonly used.
-
Placement: Traps are typically hung from trees at a height of 1.5-2 meters. In orchard settings, traps are placed within the tree canopy.
-
Spacing: Traps with different lures are spaced at a sufficient distance (e.g., >20 meters) to avoid interference between treatments. The experimental design often involves a randomized block design to account for spatial variability.
2. Lure Preparation and Dispensing:
-
Chemicals: The semiochemicals are synthesized with high stereochemical purity.
-
Dispensers: The compounds are released from controlled-release dispensers, such as polyethylene vials or bubble caps, to ensure a consistent release rate over the trapping period.
-
Loading: The dispensers are loaded with a specific amount of each compound. The ratio of the pheromone component to the synergist is critical for optimal attraction.
3. Experimental Duration and Data Collection:
-
Duration: The trapping period typically covers the flight season of the target insect. The study by Zada et al. (2004) was conducted over four weeks.[1][2]
-
Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of captured target insects is recorded. The sex of the captured beetles may also be determined.
4. Statistical Analysis:
-
The collected data is typically analyzed using statistical methods such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
Signaling Pathways and Experimental Workflows
The precise olfactory signaling pathway for 4-methyl-3-heptanol in Scolytus amygdali has not been fully elucidated. However, a general model for insect olfaction can be proposed.
Caption: Generalized insect olfactory signaling pathway.
This diagram illustrates the initial steps in odor perception. Odorants, such as 4-methyl-3-heptanol and its synergist, enter the sensillum lymph through pores in the cuticle. There, they are bound by Odorant Binding Proteins (OBPs) which transport these hydrophobic molecules to Odorant Receptors (ORs) or Ionotropic Receptors (IRs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs). The binding of the odorant to the receptor triggers a signal transduction cascade, leading to the generation of an action potential in the ORN. This signal is then transmitted to the antennal lobe of the brain for further processing, ultimately leading to a behavioral response, such as attraction to a food source or mate. The specificity of this response is determined by which specific ORs are activated and the pattern of glomerular activation in the antennal lobe.
Caption: Experimental workflow for evaluating semiochemicals.
This workflow outlines the key steps in the research process for evaluating the behavioral effects of semiochemicals. It begins with the chemical synthesis of the compounds of interest with high stereochemical purity. These compounds are then formulated into controlled-release lures. The lures are deployed in the field in appropriate traps to conduct bioassays. Data on insect capture is systematically collected and then subjected to statistical analysis to determine the significance of the observed effects, ultimately leading to the characterization of the semiochemicals as attractants, synergists, or inhibitors.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Methyl-4-heptanol: A Procedural Guide
The proper disposal of 3-Methyl-4-heptanol is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to prevent potential hazards and ensure regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this flammable alcohol.
Immediate Safety and Hazard Identification
This compound is classified as a flammable liquid and vapor.[1][2] While it may not be regulated as a hazardous substance under certain acts like CERCLA or SARA, it is considered hazardous by the OSHA Hazard Communication Standard.[2] Vapors can form explosive mixtures with air and may travel to an ignition source, causing a flashback.[1][2][3] Although some safety data sheets (SDS) indicate that the product contains no substances considered hazardous to health at their given concentration, it is still crucial to handle it with care.[3][4] Eye contact can cause serious irritation.[5]
Key Hazards:
-
Flammability: Flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[1][3][4][6]
-
Health Hazards: May cause serious eye irritation.[5] Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[1][2]
-
Environmental Hazards: Some related compounds are considered harmful to aquatic life with long-lasting effects.[7] It should not be released into the environment.[2][4]
Personal Protective Equipment (PPE) and Spill Management
Before handling this compound, wearing the appropriate personal protective equipment is essential. In the event of a spill, prompt and correct action can mitigate risks.
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield are necessary.[7]
-
Skin and Body Protection: A lab coat and other protective clothing should be worn to prevent skin contact.[3][4][7]
Spill Cleanup Protocol:
-
Remove Ignition Sources: Immediately eliminate all sources of ignition from the spill area.[1][2][3]
-
Ventilate the Area: Ensure adequate ventilation to disperse flammable vapors.[2][4]
-
Contain the Spill: Use a non-combustible, inert absorbent material like sand, silica gel, or universal binder to contain the spill.[1][2][7]
-
Collect the Waste: Use spark-proof tools to collect the absorbed material.[1][2][7] Place the collected waste into a suitable, closed, and properly labeled container for disposal.[1][2][7]
-
Decontaminate: Clean the spill area thoroughly.[7]
Disposal Protocol for this compound
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1][2][3][4][6] Under no circumstances should this chemical be disposed of down the drain. [7][8][9][10][11][12] Intentional dilution to avoid hazardous waste collection is illegal.[9][11]
Step-by-Step Disposal Procedure:
-
Waste Segregation: Keep this compound waste separate from other chemical wastes, especially incompatible materials like strong oxidizing agents and strong acids, to prevent dangerous reactions.[1][3][6][8]
-
Waste Collection: Collect waste this compound in a designated, sturdy, and leak-proof container with a secure screw-top cap.[7][12][13] Ensure the container is chemically compatible with the alcohol.
-
Labeling: As soon as the first drop of waste is added, clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., flammable).[7][12][13][14]
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste storage area, away from heat and ignition sources.[8][13] If possible, store flammable wastes in a dedicated flammable storage cabinet.[13] Do not store on floors or in areas that could block an exit.[13]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[7]
-
Documentation: Maintain a detailed log of the generated waste, including the date, quantity, and disposal method, for regulatory compliance.[7]
Quantitative Data and Properties
The following table summarizes key quantitative data for this compound and its isomers, which is essential for safe handling and transportation for disposal.
| Property | Value / Information | Citation(s) |
| Chemical Formula | C₈H₁₈O | [3],[15] |
| Molecular Weight | 130.23 g/mol | [5],[15] |
| Appearance | Liquid | [3] |
| Flash Point | Data not available for the specific isomer. Related alcohols are flammable. | [11] |
| UN Number | UN1987 | [2] |
| Proper Shipping Name | ALCOHOLS, N.O.S. (this compound) | [2] |
| Hazard Class | 3 (Flammable Liquid) | [2] |
| Packing Group | III | [2] |
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 3-Methylheptan-4-ol | C8H18O | CID 102700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. siraya.tech [siraya.tech]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. web.mit.edu [web.mit.edu]
- 13. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. (3S,4R)-4-Methyl-3-heptanol | C8H18O | CID 7057966 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling 3-Methyl-4-heptanol
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Methyl-4-heptanol, including operational and disposal plans.
Chemical Identifier:
| Property | Value |
| IUPAC Name | 3-methylheptan-4-ol |
| Molecular Formula | C8H18O |
| CAS Number | 1838-73-9 |
| Molecular Weight | 130.23 g/mol |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid that can cause serious eye irritation and may also cause skin and respiratory irritation.[1][2][3][4] Adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can cause serious irritation.[1][2] |
| Skin Protection | Appropriate protective gloves and a lab coat or other protective clothing. | To prevent skin contact which can cause irritation.[2][5][6] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if ventilation is inadequate or exposure limits are exceeded. | To prevent respiratory tract irritation.[2][4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize risks. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol for Handling:
-
Risk Assessment: Before beginning work, review the Safety Data Sheet (SDS) for this compound.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Personal Protective Equipment: Don the appropriate PPE as specified in the table above.
-
Handling:
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][5][6] Incompatible materials include acids and oxidizing agents.[5]
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Collection: Collect waste this compound in a designated, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name.
-
Disposal: Dispose of the contents and container at an approved waste disposal plant.[5][6] Do not dispose of this chemical down the drain or in regular trash.
Spill Management
In the event of a spill, a prompt and appropriate response is crucial.
Spill Cleanup Protocol:
-
Immediately evacuate the area if the spill is large.
-
Ensure the area is well-ventilated.
-
Remove all sources of ignition.[2]
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2]
-
Using spark-proof tools, carefully collect the absorbed material and place it into a suitable, closed container for disposal.[2]
-
Thoroughly clean the spill area.
-
Follow the disposal plan for the collected waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
